1-N-Fmoc-2-methylpropane-1,2-diamine HCl
Description
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Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-19(2,20)12-21-18(22)23-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,11-12,20H2,1-2H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNYUELXDCWLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling of Fmoc-Protected Diamines: A Technical Guide for Synthetic Applications
Topic: Physicochemical Properties of Fmoc-Protected Diamines Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
Fmoc-protected diamines (N-Fmoc-alkyldiamines) are critical bifunctional linkers in the synthesis of peptide nucleic acids (PNAs), peptidomimetics, and antibody-drug conjugates (ADCs). Their utility lies in their orthogonality : the Fmoc group provides base-labile protection for one amine, while the distal primary amine remains free (or salt-stabilized) for immediate coupling.
This guide analyzes the physicochemical constraints of these building blocks—specifically their solubility windows, aggregation tendencies, and thermal stability—to optimize their use in Solid-Phase Peptide Synthesis (SPPS) and solution-phase conjugation.
Physicochemical Core Attributes
Amphiphilic Nature & Solubility
Fmoc-diamines possess a distinct "Janus" character:
-
Lipophilic Domain: The fluorenylmethyloxycarbonyl (Fmoc) moiety is highly aromatic and hydrophobic, driving solubility in organic solvents like DMF and DCM.
-
Hydrophilic/Ionic Domain: The free amine (often supplied as an HCl or HBr salt) introduces polarity and hydrogen-bonding potential.
Solvent Compatibility Matrix:
| Solvent | Solubility (Free Base) | Solubility (HCl/HBr Salt) | Application Note |
|---|---|---|---|
| DMF / NMP | High | High | Preferred for SPPS coupling reactions. |
| DCM | Moderate | Low | Avoid for salt forms; useful for free base workup. |
| Water | Insoluble | Moderate to High | Useful for aqueous workup of salts. |
| Diethyl Ether | Low | Insoluble | Ideal antisolvent for precipitation/purification. |
Thermal Stability & Melting Behavior
Unlike standard Fmoc-amino acids, Fmoc-diamines often exhibit decomposition upon melting . The presence of a free amine (or ammonium salt) in close proximity to the carbamate linkage can catalyze thermal degradation at high temperatures.
-
Protocol Implication: Avoid heating above 60°C during drying or dissolution. Vacuum drying at ambient temperature is mandatory to prevent carbamate cleavage or polymerization.
Aggregation & Self-Assembly
Similar to Fmoc-dipeptides (e.g., Fmoc-FF), Fmoc-diamines can undergo self-assembly via
-
Impact: In concentrated DMF solutions (>0.5 M), this can lead to gelation or high viscosity, impeding flow in automated synthesizers.
-
Mitigation: Use chaotic salts (e.g., LiCl) or maintain concentrations
M for automated fluidics.
Synthesis & Regioselectivity Challenges
The primary challenge in manufacturing Fmoc-diamines is regioselectivity : preventing the formation of the symmetric di-Fmoc byproduct.
Synthesis Workflow (Diagram)
The following diagram illustrates the kinetic competition between mono- and di-protection and the purification logic.
Caption: Regioselective synthesis workflow favoring mono-protection via statistical excess and solubility-based purification.
Experimental Protocol: Synthesis of N-Fmoc-1,4-Butanediamine HCl
This protocol prioritizes purity over yield by using diamine excess.
-
Reagent Setup: Dissolve 1,4-diaminobutane (10 equiv.) in dioxane/water (1:1). High equivalents are crucial to statistically minimize di-Fmoc formation.
-
Addition: Add Fmoc-OSu (1 equiv.) dissolved in dioxane dropwise over 2 hours at 0°C. Slow addition prevents local high concentrations of reagent.
-
Reaction: Stir for 12 hours at ambient temperature.
-
Workup (The "Self-Validating" Step):
-
Concentrate to remove dioxane.
-
Extract aqueous residue with DCM (removes di-Fmoc byproduct; mono-amine stays in water).
-
Adjust aqueous phase to pH ~2 with HCl.[1]
-
Evaporate water or lyophilize to obtain the crude hydrochloride salt.
-
-
Purification: Recrystallize from MeOH/Ether. The di-Fmoc impurity is ether-soluble, while the mono-Fmoc salt precipitates.
Stability Profile & Handling
Base Sensitivity (Fmoc Lability)
The Fmoc group is cleaved by secondary amines (piperidine) via an E1cB elimination mechanism.
-
Critical Warning: The free amine of a mono-Fmoc diamine is itself a base. If stored as a free base in solution, it can undergo intermolecular self-cleavage , slowly degrading the sample.
-
Solution: Always store Fmoc-diamines as HCl or HBr salts . The protonated amine (
) is non-nucleophilic and cannot cleave the Fmoc group.
Degradation Pathway Diagram
Caption: Stability logic demonstrating why salt forms prevent autocatalytic degradation.
Comparative Physicochemical Data
The following table consolidates experimental data for common Fmoc-diamines used in linker chemistry.
| Compound Name | Chain Length | Salt Form | MW ( g/mol ) | Melting Point (°C) | pKa (Free Amine)* |
| N-Fmoc-ethylenediamine | C2 | HBr | 363.25 | ~165 (dec) | 10.7 |
| N-Fmoc-1,3-propanediamine | C3 | HBr | 377.30 | ~121 (dec) | 10.6 |
| N-Fmoc-1,4-butanediamine | C4 | HCl | 346.85 | ~133 (dec) | 10.6 |
| N-Fmoc-1,6-hexanediamine | C6 | HBr | 419.36 | ~153 (dec) | 10.8 |
*pKa values refer to the distal primary amine in the free base form, estimated based on parent diamine data.
References
-
Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. PubMed / NIH. Available at: [Link]
-
pKa calculations of aliphatic amines and diamines. Journal of Physical Chemistry A. Available at: [Link]
Sources
1-N-Fmoc-2-methylpropane-1,2-diamine HCl spectral data
An In-Depth Technical Guide to the Spectral Characterization of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl
Authored by a Senior Application Scientist
Preamble: The Structural Elucidation of a Versatile Building Block
In the landscape of modern drug discovery and peptide chemistry, the precise structural verification of synthetic intermediates is not merely a procedural formality; it is the bedrock of reproducible science. 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride is a bifunctional building block with significant potential, featuring a primary amine for further derivatization and a secondary amine protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. Its utility in constructing complex peptoids, peptidomimetics, and other constrained molecular architectures hinges on its unambiguous characterization.
Molecular Architecture and Spectroscopic Overview
The first step in any spectral analysis is a thorough understanding of the molecule's structure. The hydrochloride salt of 1-N-Fmoc-2-methylpropane-1,2-diamine possesses several key features that will give rise to characteristic spectroscopic signals.
-
Fmoc Group: A large, aromatic system that will dominate the aromatic region of the NMR spectra and produce characteristic ions in mass spectrometry.
-
Carbamate Linkage: The -NH-C(=O)-O- group provides a distinct carbonyl signal in ¹³C NMR and IR spectroscopy.
-
Aliphatic Backbone: A short, substituted propane chain containing a methylene group (-CH₂-) adjacent to the Fmoc-protected nitrogen, and a quaternary carbon bearing two methyl groups and a primary amine.
-
Amine Functionalities: A secondary amine (as part of the carbamate) and a primary amine salt (-NH₃⁺Cl⁻). The protons on these nitrogens are exchangeable and their observability in NMR is solvent-dependent.
The following workflow outlines the logical process for a comprehensive structural validation.
Caption: A logical workflow for the structural validation of a synthetic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, we predict the following spectral features.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The use of a solvent like DMSO-d₆ is highly recommended as it allows for the observation of exchangeable N-H protons from the carbamate and the ammonium salt.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |
| Fmoc-H (Aromatic) | 7.90 - 7.30 | Multiplet (m) | 8H | The eight protons of the fluorenyl ring system typically appear as a series of complex multiplets in this downfield region due to their aromatic character.[1] |
| -NH₃⁺ (Ammonium) | ~8.2 (broad) | Singlet (br s) | 3H | The protons of the primary amine hydrochloride are expected to be significantly deshielded and will likely appear as a broad singlet. Its chemical shift can be highly dependent on concentration and residual water. |
| -NH-COO- (Carbamate) | ~7.8 (broad) | Triplet (br t) | 1H | This proton is coupled to the adjacent -CH₂- group and is expected to be a broad triplet. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential conformational exchange. |
| Fmoc-CH | 4.35 - 4.20 | Triplet (t) | 1H | This methine proton is coupled to the adjacent -CH₂- group of the Fmoc moiety, resulting in a triplet. |
| Fmoc-CH₂-O | 4.35 - 4.20 | Doublet (d) | 2H | These two methylene protons are coupled to the Fmoc-CH, appearing as a doublet that often overlaps with the Fmoc-CH triplet. |
| -NH-CH₂- | ~3.20 | Doublet of doublets (dd) or Quartet (q) | 2H | This methylene group is coupled to the carbamate N-H proton and is diastereotopic. The signal may appear complex, but should integrate to 2H. |
| -C(CH₃)₂- | ~1.20 | Singlet (s) | 6H | The two methyl groups are chemically equivalent as they are attached to the same quaternary carbon. They are not coupled to any protons, hence they appear as a sharp singlet. This is a key signature for the gem-dimethyl moiety.[2][3] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Assignment | Predicted δ (ppm) | Rationale & Key Insights |
| -NH-C=O-O- (Carbamate Carbonyl) | ~156.5 | The carbonyl carbon of the carbamate is highly deshielded and serves as a definitive marker for the Fmoc protecting group.[1] |
| Fmoc Aromatic Quaternary C | ~144.0, ~141.3 | These are the quaternary carbons at the fusion points of the fluorenyl rings. |
| Fmoc Aromatic CH | 128.0 - 120.0 | The eight CH carbons of the fluorenyl rings will appear in this characteristic aromatic region. |
| Fmoc-CH₂-O | ~66.5 | The methylene carbon attached to the carbamate oxygen. |
| -C(CH₃)₂-NH₃⁺ (Quaternary C) | ~55.0 | The quaternary carbon atom of the propane backbone, shifted downfield by the adjacent ammonium group. |
| Fmoc-CH | ~47.3 | The methine carbon of the fluorenyl group. |
| -NH-CH₂- | ~45.0 | The methylene carbon adjacent to the carbamate nitrogen. |
| -C(CH₃)₂- | ~25.0 | The two equivalent methyl carbons will give rise to a single signal in the aliphatic region.[2] |
Experimental Protocol for NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the N-H protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Set a spectral width of -2 to 12 ppm.
-
Use a relaxation delay (d1) of at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire several hundred to a few thousand scans, depending on the sample concentration.
-
Use standard proton broadband decoupling.
-
Set a spectral width of 0 to 200 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening (e.g., 0.3 Hz for ¹H) and perform phase and baseline corrections. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.
Caption: Predicted ¹H and ¹³C NMR assignments for the target molecule.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice for confirming the molecular weight of polar, non-volatile compounds like this one.
Predicted Mass Spectrum
The analysis will be performed in positive ion mode. The HCl salt will dissociate in solution, and the free amine will be protonated.
| m/z (Predicted) | Ion Identity | Rationale & Key Insights |
| 311.18 | [M+H]⁺ | This represents the protonated molecular ion of the free base (C₁₈H₂₂N₂O₂). Its accurate mass confirmation is the primary goal of the analysis. |
| 179.08 | [M+H - C₈H₈O₂]⁺ | This ion corresponds to the fluorenyl-methylene cation, a highly characteristic fragment of Fmoc-protected compounds formed via a McLafferty-type rearrangement.[4] Its presence is a strong indicator of the Fmoc group. |
| 89.09 | [M+H - Fmoc-OH]⁺ | The protonated diamine fragment remaining after cleavage of the carbamate. |
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Acquisition Parameters:
-
Set the ion source to positive electrospray mode (+ESI).
-
Infuse the sample directly or via an LC system.
-
Acquire data over a mass range of m/z 50-500.
-
Perform MS/MS (or MS²) on the parent ion (m/z 311.18) to observe the characteristic fragments.
-
Caption: Predicted ESI-MS fragmentation pathway for [M+H]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Key Insights |
| 3350 - 3300 | N-H Stretch | Secondary Amine (Carbamate) | A sharp to moderately broad peak indicating the N-H bond of the Fmoc-NH group.[1] |
| 3100 - 2800 (broad) | N-H Stretch | Primary Ammonium (-NH₃⁺) | A very broad and strong absorption band, characteristic of an amine salt, often with multiple sub-peaks (overtones). |
| 1720 - 1690 | C=O Stretch | Carbamate | A strong, sharp absorption is expected for the carbonyl of the carbamate. This is a crucial peak confirming the presence of the protecting group.[1] |
| 1540 - 1510 | N-H Bend | Secondary Amine (Carbamate) | The "Amide II" band, which is a combination of N-H bending and C-N stretching. |
| 1450, 760, 740 | C=C Bending | Aromatic (Fmoc) | Characteristic absorptions for the aromatic rings of the fluorenyl system. |
Experimental Protocol for IR
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory if available.
-
Background Collection: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Measurement: Place the sample in the IR beam path and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion: A Unified Structural Dossier
The structural confirmation of this compound is achieved not by a single technique, but by the congruent and self-validating data from a suite of spectroscopic methods. Mass spectrometry provides the definitive molecular weight. Infrared spectroscopy offers rapid confirmation of the essential carbamate and ammonium functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecule's C-H framework, confirming the precise connectivity and isomeric purity. By following the protocols and interpretive logic outlined in this guide, a researcher can confidently verify the identity and quality of this valuable synthetic building block, ensuring the integrity of their subsequent scientific endeavors.
References
-
Al-Warhi, T., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]
-
Guella, G., & D'Ambrosio, M. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Journal of Mass Spectrometry. [Link]
- Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Suresh Babu, V.V., & Ananda, K. (2004).
-
Ullah, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank. [Link]
- Slaninova, J., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Journal of Peptide Science.
-
Vasanthakumar, G.R., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). Journal of Mass Spectrometry. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 1,2-DIAMINO-2-METHYLPROPANE(811-93-8) 13C NMR [m.chemicalbook.com]
- 3. 1,2-DIAMINO-2-METHYLPROPANE(811-93-8) 1H NMR spectrum [chemicalbook.com]
- 4. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Analysis: NMR and Mass Spectrometry of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl
Executive Summary
1-N-Fmoc-2-methylpropane-1,2-diamine HCl is a specialized diamine linker used extensively in peptidomimetics and solid-phase synthesis. Its structural core—a gem-dimethyl substituted ethylene diamine—introduces the Thorpe-Ingold effect , restricting conformational flexibility and promoting specific secondary structures like helices or turns in peptide backbones.
This guide provides a rigorous analytical framework for researchers characterizing this compound. It details the specific Nuclear Magnetic Resonance (NMR) signatures arising from the fluorenylmethoxycarbonyl (Fmoc) protection and the gem-dimethyl moiety, alongside the fragmentation patterns observed in Electrospray Ionization (ESI) Mass Spectrometry.
Structural Logic & Chemical Identity[1][2][3]
The molecule consists of a 1,2-diamine backbone where the primary amine at position 1 is protected by Fmoc, and the amine at position 2 (attached to a tertiary carbon) is free but protonated as a hydrochloride salt.
Structural Visualization
The following diagram illustrates the connectivity and functional regions critical for spectral assignment.
Figure 1: Structural connectivity of this compound highlighting distinct NMR environments.
NMR Spectroscopy Analysis
Solvent Selection Strategy
For the HCl salt form, DMSO-d6 is the mandatory solvent.
-
Solubility: The ionic ammonium species (
) is insoluble in non-polar solvents like . -
Exchangeable Protons: DMSO-d6 allows for the observation of the carbamate
and the ammonium protons, which typically exchange too rapidly or broaden out in methanol-d4.
^1H NMR Assignment (400 MHz, DMSO-d6)
The spectrum is defined by three distinct zones: the aromatic Fmoc region, the mid-field methylene/methine protons, and the high-field gem-dimethyl signal.
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |
| Ammonium ( | 8.0 – 8.3 | Broad Singlet | 3H | Deshielded by positive charge; indicates salt formation. |
| Fmoc Aromatics | 7.3 – 7.9 | Multiplet | 8H | Characteristic fluorenyl pattern (pseudo-doublets/triplets). |
| Carbamate | 7.5 – 7.6 | Triplet (br) | 1H | Couples to the adjacent C1 methylene protons. |
| Fmoc | 4.3 – 4.4 | Doublet | 2H | Diastereotopic nature is usually averaged; couples to Fmoc CH. |
| Fmoc | 4.2 – 4.3 | Triplet | 1H | Bridgehead proton of the fluorenyl system. |
| C1 Methylene ( | 3.1 – 3.3 | Doublet | 2H | Split by the carbamate NH. Shifted downfield by N-protection. |
| Gem-Dimethyl ( | 1.2 – 1.3 | Singlet | 6H | Diagnostic Peak. The intense singlet confirms the gem-dimethyl backbone. |
^13C NMR Signatures
-
Carbonyl (
): ~156 ppm. -
Fmoc Aromatics: Six peaks in the 120–145 ppm range.
-
Fmoc Methine/Methylene: ~47 ppm (CH) and ~66 ppm (CH2).
-
Quaternary C2: ~55 ppm (Shifted by amine and methyls).
-
Gem-Dimethyls: ~23–25 ppm.
Mass Spectrometry (ESI-MS)[4][5]
Ionization Characteristics
In Electrospray Ionization (positive mode), the compound behaves as a typical amine salt.
-
Molecular Formula (Free Base):
-
Molecular Weight: 310.40 g/mol
-
Observed Species:
- : m/z 311.2 (Base peak in soft ionization).
- : m/z 333.2 (Common adduct).
- : m/z 621.4 (Dimer formation at high concentrations).
Fragmentation Pathway (MS/MS)
Fragmentation is dominated by the stability of the dibenzofulvene cation derived from the Fmoc group.
Figure 2: Primary fragmentation pathway in ESI-MS/MS. The m/z 179 peak is the standard confirmation of Fmoc protection.
Experimental Protocols
Sample Preparation for NMR
Objective: Prevent aggregation and ensure sharp peaks for the exchangeable protons.
-
Weighing: Weigh 5–10 mg of the HCl salt into a clean vial.
-
Solvation: Add 600 µL of DMSO-d6 (99.9% D).
-
Note: Do not use
or Acetone-d6; the salt will not dissolve, or the spectrum will show broad, uninterpretable humps.
-
-
Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be perfectly clear.
-
Acquisition: Run a standard proton sequence (16–32 scans). Set the relaxation delay (d1) to
second to allow full relaxation of the quaternary methyl protons.
Quality Control: Impurity Profiling
When analyzing the spectra, look for these common synthesis byproducts:
-
Dibenzofulvene: Olefinic protons at 6.0–6.2 ppm. Indicates Fmoc degradation (storage instability).
-
Piperidine adducts: Multiplets at 1.5 ppm and 2.7 ppm. Residue from deprotection steps if the sample was recovered from a resin cleavage test.[1]
-
Free Fmoc-Cl: If the synthesis involved Fmoc-Cl, look for shifts in the aromatic region differing from the carbamate.
References
-
PubChem. Compound Summary: Fmoc-NH-PEG3-CH2CH2NH2 HCl (Analogous Fmoc-amine salt properties).[2] National Library of Medicine.[2] Available at: [Link][2]
Sources
Technical Guide: Solubility & Handling of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl in DMF
This guide details the physicochemical behavior, solubility profile, and handling protocols for 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride in N,N-Dimethylformamide (DMF) .
Executive Summary & Chemical Context
1-N-Fmoc-2-methylpropane-1,2-diamine HCl is a specialized bifunctional building block used primarily in the synthesis of peptidomimetics and PNA (Peptide Nucleic Acid) monomers. Its structural core—a gem-dimethyl substituted ethylenediamine—introduces conformational constraints (the Thorpe-Ingold effect) that stabilize secondary structures like helices or turns.[1]
However, the hydrochloride salt form presents a distinct solubility challenge in organic solvents like DMF.[1] While the Fmoc group is hydrophobic (lipophilic), the protonated amine (
Physicochemical Profile
| Property | Specification |
| Chemical Structure | Fmoc-NH-CH |
| Molecular Weight | ~346.85 g/mol (Free base: ~310.4 g/mol ) |
| Solvent Compatibility | DMF: Moderate (metastable); DMSO: High; Water: Low (due to Fmoc); DCM: Poor (salt form). |
| Critical Risk | Spontaneous precipitation of the HCl salt in pure DMF; Fmoc cleavage in basic DMF over time.[1] |
Solubility Profile in DMF
The solubility of this compound is not a static number; it is dependent on the protonation state and time .[1]
A. The "Salting Out" Phenomenon
In pure, anhydrous DMF, the HCl salt exhibits kinetic solubility . You may dissolve concentrations up to 50–100 mM with sonication, but these solutions are thermodynamically unstable.[1] The ionic interactions between the ammonium cations and chloride anions can overcome the solvation shell of DMF, leading to gradual crystallization or the formation of a gelatinous precipitate.[1]
B. The Effect of Neutralization (In-Situ Free-Basing)
For chemical reactions (e.g., coupling to a carboxylic acid), the amine must be nucleophilic (unprotonated). Adding a tertiary base such as N,N-Diisopropylethylamine (DIPEA) converts the salt to the free amine:
C. Stability Warning
-
Acidic/Neutral DMF: The Fmoc group is stable.[1]
-
Basic DMF (with DIPEA): The solution is stable for immediate use (1–4 hours).[1] Prolonged storage in basic DMF can lead to slow Fmoc removal via the E1cB mechanism, even without piperidine.[1]
Visualizing the Solvation & Handling Workflow
The following diagram illustrates the decision logic for handling this compound to prevent experimental failure (precipitation or degradation).
Figure 1: Decision matrix for dissolving and handling Fmoc-diamine salts in DMF.
Recommended Experimental Protocol
Method A: Standard Dissolution for Coupling (SPPS/Solution Phase)
Use this method if you are reacting the amine with an activated carboxylic acid.
-
Weighing: Weigh the required amount of this compound.
-
Solvent Addition: Add DMF to achieve a concentration of 0.1 M .
-
Note: Do not exceed 0.2 M initially, as high concentrations favor salt aggregation.[1]
-
-
Sonication: Sonicate the suspension for 5–10 minutes. The solution may remain slightly turbid.[1]
-
Neutralization (Critical Step): Add 1.0 to 2.0 equivalents of DIPEA (relative to the diamine).[1]
-
Observation: The turbidity should clear almost instantly as the HCl is scavenged and the free amine dissolves.[1]
-
-
Execution: Add the activated carboxylic acid component immediately.
Method B: Dissolution for Analysis (HPLC/LC-MS)
Use this method if you need a stable stock solution without triggering reactions.
-
Co-solvent Strategy: Dissolve the solid in a minimal volume of DMSO (approx. 10% of final volume).[1] The salt is highly soluble in DMSO.[1]
-
Dilution: Dilute to volume with DMF or Acetonitrile.
-
Avoid Base: Do not add DIPEA, as this promotes Fmoc degradation during the analysis run time.[1]
Troubleshooting & FAQ
Q1: The solution turned into a gel. What happened?
Cause: High concentration (>0.3 M) of the HCl salt in pure DMF can form a supramolecular organogel due to hydrogen bonding networks between the Fmoc carbamate and the ammonium chloride lattice.[1] Fix: Add 10–20% DMSO or dilute with more DMF.[1] Heating to 40°C may break the gel, but use caution regarding thermal degradation.[1]
Q2: Can I store the solution overnight?
Recommendation: No.
-
In pure DMF: The salt may slowly precipitate.[1]
-
In DMF + Base: Trace dimethylamine (an impurity in DMF) or the added base can slowly remove the Fmoc group (half-life can be <24 hours in basic solution). Always prepare fresh.
Q3: Why not use NMP (N-Methyl-2-pyrrolidone)?
NMP is a viable alternative and often has slightly better solvating power for ionic salts than DMF.[1][2] However, NMP is more difficult to remove during workup (higher boiling point).[1] If solubility in DMF is problematic even with the protocols above, switching to NMP is the standard escalation step.[1]
References
-
Fmoc Solid-Phase Peptide Synthesis: Best Practices. BenchChem. (General protocols for Fmoc-amine handling).
-
Solubility of Fmoc-protected amino acids and derivatives. ResearchGate Discussions. (Community data on Fmoc-diamine HCl salt precipitation issues).
-
1,2-Diamino-2-methylpropane (Parent Amine) Properties. CAS Common Chemistry. [3]
-
Fmoc Cleavage Mechanisms in DMF. MilliporeSigma Technical Library. (Stability of Fmoc in basic DMF).
Sources
Technical Guide: Characterization and Purity Profiling of CAS 2161565-06-4
The following technical guide details the characterization and purity analysis of CAS 2161565-06-4 , identified as 1-N-Fmoc-propane-1,2-diamine hydrochloride . This compound serves as a critical bifunctional building block in the synthesis of peptidomimetics, chiral ligands, and complex pharmaceutical intermediates.
Compound: 1-N-Fmoc-propane-1,2-diamine hydrochloride
Chemical Formula: C
Executive Summary
CAS 2161565-06-4 is the hydrochloride salt of 1-N-Fmoc-propane-1,2-diamine.[1] Its structural utility lies in the orthogonal protection of the diamine motif: the primary amine at position 1 is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the amine at position 2 remains free (as a salt) for immediate derivatization. This orthogonality is pivotal for sequential synthesis strategies in drug development.
The primary challenges in characterizing this molecule are:
-
Regio-selectivity: Distinguishing the 1-N-Fmoc isomer from the thermodynamically stable 2-N-Fmoc impurity.
-
Fmoc Stability: Preventing premature deprotection during analysis.
-
Enantiomeric Purity: Verifying the stereocenter at C2 if a chiral synthesis is employed.
Chemical Identity & Structural Validation[2]
Structural Attributes
| Attribute | Specification |
| Systematic Name | (9H-fluoren-9-yl)methyl (2-aminopropyl)carbamate hydrochloride |
| SMILES | CC(N)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
| Key Functional Groups | Carbamate (Fmoc), Primary Amine (Salt), Methyl (Chiral Center) |
| Solubility | Soluble in DMSO, Methanol, DMF.[2][3][4][5][6] Sparingly soluble in Water. |
Analytical Strategy Workflow
The following diagram illustrates the logical flow for validating the identity and purity of the compound.
Figure 1: Analytical workflow for CAS 2161565-06-4 characterization.
Detailed Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming the regio-chemistry (1-N vs. 2-N protection).
-
Solvent: DMSO-d
(Preferred for HCl salts to prevent exchange broadening). -
Key Diagnostic Signals (
H NMR, 400 MHz):-
Fmoc Group: Multiplets at
7.3 – 7.9 ppm (8H, aromatic) and 4.2 – 4.4 ppm (3H, CH-CH of fluorenyl). -
Amine Protons: Broad singlet at
8.0 – 8.5 ppm (3H, -NH ) indicating the salt form. -
Regio-Assignment:
-
1-N-Fmoc (Target): The methylene protons (-CH
-NH-Fmoc) will appear as a multiplet coupled to the NH carbamate. The methine proton (-CH-NH ) will be deshielded. -
2-N-Fmoc (Impurity): The methine proton would be attached to the Fmoc group, shifting its chemical shift significantly.
-
-
Methyl Group: Doublet at
1.1 – 1.3 ppm.
-
High-Performance Liquid Chromatography (HPLC)
Objective: Quantify chemical purity and identify Fmoc-cleavage byproducts (e.g., dibenzofulvene).
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to stabilize Fmoc).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 265 nm (Fmoc absorption maximum) and 210 nm.
-
Flow Rate: 1.0 mL/min.
Impurity Markers:
-
Dibenzofulvene: A highly lipophilic degradation product resulting from Fmoc cleavage. Elutes late in the gradient.
-
Free Diamine: Elutes in the void volume (highly polar).
Chiral Purity Analysis (If Stereochemistry is Critical)
Since the CAS refers to "propane-1,2-diamine" which contains a chiral center, the material may be racemic or enantiomerically enriched.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1).
-
Note: Use minimal base to prevent Fmoc cleavage; standard analytical runs are usually fast enough to avoid degradation, but checking stability is required. Alternatively, use immobilized chiral phases compatible with acidic modifiers.
-
Impurity Profiling & Causality
Understanding the origin of impurities is essential for process control.
| Impurity Type | Origin / Cause | Detection Strategy |
| Regioisomer (2-N-Fmoc) | Non-selective acylation during synthesis. Thermodynamic control favors the less sterically hindered amine, but kinetic control targets the primary 1-NH | |
| Di-Fmoc Impurity | Over-acylation (reaction with 2 equivalents of Fmoc-Cl). | HPLC (Late eluting, very hydrophobic). |
| Dibenzofulvene | Base-catalyzed degradation of the Fmoc group (e.g., exposure to amines or basic workup). | HPLC (Distinct UV spectrum). |
| Free Diamine | Incomplete reaction or acid-catalyzed hydrolysis (rare under mild conditions). | LC-MS (Mass 74.12). |
Regioisomer Formation Pathway
The following diagram details the competitive reaction pathways leading to the desired product versus the regioisomer.
Figure 2: Competitive acylation pathways yielding the target and its regioisomer.
Handling and Stability Guidelines
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture can induce hydrolysis over long periods.
-
Solvent Compatibility:
-
Avoid: Primary/Secondary amines (Piperidine, Diethylamine) in solution, as these will rapidly cleave the Fmoc group via
-elimination. -
Preferred: DMF, DMSO, DCM, Methanol (with caution regarding transesterification if basic).
-
-
Safety: The compound is an amine salt and likely an irritant. Standard PPE (gloves, goggles) is required.
References
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504. Link
-
Carpino, L. A., & Han, G. Y. "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group." The Journal of Organic Chemistry, vol. 37, no. 22, 1972, pp. 3404–3409. Link
-
Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, vol. 35, no. 3, 1990, pp. 161–214. Link
-
PubChem. "Propane-1,2-diamine hydrochloride."[2] National Library of Medicine. Link
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. Propane-1,2-diamine--hydrogen chloride (1/1) | C3H11ClN2 | CID 18976113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1,5-Naphthalenedisulfonic acid, 2-[2-[8-[[4-chloro-6-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:5) | C31H19ClN7Na5O19S6 | CID 156891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | C24H13Cl2N6Na3O10S3 | CID 93407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
Thermal Stability of Fmoc-Diaminopropane Derivatives: Mechanisms, Analysis, and Control
Topic: Thermal Stability of Fmoc-Diaminopropane Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Fmoc-diaminopropane (Fmoc-DAP) derivatives—specifically N-Fmoc-1,3-diaminopropane and its salts—serve as critical spacers, linkers, and scaffolds in Peptide Nucleic Acid (PNA) synthesis and medicinal chemistry. While generally robust under standard storage conditions (2–8°C), these derivatives exhibit distinct thermal instability profiles that differ from standard Fmoc-amino acids due to the lack of an α-carbon substituent and the high conformational flexibility of the propyl backbone.
Key Stability Insights:
-
Solid-State: Fmoc-1,3-diaminopropane hydrochloride is stable up to 100°C , after which it undergoes decomposition (melting/decarboxylation).
-
Solution-State: In polar aprotic solvents (DMSO, DMF), "base-free" thermal cleavage of the Fmoc group occurs significantly at temperatures >100°C , driven by an E1cB mechanism.
-
Aggregation: The hydrophobic fluorenyl ring combined with the flexible diamine linker promotes supramolecular aggregation (gelation) in organic solvents, often mistaken for chemical degradation.
Chemical Basis of Thermal Instability
To control stability, one must understand the molecular drivers of degradation. The thermal sensitivity of Fmoc-DAP derivatives is governed by two competing pathways: Thermal Elimination and Nucleophilic Cyclization .
Mechanism A: Thermal E1cB Elimination (Base-Free)
Classically, Fmoc removal requires a base (piperidine). However, at elevated temperatures (>100°C), particularly in dipolar aprotic solvents like DMSO, the Fmoc group undergoes spontaneous thermal elimination.
-
The Driver: Thermal energy overcomes the activation barrier for the abstraction of the acidic proton at the fluorenyl 9-position, even without a strong base.
-
The Outcome: Release of dibenzofulvene (DBF) , CO₂, and the free amine.[1]
-
Critical Risk: In closed vessels (e.g., microwave synthesis), the release of CO₂ generates pressure, and the liberated amine can act as a base to autocatalyze further deprotection.
Mechanism B: Aggregation and Gelation
Unlike rigid amino acids, the 1,3-diaminopropane backbone is highly flexible.
-
π-π Stacking: The planar Fmoc groups stack efficiently.
-
H-Bonding: The carbamate NH and the distal amine (or ammonium) form intermolecular hydrogen bond networks.
-
Result: Formation of thermally reversible gels. Researchers often misinterpret this cloudiness as precipitation or decomposition.
Visualization of Degradation Pathways
The following diagram illustrates the bifurcation between stable aggregation and irreversible chemical degradation.
Caption: Figure 1.[2] Thermal degradation pathways of Fmoc-diaminopropane. Note the autocatalytic loop where liberated amine accelerates further deprotection.
Experimental Analysis & Data Interpretation
Thermal Gravimetric Analysis (TGA) & DSC
When characterizing a new batch of Fmoc-DAP derivative, TGA and DSC are the gold standards for defining the "Safe Operating Window."
| Parameter | Expected Value (HCl Salt) | Interpretation |
| Melting Point (DSC) | ~180–220°C (Sharp endotherm) | Pure crystalline salt. Broadening indicates impurities or free amine presence. |
| Decomposition Onset (TGA) | > 100°C | Critical Limit. Mass loss below 100°C usually indicates solvent/moisture. Mass loss >100°C indicates decarboxylation (Fmoc loss). |
| Volatiles | < 0.5% at 60°C | Hygroscopicity check. 1,3-diaminopropane salts are hygroscopic; moisture catalyzes hydrolysis.[3] |
HPLC Stability Indicating Method
To quantify degradation products (Dibenzofulvene and Free Amine), use the following Reverse-Phase HPLC method.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 265 nm (Fmoc characteristic) and 301 nm (Dibenzofulvene specific).
-
Key Markers:
-
Fmoc-DAP: RT ~12-14 min.
-
Dibenzofulvene (DBF):[1] RT ~16-18 min (Highly hydrophobic).
-
DBF-Amine Adduct: If no scavenger is present, DBF reacts with the free amine to form an adduct, eluting slightly earlier than DBF.
-
Protocol: Accelerated Stability Testing
This protocol is designed to validate the shelf-life and handling limits of Fmoc-DAP derivatives.[3]
Phase 1: Stress Conditions
-
Preparation: Dissolve Fmoc-DAP (10 mM) in three solvents: DMSO (high risk), DMF (medium risk), and MeOH (low risk, but potential solvolysis).
-
Incubation: Aliquot into sealed HPLC vials. Incubate at 40°C , 60°C , and 80°C using a heating block.
-
Timepoints: T=0, 1h, 4h, 24h.
Phase 2: Analysis Workflow
Caption: Figure 2. Decision tree for assessing thermal stability prior to synthesis.
Storage and Handling Recommendations
To maintain the integrity of Fmoc-diaminopropane derivatives, adhere to these strict guidelines:
-
Temperature: Store at +2°C to +8°C . For long-term storage (>6 months), -20°C is preferred to halt slow elimination kinetics.
-
Moisture Control: These derivatives are often supplied as hydrochloride salts, which are hygroscopic . Store under argon or nitrogen in a desiccator. Moisture acts as a nucleophile and lowers the energy barrier for elimination.
-
Solvent Choice for Synthesis:
-
Avoid dissolving in DMSO/DMF until immediately before use.
-
If heating is required (e.g., microwave coupling), limit temperature to max 75°C and reaction time to <5 minutes .
-
Use NMP (N-methylpyrrolidone) as a safer alternative to DMSO for high-temperature applications, as it is less prone to promoting thermal E1cB elimination.
-
Disambiguation Note
Critical Distinction: Do not confuse Fmoc-1,3-diaminopropane (the linker/spacer discussed here) with Fmoc-Dap(Boc)-OH (Fmoc-L-2,3-diaminopropionic acid). While both share the "Dap" abbreviation in some contexts, the latter is an amino acid with a carboxylic acid moiety, making it susceptible to racemization (at the alpha-carbon) which is not possible in the achiral diaminopropane linker.
References
-
H. Hiemstra et al. Thermal Cleavage of the Fmoc Protection Group. Chimia, 2011. Available at: [Link]
-
Peptide Chemistry. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Available at: [Link]
Sources
structural analysis of 2-methylpropane-1,2-diamine linkers
An In-Depth Technical Guide to the Structural Analysis of 2-Methylpropane-1,2-diamine Linkers
Foreword
As a Senior Application Scientist, I've observed the pivotal role that molecular architecture plays in the fields of materials science and pharmacology. The organic linker, a fundamental building block, dictates the ultimate properties and function of larger assemblies, from metal-organic frameworks (MOFs) to pharmaceutical agents. This guide focuses on a seemingly simple yet structurally significant linker: 2-methylpropane-1,2-diamine. Its unique steric and electronic profile, conferred by the gem-dimethyl group adjacent to a primary amine, presents both challenges and opportunities in structural design. This document moves beyond a mere recitation of facts to provide a causal, experience-driven framework for its synthesis, characterization, and structural interpretation, empowering researchers to harness its full potential.
The Unique Structural Identity of 2-Methylpropane-1,2-diamine
2-Methylpropane-1,2-diamine, also known as 1,2-diamino-2-methylpropane, is a vicinal diamine with the chemical formula C₄H₁₂N₂.[1][2] Unlike its linear analogue, propane-1,2-diamine, the presence of two methyl groups on the carbon atom bonded to the secondary amine (C2) introduces significant steric hindrance. This feature is not a flaw; it is its defining characteristic. This steric bulk influences its coordination behavior, limiting the accessible coordination geometries and creating well-defined pockets and channels when incorporated into larger frameworks.[3] Its two primary amine groups, separated by a single carbon-carbon bond, make it an excellent chelating agent, capable of forming stable five-membered rings with metal ions.[3]
This combination of chelation and steric hindrance makes it a valuable intermediate in the synthesis of pharmaceuticals and a versatile linker for creating bespoke coordination polymers and MOFs with tailored porosity and functionality.[3][4][5]
Physicochemical Properties Summary
A foundational understanding begins with the linker's basic properties, which are critical for experimental design, including solvent selection and safety considerations.
| Property | Value | Source |
| IUPAC Name | 2-methylpropane-1,2-diamine | PubChem[1] |
| CAS Number | 811-93-8 | PubChem[1] |
| Molecular Formula | C₄H₁₂N₂ | PubChem[1][2][6] |
| Molecular Weight | 88.15 g/mol | PubChem[1][7] |
| Appearance | Colorless to pale yellow liquid | Guidechem[3] |
| Boiling Point | Data available from SpringerMaterials | PubChem[1] |
| SMILES | CC(C)(CN)N | PubChem[1] |
| InChIKey | OPCJOXGBLDJWRM-UHFFFAOYSA-N | PubChem[1][8] |
Synthesis and Purification: A Validated Protocol
The reliable synthesis of high-purity linkers is the bedrock of any subsequent structural analysis or material synthesis. Several routes exist, but a common and scalable method involves the catalytic amination of an amino alcohol precursor.[4][9]
Experimental Protocol: Catalytic Amination
This protocol is based on established industrial methods for the synthesis of 2-methylpropane-1,2-diamine.[9]
Objective: To synthesize 2-methylpropane-1,2-diamine from 2-amino-2-methyl-1-propanol.
Materials:
-
2-amino-2-methyl-1-propanol
-
Raney Nickel or other suitable hydrogenation catalyst
-
Liquid Ammonia (NH₃)
-
Hydrogen (H₂) gas
-
High-pressure autoclave reactor
Procedure:
-
Reactor Loading: Add 2-amino-2-methyl-1-propanol and the catalyst into the high-pressure autoclave. The catalyst loading is typically a small percentage of the substrate weight.
-
Inerting: Seal the autoclave. Purge the vessel by pressurizing with hydrogen gas and then venting to remove air. Repeat this process 3-5 times.
-
Reactant Charging: Introduce liquid ammonia into the sealed autoclave, followed by pressurizing with hydrogen gas to the target reaction pressure.
-
Reaction: Heat the autoclave to the reaction temperature (typically 160-220 °C) while stirring.[9] Maintain the temperature and pressure for the duration of the reaction (6-15 hours), monitoring for hydrogen uptake.
-
Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.
-
Purification: Filter the reaction mixture to remove the catalyst. The resulting solution is then purified by fractional distillation under reduced pressure to obtain pure 2-methylpropane-1,2-diamine.[9]
Trustworthiness Check: The purity of the final product should be confirmed by ¹H NMR and Gas Chromatography-Mass Spectrometry (GC-MS) before use. A purity of >97% is desirable for coordination chemistry applications.
Core Methodologies for Structural Analysis
A multi-faceted approach is essential for a complete structural understanding of the linker, both in its free state and when coordinated within a larger structure. The following diagram illustrates a logical workflow for this comprehensive analysis.
Sources
- 1. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1,2-propanediamine [webbook.nist.gov]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. CN106478425A - A kind of 2 methyl 1,2 propane diamine and its preparation method of salt - Google Patents [patents.google.com]
- 5. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 6. 2-methylpropane-1,2-diamine - Wikidata [wikidata.org]
- 7. 2-Methylpropane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 1,2-DIAMINO-2-METHYLPROPANE(811-93-8) 1H NMR spectrum [chemicalbook.com]
- 9. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]
Technical Guide: Fmoc-gem-Diaminoalkanes in Peptidomimetic Design
This guide serves as a comprehensive technical resource on Fmoc-gem-diaminoalkanes , a specialized class of building blocks used to construct retro-inverso peptides and metabolically stable peptidomimetics.
Executive Summary
Fmoc-gem-diaminoalkanes (Fmoc-protected geminal diamines) are critical synthetic intermediates used to engineer retro-inverso (RI) peptides . Unlike standard amino acids, which possess an amine and a carboxylic acid flanking the
When incorporated into a peptide backbone, these units facilitate the reversal of the amide bond direction (
Part 1: Structural Chemistry & Stability
The Geminal Instability Challenge
The fundamental challenge in working with gem-diaminoalkanes is the inherent instability of the free aminal structure. A primary gem-diamine (
To render these structures stable for synthetic utility, at least one (and preferably both) nitrogen atoms must be acylated.
-
Free Gem-Diamine: Unstable (
seconds/minutes in water). -
Mono-Acyl Gem-Diamine: Moderately stable (can be isolated as salts).
-
Di-Acyl Gem-Diamine: Highly stable (behaving like standard peptides).
The Retro-Inverso Concept
Fmoc-gem-diaminoalkanes are the "N-terminal" anchors of a retro-inverso unit. To mimic a parent peptide sequence, the backbone direction is reversed, and the chirality of the amino acids is inverted (L
-
Parent:
-
Retro-Inverso:
This reversal requires two unique building blocks:
-
Gem-diaminoalkane: Replaces the C-terminal amino acid.
-
C2-substituted Malonyl residue: Replaces the N-terminal amino acid to complete the bond reversal.
Figure 1: Structural logic of Retro-Inverso modifications. The gem-diaminoalkane preserves the side chain (R1) but reverses the linkage direction.
Part 2: Synthesis Architectures
Researchers typically employ two primary routes to synthesize Fmoc-gem-diaminoalkanes. The choice depends on whether the synthesis is performed in solution or on a solid support.
Route A: Hofmann Rearrangement (The PIFA Method)
This is the modern standard for converting amino acid amides into gem-diamines with high retention of configuration.
-
Reagent: [Bis(trifluoroacetoxy)iodo]benzene (PIFA or TIB).[1]
-
Mechanism: Converts the primary amide (
) into an amine ( ) via an isocyanate intermediate. -
Stereochemistry: Retention of configuration (
).
Route B: Curtius Rearrangement
A classical route often used for large-scale solution synthesis.
-
Precursor:
-protected amino acid hydrazide. -
Mechanism: Hydrazide
Azide Isocyanate Urethane (trapped by alcohol).
Figure 2: Synthetic pathways for generating Fmoc-gem-diaminoalkanes. Route A (Hofmann) is preferred for direct conversion of amides.
Part 3: Physicochemical Properties
The properties below refer to the Mono-Fmoc-gem-diaminoalkyl hydrochloride (or trifluoroacetate) salt, which is the typical stable storage form.
| Property | Description | Relevance to Protocol |
| Solubility | Soluble in DMF, DMSO, MeOH. Sparingly soluble in water. | Use DMF for coupling reactions; MeOH for purification. |
| Stability (Solid) | Stable at -20°C under argon. Hygroscopic. | Store in desiccator. Moisture leads to hydrolysis of the aminal. |
| Stability (Solution) | Unstable in acidic aqueous solution (pH < 4) over time. | Avoid prolonged exposure to aqueous acids during workup. |
| Basicity | The free amine is less basic than a standard amine due to the geminal effect. | Coupling may require stronger activation or longer reaction times. |
| Racemization | Low risk during synthesis if PIFA is used; moderate risk during coupling. | Use non-racemizing bases (e.g., Collidine) during coupling. |
Part 4: Experimental Protocols
Synthesis of Fmoc-gem-Diaminoalkane (Hofmann/PIFA Method)
Objective: Convert Fmoc-AminoAcid-Amide (
Reagents:
-
Fmoc-Amino Acid Amide (1.0 eq)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 eq)
-
Solvent: Acetonitrile / Water (3:1 v/v)
-
Pyridine (1.0 eq - optional, to buffer)
Procedure:
-
Dissolution: Dissolve the Fmoc-amino acid amide in the Acetonitrile/Water mixture. Ensure complete dissolution (sonicate if necessary).
-
Addition: Add PIFA in one portion. The reaction is slightly exothermic.
-
Reaction: Stir at room temperature for 3–4 hours. Monitor by HPLC or TLC (disappearance of amide).
-
Note: The intermediate isocyanate is formed first, which is then hydrolyzed by water to the amine.
-
-
Workup: Concentrate the solution under reduced pressure to remove acetonitrile.
-
Precipitation: The product often precipitates as the TFA salt. If not, add cold diethyl ether to induce precipitation.
-
Purification: Filter the solid and wash with diethyl ether. Recrystallize from MeOH/Ether if necessary.
Coupling in Solid Phase Peptide Synthesis (SPPS)
Objective: Couple a Malonyl derivative to the resin-bound Gem-Diamine.
-
Resin Preparation: The Fmoc-gem-diamine is usually attached to an acid-labile linker (e.g., Rink Amide) or formed directly on-resin.
-
Coupling:
-
Activator: HATU or PyBOP (1.0 eq relative to Malonyl unit).
-
Base: DIEA (2.0 eq) or Collidine.
-
Time: 2–4 hours (double coupling recommended).
-
Critical: Avoid strong bases that might eliminate the Fmoc group prematurely or cause aminal hydrolysis.
-
Part 5: References
-
Loudon, G. M., et al. (1984). "Conversion of aliphatic amides into amines with [I,I-bis(trifluoroacetoxy)iodo]benzene." Journal of Organic Chemistry, 49(22), 4272–4276.
-
Pallai, P. V., & Goodman, M. (1982). "Synthesis of retro-inverso peptide analogues." Journal of the Chemical Society, Chemical Communications, (5), 280-281.
-
Chorev, M., & Goodman, M. (1993). "A dozen years of retro-inverso peptidomimetics." Accounts of Chemical Research, 26(5), 266–273.
-
Fletcher, M. D., & Campbell, M. M. (1998). "Partially modified retro-inverso peptides: approaches to the synthesis of gem-diaminoalkyl and 2-substituted malonyl residues." Chemical Reviews, 98(2), 763-796.
-
BenchChem. (2025).[2][3] "Fmoc-Protected Amino Groups - Technical Guide." BenchChem Technical Library.
Sources
understanding the reactivity of mono-Fmoc protected diamines
Executive Summary
Mono-Fmoc protected diamines are critical bifunctional linkers in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and peptide therapeutics. They serve as the essential bridge, allowing for the desymmetrization of diamines to link two distinct chemical entities. However, these molecules present a fundamental chemical paradox: they contain a base-labile protecting group (Fmoc) and a basic functional group (primary amine) within the same molecule.
This guide addresses the "Autolytic Hazard"—the tendency of these molecules to self-destruct via internal acid-base chemistry—and provides field-proven protocols for their synthesis, stabilization, and application.
Part 1: The Fundamental Paradox (Mechanistic Insight)
The core challenge in working with mono-Fmoc diamines is autolysis . The Fmoc group is removed via an E1cB (Elimination Unimolecular conjugate Base) mechanism, typically triggered by a secondary amine like piperidine.[1][2] However, the free primary amine on the mono-Fmoc diamine is sufficiently basic (pKa ~10) to abstract the acidic proton from the fluorenyl ring of its own protecting group (or that of a neighbor), triggering premature deprotection.
The Autolytic Cycle
Unlike standard amino acids, where the amine is protected, a free base mono-Fmoc diamine in solution acts as both the substrate and the reagent for deprotection.
-
Proton Abstraction: The free amine removes the acidic proton at the fluorenyl 9-position.
-
Elimination: The resulting carbanion collapses to release dibenzofulvene (DBF), CO₂, and the fully deprotected diamine.
-
Scavenging (The Adduct Trap): The highly reactive DBF electrophile reacts with the free amine to form a stable DBF-amine adduct. This is irreversible and consumes your linker.
Figure 1: The Autolytic Cycle of mono-Fmoc diamines in free base form.
Part 2: Synthesis & Desymmetrization Strategies
Synthesis must overcome statistical probability. Reacting a diamine with Fmoc-Cl indiscriminately results in a mixture of unreacted diamine (50%), mono-Fmoc (25%), and di-Fmoc (25%). To achieve high yields of the mono-species, two primary strategies are employed.
Comparative Strategy Analysis
| Feature | Statistical Strategy | pH-Controlled (Selective) Strategy |
| Mechanism | Mass action (Le Chatelier's principle) | Kinetic control via protonation |
| Reagent Ratio | 5–10 eq. Diamine : 1 eq.[3] Fmoc-Cl | 1 eq. Diamine : 1 eq.[3] HCl : 1 eq. Fmoc-OSu |
| Typical Yield | 45–60% | 75–90% |
| Purification | Aqueous extraction of excess diamine | Selective precipitation / Crystallization |
| Scalability | Low (Large waste volume) | High (Atom efficient) |
| Preferred For | Cheap, simple diamines (e.g., Ethylenediamine) | Expensive or complex diamines |
Protocol 1: pH-Controlled Selective Synthesis (Recommended)
This method utilizes the pKa differential. By adding 1 equivalent of HCl, you statistically protect one amine as the unreactive hydrochloride salt, leaving the other available for reaction.
Reagents:
-
Symmetric Diamine (10 mmol)
-
HCl (1M in Dioxane or aqueous, 10 mmol)
-
Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide) (10 mmol)
-
Solvent: Methanol (MeOH) / Dichloromethane (DCM)
Step-by-Step:
-
Monoprotonation: Dissolve diamine (10 mmol) in MeOH (50 mL). Add HCl (10 mmol) dropwise at 0°C. Stir for 20 minutes. Why: This locks ~50% of amine sites as unreactive NH3+.
-
Acylation: Dissolve Fmoc-OSu (10 mmol) in DCM (20 mL) and add dropwise to the diamine solution over 30 minutes.
-
Critical: Do not add base (TEA/DIPEA). The free amine acts as the nucleophile; the HCl salt remains inert.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.
-
Workup: Evaporate volatiles. Partition residue between Ethyl Acetate and 0.1 M HCl.
-
The Trick: The Mono-Fmoc product (now protonated) and unreacted diamine stay in the aqueous layer; Di-Fmoc (neutral) stays in organics.
-
-
Isolation: Basify the aqueous layer (pH ~9) with NaHCO₃ and rapidly extract with DCM. Dry (Na₂SO₄) and concentrate immediately.
-
Stabilization: Immediately convert to HCl salt (see Part 3).
Part 3: Storage & Stability (The Hydrochloride Anchor)
Never store mono-Fmoc diamines as the free base. In the solid state, the free base can undergo oligomerization. In solution, it autolyzes within hours.
The Solution: Convert immediately to the Hydrochloride (HCl) salt.
-
Mechanism: Protonating the free amine (NH₂ → NH₃⁺) removes its nucleophilicity and basicity. It can no longer attack the Fmoc group.
-
Protocol: Dissolve the fresh free base in minimal DCM. Add 1.1 eq of 4M HCl in Dioxane. Add Diethyl Ether to precipitate the Mono-Fmoc Diamine·HCl salt.[4][5] Filter and dry under vacuum.[6]
-
Shelf Life: The HCl salt is stable for months/years at -20°C.
Part 4: Application Protocols (Coupling)
When using mono-Fmoc diamines in SPPS or solution-phase coupling, the order of addition is lethal to the reaction if ignored.
The Rule of Pre-Activation: Never mix the mono-Fmoc diamine salt with base before the electrophile (carboxylic acid) is activated. If you neutralize the salt without an immediate reaction partner, it will self-destruct.
Workflow: Coupling to a Carboxylic Acid
Figure 2: The "Base-Last" protocol for coupling mono-Fmoc diamine salts.
Detailed Protocol:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.0 eq), HATU (1.0 eq), and DIPEA (2.0 eq) in DMF. Stir for 2 minutes to form the OAt-active ester.
-
Addition: Add the Mono-Fmoc Diamine·HCl salt (1.1 eq) directly to the reaction mixture.
-
Neutralization: Add exactly 1.0–1.1 eq of DIPEA.
-
Why: This neutralizes the HCl attached to the diamine, freeing it to react immediately with the active ester.
-
-
Monitoring: The reaction is usually complete within 15–30 minutes.
Part 5: Troubleshooting & Analytics
Symptom: LCMS shows a peak with Mass = [Target Mass] + 178 Da. Diagnosis: This is the Dibenzofulvene (DBF) adduct.[2][7]
-
Cause: You generated the free base too early or used too much base during coupling. The Fmoc fell off, generating DBF, which then reacted with the free amine of your product.[2]
Symptom: Low yield, formation of insoluble white precipitate. Diagnosis: Oligomerization.
-
Cause: The free base mono-Fmoc diamine polymerized with itself (intermolecular acylation/deprotection).
References
-
Isidro-Llobet, A., et al. (2009).[8] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[3][5][6][9][10][11] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. [Link]
-
Lee, D. W., et al. (2007).[5] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][12] International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. reddit.com [reddit.com]
- 5. bioorg.org [bioorg.org]
- 6. researchgate.net [researchgate.net]
- 7. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Methodological & Application
solid-phase synthesis of PNA with 2-methylpropane-1,2-diamine
Application Note: High-Fidelity Solid-Phase Synthesis of gem-Dimethyl PNA ( -gdm-PNA)
Executive Summary
Peptide Nucleic Acids (PNAs) are DNA mimics with a neutral pseudopeptide backbone that exhibit superior hybridization stability and resistance to enzymatic degradation.[1][2][3][4][5][6] However, unmodified PNAs suffer from poor solubility and conformational ambiguity.[4] The incorporation of 2-methylpropane-1,2-diamine into the PNA backbone introduces a gem-dimethyl (gdm) substituent.
This modification locks the backbone into a preferred conformation (pre-organization), significantly increasing the melting temperature (
Scientific Background: The "Constraint" Theory
The standard PNA backbone consists of
Using 2-methylpropane-1,2-diamine replaces the standard ethylenediamine segment with a 2,2-dimethylethylenediamine unit.
-
Structural Impact: The bulky methyl groups at the
-position (relative to the carbonyl) create steric clashes that restrict rotation around the backbone bonds. -
Thermodynamic Benefit: This "pre-organizes" the PNA into a right-handed helix compatible with Watson-Crick base pairing, reducing the entropic cost of binding and increasing affinity (high affinity binding).
-
Stereochemistry: Unlike chiral modifications (e.g., alanine-based PNA), the gem-dimethyl group is achiral, avoiding the complexity of separating diastereomers while providing similar or superior stabilization.
Chemical Structure Comparison[1][5][7][8][9]
-
Standard PNA:
-
-gdm-PNA:
(derived from 2-methylpropane-1,2-diamine)
Materials and Reagents
Core Reagents
| Reagent | Grade/Spec | Purpose |
| Fmoc-gdm-PNA Monomers | >98% HPLC Pure | Pre-synthesized monomers derived from 2-methylpropane-1,2-diamine. |
| Resin | TentaGel S RAM or Rink Amide | Low loading (0.2–0.25 mmol/g) is critical to prevent aggregation. |
| HATU | Peptide Grade | High-efficiency coupling reagent for sterically hindered amines. |
| DIPEA (Dieckmann) | Anhydrous | Base for activation. |
| Piperidine | 20% in DMF | Fmoc deprotection.[7] |
| Acetic Anhydride | Cap mixture | Capping unreacted amines.[8] |
| TFA (Trifluoroacetic acid) | HPLC Grade | Cleavage from resin. |
Critical Pre-requisite: Monomer Availability
Note: This protocol assumes the user has access to Fmoc-protected gdm-PNA monomers. These are synthesized by reacting 2-methylpropane-1,2-diamine with an alkyl haloacetate, followed by coupling to a nucleobase acetic acid.
Protocol: Automated/Manual Solid-Phase Synthesis
Platform: Fmoc-based Solid Phase Peptide Synthesis (SPPS). Scale: 5 µmol (typical for optimization) to 50 µmol.
Step 1: Resin Preparation (Down-Loading)
Rationale: PNA oligomers aggregate more than peptides. High loading (>0.5 mmol/g) leads to sequence deletion. We target ~0.2 mmol/g.
-
Swell: Place 100 mg of Rink Amide resin (typical loading 0.6 mmol/g) in a synthesis column. Swell in DCM for 30 mins.
-
Partial Loading (Optional but Recommended): If using high-loading resin, couple the first monomer using only 0.2 equivalents relative to the resin capacity, then cap the remaining sites permanently with acetic anhydride. Alternatively, purchase low-loading TentaGel resin.
Step 2: The Synthesis Cycle
Repeat this cycle for each nucleotide (A, T, C, G).
A. Deprotection[5][6][7][8]
-
Reagent: 20% Piperidine in DMF.
-
Action: Wash resin 2x (30 seconds). Incubate 2x (5 minutes each).
-
Wash: DMF (5x), DCM (5x), DMF (5x).
-
Check: The resin should test positive for free amines (Kaiser test: Blue).
-
B. Coupling (The Critical Step)
Challenge: The gem-dimethyl group near the amine makes the nucleophile sterically hindered. Standard HBTU coupling may fail.
-
Activation Cocktail:
-
Monomer: 4 equivalents (relative to resin loading).
-
Activator: HATU (3.9 equivalents).
-
Base: DIPEA (8 equivalents) and 2,6-Lutidine (optional, 2 eq) to suppress racemization.
-
Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for PNA solubility.
-
-
Procedure:
-
Dissolve Monomer and HATU in NMP.
-
Add DIPEA immediately before adding to the resin.
-
Incubation: Shake/Vortex for 60–90 minutes at Room Temperature.
-
Note: For gdm-PNA, double coupling (repeating this step) is highly recommended for sequences >10-mer.
-
C. Capping
Rationale: Any unreacted amine must be permanently blocked to prevent "deletion sequences" (n-1 impurities).
-
Reagent: 5% Acetic Anhydride / 6% 2,6-Lutidine in DMF.
-
Action: Incubate for 5 minutes.
-
Wash: DMF (5x).
Step 3: Cleavage and Deprotection
-
Wash: Thoroughly wash resin with DCM (5x) to remove DMF traces. Dry under vacuum.
-
Cocktail: TFA / TIS (Triisopropylsilane) / m-Cresol (95:2.5:2.5).
-
Reaction: Incubate for 90–120 minutes.
-
Precipitation: Filter the TFA solution dropwise into cold Diethyl Ether (-20°C). White precipitate (PNA) will form.
-
Collection: Centrifuge (3000g, 5 min), decant ether, and wash pellet 2x with fresh ether.
Visualization: Synthesis Workflow & Mechanism
Diagram 1: Solid-Phase Cycle for gdm-PNA
This flowchart illustrates the modified cycle emphasizing the extended coupling required for the hindered 2-methylpropane-1,2-diamine backbone.
Caption: Modified SPPS Cycle for gdm-PNA highlighting the critical extended coupling step.
Diagram 2: Steric Impact of 2-methylpropane-1,2-diamine
A conceptual representation of how the gem-dimethyl group enforces the helical structure.
Caption: Comparison of flexible standard PNA vs. pre-organized gdm-PNA backbone.
Analytical Validation (QC)
HPLC Characterization
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).
-
Conditions: Heated column (50°C) is often necessary to break PNA aggregates during analysis.
-
Gradient: 0–50% Acetonitrile in 0.1% TFA over 30 minutes.
-
Expectation: gdm-PNA is generally more hydrophobic than standard PNA due to the methyl groups; expect slightly longer retention times.
Mass Spectrometry[5][6][9][11][12][13]
-
Method: MALDI-TOF (Matrix: Sinapinic acid or DHB).
-
Validation: Calculate expected mass carefully. The incorporation of 2-methylpropane-1,2-diamine adds 28.05 Da (
vs difference? No, it adds two methyl groups to the unit).-
Standard unit:
. Mass contribution ~42. -
gdm unit:
. Mass contribution ~70. -
Difference: +28 Da per gdm-monomer used.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance of the gdm-amine. | Switch from HBTU to HATU. Increase coupling time to 2 hours. Use double coupling. |
| Truncated Sequences | Incomplete deprotection or coupling. | Perform Kaiser test after every step. Ensure resin loading is <0.25 mmol/g. |
| Broad HPLC Peaks | PNA aggregation on column. | Run HPLC at 50°C or 60°C. Use PNA-specific columns. |
| Insoluble Product | High hydrophobicity of gdm-backbone. | Dissolve in 50% Acetic Acid or HFIP (Hexafluoroisopropanol) before dilution. |
References
-
Nielsen, P. E., et al. (1991).[2][6][9] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science. Link
-
Pugin, A., et al. (2022). "Gem-dimethyl peptide nucleic acid (α/β/γ-gdm-PNA) monomers: synthesis and the role of gdm-substituents." Organic & Biomolecular Chemistry. Link
-
Biotage. "Optimizing Automated Synthesis of Peptide Nucleic Acids."[5] Application Note. Link
-
Sugiyama, T., & Kittaka, A. (2012). "Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethyl)glycine Backbone." Molecules. Link
-
Corradini, R., et al. (2022). "E/Z-Rotamers Influence the Selectivity in the Formation of Parallel/Antiparallel gdm-PNA:DNA/RNA Duplexes." ACS Omega. Link
Sources
- 1. Modified PNA Monomers: Advancing Molecular Biology, Diagnostics, and Therapeutics - SigutLabs [sigutlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. PNA Backbone Modification - Creative Peptides [creative-peptides.com]
- 5. biotage.com [biotage.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of novel α-monomers of peptide nucleic acid [redalyc.org]
protocol for using Fmoc-diaminopropane as a linker in SPPS
Advanced Protocol for the Integration of Fmoc-1,3-Diaminopropane as a Versatile Spacer in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The introduction of a spatial gap between a peptide sequence and a conjugated payload (e.g., fluorophores, PEG chains, or chelators like DOTA) is critical for preserving the biological activity and binding affinity of the peptide. Mono-Fmoc-1,3-diaminopropane hydrochloride (Fmoc-DAP·HCl) is a highly efficient building block for this purpose, providing a flexible, 3-carbon aliphatic diamine spacer. This application note details the mechanistic causality, self-validating experimental workflow, and quantitative stoichiometry required to successfully couple Fmoc-DAP·HCl to a resin-bound peptide.
Mechanistic Principles and Experimental Causality
To ensure high-fidelity synthesis, the protocol must account for the specific chemical nature of the Fmoc-DAP building block. The following field-proven insights dictate the experimental choices:
1. The Necessity of Base Neutralization Fmoc-1,3-diaminopropane is commercially supplied and stored as a hydrochloride salt to prevent intermolecular degradation and protect the primary amine . If this salt is not neutralized in situ, the amine remains protonated (as an ammonium ion), rendering it non-nucleophilic. Therefore, the addition of a tertiary amine base—specifically N,N-Diisopropylethylamine (DIPEA)—in a slight stoichiometric excess relative to the linker is strictly required to liberate the free amine and drive the coupling reaction forward.
2. Carbodiimide over Uronium Activation When coupling a primary amine to a sterically hindered resin-bound carboxylate (e.g., a Glutamic acid side chain), uronium-based coupling reagents (like HBTU or HATU) pose a severe risk. They can react directly with the primary amine of the linker to form a stable guanidino byproduct, permanently capping the spacer and terminating the synthesis. To prevent this, Diisopropylcarbodiimide (DIC) combined with ethyl cyanohydroxyiminoacetate (Oxyma Pure) is utilized. This combination entirely circumvents guanidinylation while maintaining exceptional coupling efficiency, even at elevated temperatures 1.
3. Self-Validating Reaction Push Steric hindrance on the resin can slow down the amidation process. By executing the primary coupling at 50 °C for 1 hour, followed by a secondary addition of DIC, the system becomes self-validating. The second DIC addition reactivates any hydrolyzed intermediate species, driving the reaction to absolute completion without the need for a full, reagent-heavy double-coupling cycle 1.
Step-by-Step Methodology: Conjugation of Fmoc-DAP to a Peptide Resin
This protocol describes the conjugation of Fmoc-DAP·HCl to a liberated carboxylic acid moiety (e.g., an Alloc-deprotected Glutamic acid side chain) on a 50 µmol scale.
Step 1: Resin Preparation & Carboxyl Liberation
-
Assemble the core peptide sequence on a suitable resin (e.g., Rink Amide).
-
If attaching the spacer to a side-chain (e.g., Glu(OAll)), perform orthogonal Alloc/Allyl deprotection using Pd(PPh3)4 and phenylsilane.
-
Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all palladium traces.
Step 2: Active Ester Formation (Pre-activation)
-
To the resin (50 µmol), add Oxyma Pure (35.7 mg, 250 µmol) dissolved in a minimal volume of anhydrous DMF.
-
Add DIC (38.7 µL, 250 µmol) and DIPEA (51.4 µL, 300 µmol).
-
Agitate the vessel for 3 minutes at room temperature to initiate the formation of the Oxyma active ester.
Step 3: Linker Coupling & Self-Validation Push
-
Add N-1-Fmoc-1,3-diaminopropane hydrochloride (83.25 mg, 250 µmol) directly to the reaction vessel 1.
-
Agitate the mixture at 50 °C for 1 hour.
-
Validation Push: Add a second portion of DIC (~20 µL, ~130 µmol) and agitate for an additional 30 minutes at 50 °C to ensure 100% conversion of any remaining unreacted carboxyl groups.
Step 4: Washing and Fmoc Deprotection
-
Drain the reaction mixture and wash the resin with DMF (5 × 1 min).
-
Treat the resin with 20% piperidine in DMF (1 × 5 min, then 1 × 10 min) to remove the Fmoc protecting group from the newly attached spacer.
-
Wash thoroughly with DMF (5 × 1 min). The terminal primary amine is now ready for the conjugation of the final payload (e.g., DOTA(tBu)3-OH).
Experimental Visualization
Workflow for integrating Fmoc-1,3-diaminopropane as a spacer in SPPS.
Quantitative Data Summaries
Table 1: Stoichiometric Matrix for 50 µmol Scale Coupling
| Reagent | Role | Equivalents | Amount |
|---|---|---|---|
| Peptide-Resin | Substrate | 1.0 eq | 50 µmol |
| Oxyma Pure | Additive | 5.0 eq | 35.7 mg (250 µmol) |
| DIC | Activator | 5.0 eq | 38.7 µL (250 µmol) |
| DIPEA | Base (Neutralization) | 6.0 eq | 51.4 µL (300 µmol) |
| Fmoc-DAP·HCl | Spacer / Linker | 5.0 eq | 83.25 mg (250 µmol) |
Note: DIPEA is maintained at 6.0 equivalents to fully neutralize the 5.0 equivalents of the hydrochloride salt while leaving 1.0 equivalent of free base to assist in Oxyma active ester formation.
Table 2: Comparison of Aliphatic Diamine Spacers in SPPS
| Spacer | Chain Length | Flexibility | Hydrophobicity | Typical Application |
|---|---|---|---|---|
| Fmoc-Ethylenediamine | 2 carbons | Low | Low | Minimal distance spacing |
| Fmoc-1,3-Diaminopropane | 3 carbons | Optimal | Moderate | Standard fluorophore/chelator conjugation |
| Fmoc-1,4-Diaminobutane | 4 carbons | High | High | Bridging large steric bulks |
References
- Title: EP4448544A2 - Carbonic anhydrase ix ligands Source: Google Patents URL
- Title: mono-Fmoc 1,3-diaminopropane hydrochloride Novabiochem Source: Sigma-Aldrich / Merck Millipore URL
Sources
applications of 1-N-Fmoc-2-methylpropane-1,2-diamine in peptide cyclization
This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on peptide engineering. It details the use of 1-N-Fmoc-2-methylpropane-1,2-diamine (also known as Fmoc-1,2-diamino-2-methylpropane) as a specialized building block for introducing conformational constraints via the gem-dimethyl effect.
Using 1-N-Fmoc-2-methylpropane-1,2-diamine
Introduction: The Power of the Gem-Dimethyl Effect
In peptide drug discovery, linear peptides often suffer from poor metabolic stability and low receptor affinity due to conformational flexibility.[1] Cyclization is a standard strategy to overcome these limitations. However, inducing the specific turn required for cyclization can be entropically unfavorable.
1-N-Fmoc-2-methylpropane-1,2-diamine is a critical reagent designed to leverage the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The presence of two methyl groups on the C2 carbon creates steric bulk that restricts bond rotation, compressing the internal bond angle (
Key Applications:
-
Urea-Linked Peptidomimetics: Creating stable urea backbones that mimic
-turns. -
Conformational Locking: Forcing peptides into bioactive alpha-helical or hairpin structures.
-
Proteolytic Resistance: The sterically hindered amine vicinity protects the linkage from enzymatic degradation.
Chemical Profile & Strategic Planning
| Property | Specification |
| Chemical Name | 1-N-Fmoc-2-methylpropane-1,2-diamine (HCl salt) |
| Structure | Fmoc-NH-CH |
| Reactive Sites | N1 (Protected): Primary amine, unhindered, Fmoc-protected.N2 (Free): Primary amine on tertiary carbon, sterically hindered . |
| Primary Utility | Introduction of gem-dimethyl turn inducers via urea or amide linkages. |
Critical Design Consideration: The "Hindered First" Strategy
Commercially available 1-N-Fmoc-2-methylpropane-1,2-diamine presents the hindered amine (N2) as the free nucleophile.
-
Challenge: Coupling a hindered amine (attached to a quaternary carbon) to a resin-bound peptide is kinetically slow compared to standard amino acids.
-
Solution: The protocol below utilizes a "Hindered-First" Urea Ligation strategy. We activate the resin-bound peptide N-terminus and force the reaction with the hindered amine of the linker. The unhindered N1 amine is then deprotected for the subsequent easy cyclization step.
Experimental Protocol: Urea-Backbone Cyclization
This protocol describes the insertion of the gem-dimethyl diamine linker to form a cyclic urea peptidomimetic.
Phase A: Materials Preparation
-
Resin: Rink Amide or 2-Chlorotrityl Chloride (0.3–0.5 mmol/g loading).
-
Reagent: 1-N-Fmoc-2-methylpropane-1,2-diamine HCl.
-
Activator: Disuccinimidyl Carbonate (DSC) or Carbonyl Diimidazole (CDI).
-
Solvent: Anhydrous DMF and DCM.
Phase B: Activation of Resin-Bound Peptide
Target: Convert the N-terminal amine of the linear peptide into an activated carbamate/isocyanate.
-
Synthesize Linear Peptide: Assemble the linear sequence using standard Fmoc-SPPS. Ensure the N-terminal Fmoc is removed.
-
Wash: Wash resin with DCM (
min). -
Activation Cocktail: Dissolve DSC (5.0 eq) and DIPEA (5.0 eq) in minimal DMF.
-
Coupling: Add cocktail to resin. Shake at room temperature for 45 minutes .
-
QC Check: Perform a Kaiser test.[2] It should be negative (no free amine), confirming conversion to the activated carbamate.
-
-
Wash: Extensive washing with DMF (
min) is critical to remove excess DSC, preventing double-addition.
Phase C: Coupling the Hindered Diamine
Target: React the free, hindered N2 amine of the reagent with the activated resin species.
-
Reagent Solution: Dissolve This compound (3.0 eq) and DIPEA (6.0 eq) in DMF.
-
Note: Extra base is required to neutralize the HCl salt.
-
-
Reaction: Add solution to the activated resin.
-
Incubation: Shake at room temperature for 2 hours , then 40°C for 1 hour .
-
Insight: The heat helps overcome the steric barrier of the gem-dimethyl group.
-
-
Wash: Wash with DMF (
) and DCM ( ). -
Validation: Cleave a small aliquot. Analyze by LC-MS. You should see the mass of [Peptide + Linker + Fmoc]. If coupling is incomplete, re-couple using 3.0 eq reagent at 50°C for 2 hours.
Phase D: Cyclization
Target: Deprotect N1 and cyclize to a side-chain carboxylic acid (e.g., Asp/Glu) or a reactive handle.
-
Fmoc Removal: Treat resin with 20% Piperidine in DMF (
min).-
Result: The unhindered primary amine (N1) is now exposed.
-
-
Side-Chain Deprotection (Orthogonal): If cyclizing to a side chain (e.g., Glu-O-Allyl), remove the allyl group using Pd(PPh
) . -
Cyclization:
-
Final Cleavage: Treat with TFA/TIS/H
O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.
Visualization of Workflows
Diagram 1: Synthesis Workflow
This flowchart illustrates the "Hindered-First" strategy for incorporating the diamine.
Caption: Step-by-step workflow for incorporating the hindered diamine linker via urea activation.
Diagram 2: Mechanistic Logic (Gem-Dimethyl Effect)
Visualizing why this specific reagent promotes cyclization.
Caption: The Thorpe-Ingold effect compresses bond angles, reducing entropy and accelerating ring closure.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield (Phase C) | Steric hindrance of the N2 amine prevents attack on the activated carbamate. | Increase Temperature: Run coupling at 50°C.Change Activator: Switch from DSC to Triphosgene (more reactive, handle with care).Double Couple: Repeat the step with fresh reagents. |
| Epimerization of Peptide | High temperature or base concentration during activation. | Use DSC instead of CDI (milder). Ensure DIPEA does not exceed 5 eq. Keep activation time under 1 hour. |
| Precipitation on Resin | Urea linkages can aggregate via hydrogen bonding. | Use "Magic Mixture" solvent (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during coupling steps. |
References
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link
-
Zou, Y., et al. (2019). Application of Gem-Dimethyl Groups in the Synthesis of Constrained Peptides.[1] Journal of Organic Chemistry. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Gyros Protein Technologies. (2020). Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization. Application Note. Link
-
Bechtler, C., & Lamers, C. (2021). Thorpe–Ingold Effect in Cyclic Peptides. RSC Advances. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Mechanisms of amphipathic helical peptide denaturation by guanidinium chloride and urea: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-N-Fmoc-2-methylpropane-1,2-diamine in the Synthesis of Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Control in Peptide Therapeutics
Linear peptides, despite their high specificity and biological activity, often face significant hurdles as therapeutic agents due to their conformational flexibility and susceptibility to proteolytic degradation.[1][2] Constraining a peptide into a specific, bioactive conformation can overcome these limitations, leading to enhanced target affinity, increased stability, and improved pharmacokinetic properties.[1][3] One powerful strategy to achieve this is through the incorporation of specialized chemical linkers to induce cyclization or to act as rigid spacers.
This guide focuses on the application of a unique building block, 1-N-Fmoc-2-methylpropane-1,2-diamine , for the synthesis of conformationally constrained peptides. The strategic placement of a gem-dimethyl group on this diamine linker leverages a well-established chemical principle known as the Thorpe-Ingold effect, or gem-dimethyl effect. This effect promotes the adoption of specific dihedral angles and facilitates intramolecular reactions, such as cyclization, by reducing the entropic penalty associated with ring formation.[4] The presence of this sterically demanding group can pre-organize the peptide backbone, guiding it into a desired three-dimensional structure.[4]
This document serves as a detailed technical guide for the effective incorporation of this building block into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind protocol choices, provide step-by-step methodologies for its use, and discuss the expected impact on peptide structure.
The Building Block: Properties of 1-N-Fmoc-2-methylpropane-1,2-diamine
The core of this methodology is the 1-N-Fmoc-2-methylpropane-1,2-diamine molecule. Its structure is designed for seamless integration into Fmoc-SPPS workflows.
-
Fmoc-Protected Primary Amine: The fluorenylmethyloxycarbonyl (Fmoc) group protects the primary amine, allowing it to be coupled as a standard amino acid monomer. This protecting group is base-labile and is removed under standard piperidine/DMF conditions.[5][6]
-
Neopentyl Tertiary Amine: The tertiary amine is sterically hindered by the adjacent gem-dimethyl group. In the context of SPPS, this tertiary amine is generally considered non-nucleophilic and is not expected to interfere with subsequent coupling steps.[4]
-
The gem-Dimethyl Group: This is the key structural feature. It introduces significant steric bulk, which can:
-
Promote Defined Conformations: By restricting bond rotation, it limits the conformational freedom of the peptide backbone.[4]
-
Facilitate Cyclization: It acts as a kinetic anchor, increasing the rate and equilibrium constant of intramolecular cyclization reactions (the Thorpe-Ingold effect). This is particularly advantageous when the diamine is used as a linker for head-to-tail or side-chain cyclization.
-
Experimental Protocols
The incorporation of 1-N-Fmoc-2-methylpropane-1,2-diamine requires special consideration due to the steric hindrance imparted by the gem-dimethyl group. Standard coupling protocols may prove insufficient, leading to incomplete reactions and deletion sequences. The following protocols are optimized to address these challenges.
Diagram: Workflow for Incorporating the Diamine Linker
Caption: Workflow for the incorporation of 1-N-Fmoc-2-methylpropane-1,2-diamine.
Protocol 1: Solid-Phase Coupling of 1-N-Fmoc-2-methylpropane-1,2-diamine
This protocol is designed for a standard 0.1 mmol scale synthesis. Due to the steric hindrance, a double coupling strategy is highly recommended to ensure the reaction goes to completion.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
1-N-Fmoc-2-methylpropane-1,2-diamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (v/v) (e.g., 1 x 3 min, followed by 1 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
First Coupling:
-
Activation: In a separate vessel, dissolve 1-N-Fmoc-2-methylpropane-1,2-diamine (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), in DMF. Add DIPEA (8 eq., 0.8 mmol). Allow the solution to pre-activate for 1-5 minutes.[1]
-
Coupling: Add the activated diamine solution to the resin. Agitate the mixture at room temperature for at least 2 hours. For extremely difficult sequences, this time can be extended up to 12 hours. Microwave-assisted synthesis (e.g., 10-15 minutes at 75-90°C) can significantly accelerate this step.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling (Recommended):
-
Repeat the activation and coupling steps (2.1 and 2.2) with a fresh solution of activated diamine.
-
Agitate the mixture for another 2 hours at room temperature (or one additional microwave cycle).
-
Washing: Drain the coupling solution. Wash the resin with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Monitoring and Capping (Optional but Recommended):
-
After the second coupling, perform a chloranil test to check for the presence of unreacted primary amines.[4] The standard Kaiser (ninhydrin) test is not suitable for this as it can give false negatives with sterically hindered amines.
-
If the test is positive, a third coupling can be attempted. Alternatively, to prevent the formation of deletion sequences, any unreacted sites should be "capped" by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:1:89 v/v/v) for 30 minutes.
-
Protocol 2: Subsequent Amino Acid Coupling
After successful incorporation of the diamine and subsequent Fmoc deprotection, the next amino acid is coupled to the newly exposed primary amine. The protocol follows standard SPPS procedures, but careful monitoring is still advised.
Procedure:
-
Fmoc Deprotection: Remove the Fmoc group from the newly incorporated diamine using 20% piperidine in DMF as per the standard protocol.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2 times).
-
Coupling: Couple the next Fmoc-protected amino acid using your standard activation method (e.g., HCTU/DIPEA or HATU/DIPEA). A standard coupling time of 45-60 minutes is typically sufficient.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Peptide Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove all side-chain protecting groups. The choice of cleavage cocktail depends on the peptide sequence.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
1,2-Ethanedithiol (EDT) (if Cys or Met are present)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Cleavage: Prepare a cleavage cocktail. For most standard peptides, a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) is sufficient.[5] If the peptide contains sensitive residues like Cys, Met, or Trp, a more robust scavenger cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) should be used.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin) and agitate gently at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Slowly add the filtrate dropwise into a centrifuge tube containing a large volume (at least 10x the filtrate volume) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide can then be purified using standard reverse-phase HPLC.
Data Summary and Expected Outcomes
The successful incorporation of 1-N-Fmoc-2-methylpropane-1,2-diamine is dependent on overcoming the steric hindrance during the coupling step. The following table summarizes the key parameters and rationale for the proposed protocol.
| Parameter | Standard SPPS Condition | Recommended Condition for Diamine | Rationale for Change |
| Coupling Reagent | HCTU/HBTU | HATU or COMU | These are more potent activating reagents, forming highly reactive esters capable of overcoming significant steric barriers.[1][2] |
| Equivalents of Monomer | 3-5 eq. | 4-5 eq. per coupling | A higher excess drives the reaction equilibrium towards the product, compensating for slower kinetics. |
| Coupling Time | 45-90 min | 2-12 hours or Microwave | Steric hindrance significantly slows down the reaction rate, necessitating longer reaction times for completion.[1] |
| Number of Couplings | Single | Double Coupling | Repeating the coupling step with fresh reagents is a highly effective strategy to ensure near-quantitative reaction at sterically hindered sites.[1] |
| Solvent | DMF | DMF or NMP | N-Methylpyrrolidone (NMP) has superior solvating properties and can be more effective at disrupting peptide aggregation, which can exacerbate coupling difficulties.[1] |
| Monitoring | Kaiser Test | Chloranil Test | The Kaiser test is unreliable for sterically hindered primary amines. The chloranil test provides a more accurate assessment of free amines.[4] |
Conclusion
1-N-Fmoc-2-methylpropane-1,2-diamine is a powerful tool for medicinal chemists and peptide scientists seeking to impose conformational constraints on peptide backbones. The integrated gem-dimethyl group acts as a conformational lock, pre-organizing the peptide for enhanced stability and facilitating cyclization. While its steric bulk presents a synthetic challenge, the use of optimized coupling protocols—employing potent activating agents like HATU, extended reaction times, and a double coupling strategy—enables its successful incorporation into peptide sequences. The resulting constrained peptides are promising candidates for the development of next-generation therapeutics with superior pharmacological profiles.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. [Link]
-
Lam, K. S., et al. (2018). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
Request PDF. (2025). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ResearchGate. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Chemtips. (2012). Solid Phase Peptide Synthesis: Keeping Track. [Link]
- Google Patents. (n.d.). US7589170B1 - Synthesis of cyclic peptides.
-
CEM. (n.d.). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]
- Google Patents. (n.d.). EP3110828A1 - Continuous flow peptide synthesis.
- Google Patents. (n.d.). US8217169B2 - Coupling agents for peptide synthesis.
-
National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]
- Google Patents. (n.d.). US20220105193A1 - Linker peptide for constructing fusion protein.
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. [Link]
-
AAPPTEC. (n.d.). Planning a Peptide Synthesis. [Link]
-
National Institutes of Health. (n.d.). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. [Link]
- Google Patents. (n.d.). WO2024133685A1 - Solid phase peptide synthesis (spps) solvent system.
-
Bhowmick, M., et al. (2016). Accurate de novo design of hyperstable constrained peptides. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024133685A1 - Solid phase peptide synthesis (spps) solvent system - Google Patents [patents.google.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Fmoc-Diamine Linkers for Branched Peptide Synthesis
This guide details the application of Fmoc-diamine linkers —specifically amino acid-based branching units like Fmoc-Lys(Fmoc)-OH and orthogonal variants—for synthesizing branched peptides, dendrimers, and Multiple Antigen Peptides (MAPs).
Abstract
Branched peptides utilize a diamine scaffold to display multiple bioactive motifs from a single core, enhancing proteolytic stability, multivalency, and binding affinity. This guide focuses on the strategic use of Fmoc-diamine linkers (principally Lysine, Ornithine, and Diaminopropionic acid derivatives) in Solid Phase Peptide Synthesis (SPPS). We define protocols for Symmetrical Branching (using Fmoc/Fmoc protection) and Asymmetrical/Orthogonal Branching (using Fmoc/Alloc or Fmoc/ivDde protection), addressing critical challenges such as steric hindrance and on-resin aggregation.
Chemistry of Fmoc-Diamine Linkers
In SPPS, "Fmoc-diamine linkers" function as the branching nodes. They possess a carboxylic acid for attachment to the resin-bound peptide and two amine groups for subsequent chain elongation.
Common Linker Classes
The choice of linker determines the spacing between branches and the flexibility of the construct.
| Linker Name | Structure / Side Chain Length | Application | Steric Profile |
| Fmoc-Lys(Fmoc)-OH | 4-carbon side chain (Lysine) | Symmetrical MAPs, Dendrimers | Moderate; standard for MAPs. |
| Fmoc-Orn(Fmoc)-OH | 3-carbon side chain (Ornithine) | Tighter branching | Higher steric pressure than Lys. |
| Fmoc-Dpr(Fmoc)-OH | 1-carbon side chain | Rigid, close-proximity branching | Very High; prone to aspartimide-like side reactions. |
| Fmoc-Lys(Alloc)-OH | Lysine with Allyl protection | Orthogonal branching (Chain A ≠ Chain B) | Allows selective deprotection.[1][2] |
| Fmoc-Lys(ivDde)-OH | Lysine with ivDde protection | Orthogonal branching | Hydrazine-labile side chain.[3] |
Strategic Selection: Symmetrical vs. Orthogonal
-
Symmetrical Strategy (Fmoc/Fmoc): Used when identical peptide sequences are required on all branches (e.g., a tetravalent vaccine). Removal of the N-terminal Fmoc group simultaneously removes the side-chain Fmoc, exposing both amines for simultaneous coupling.[4]
-
Orthogonal Strategy (Fmoc/Alloc or Fmoc/ivDde): Used when different functional groups (e.g., a targeting ligand and a cytotoxic drug) are required. The side chain remains protected while the main chain is built, or vice versa.
Experimental Protocols
Protocol A: Symmetrical Branching (The MAP System)
Target: Synthesis of a Tetravalent MAP using Fmoc-Lys(Fmoc)-OH .
Reagents Required:
-
Resin: Rink Amide MBHA (Low loading: 0.2 – 0.4 mmol/g is critical to prevent aggregation).
-
Coupling: DIC/Oxyma Pure or HATU/DIPEA.
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DCM (20 min), then wash with DMF (3x).
-
Core Assembly (The Branching Point):
-
Deprotect resin (20% Piperidine, 2 x 10 min).[1]
-
Coupling 1: Couple Fmoc-Lys(Fmoc)-OH (3 eq) using DIC/Oxyma (3 eq) for 60 min.
-
Result: Resin now displays two Fmoc groups.
-
Coupling 2 (Optional Spacer): Deprotect (Piperidine).[1] Couple Fmoc-Lys(Fmoc)-OH again to create an octavalent core (8 branches), OR couple a spacer like Fmoc-Ahx-OH (6-aminohexanoic acid) to reduce steric clash.
-
-
Simultaneous Elongation:
-
Deprotect the Lysine core (removes all Fmoc groups).
-
Couple the desired amino acid (e.g., Fmoc-Ala-OH). Crucial: Use double the equivalents usually calculated for the resin scale, as you are coupling to multiple growing chains simultaneously.
-
Calculation: If resin is 0.1 mmol, you have 0.2 mmol of active amines after the first split. Use 0.6–0.8 mmol of AA.
-
-
Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5).
Protocol B: Orthogonal Branching (Asymmetric Synthesis)
Target: Synthesis of a Heterodimer (Peptide A on side chain, Peptide B on N-terminus) using Fmoc-Lys(Alloc)-OH .
Reagents Required:
-
Alloc Deprotection Cocktail: Pd(PPh3)4 (0.1 eq) + Phenylsilane (10 eq) in DCM.
-
Wash Solvent: 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (Copper scavenger).
Step-by-Step Workflow:
-
Coupling the Branching Unit:
-
Elongation of Chain A (Main Chain):
-
Alloc Deprotection (The Critical Step):
-
Wash resin with DCM (dryness is preferred for Pd reaction).
-
Add Pd(PPh3)4 and Phenylsilane in DCM under Nitrogen/Argon.
-
Shake for 1 hour. Repeat once.
-
Wash: Wash extensively with DMF, then 0.5% DTC in DMF (3x) to remove Palladium (resin will turn from grey/black back to yellow/white).
-
-
Elongation of Chain B (Side Chain):
-
The Epsilon-amine of Lysine is now free.
-
Build Peptide Sequence B using standard Fmoc chemistry.
-
-
Final Cleavage: TFA cocktail removes side-chain protecting groups of both chains and cleaves from resin.
Visualization of Logic & Workflow[4]
Diagram 1: Symmetrical vs. Orthogonal Branching Logic
This diagram illustrates the decision matrix and chemical progression for both strategies.[4]
Caption: Workflow comparison for Symmetrical (MAP) versus Orthogonal (Heterodimer) peptide synthesis using Lysine-based linkers.
Troubleshooting & Critical Parameters
Steric Hindrance & The "Crowding" Effect
As branches grow, the volume of the peptide increases exponentially.
-
Symptom: Incomplete coupling (deletion sequences) after 5-10 residues.
-
Solution 1 (Lower Loading): Use resin with substitution < 0.3 mmol/g.
-
Solution 2 (Spacers): Insert a flexible spacer immediately after the branching Lysine.
-
Hydrophobic: 6-Aminohexanoic acid (Ahx).
-
Hydrophilic: Fmoc-Ado-OH (PEG-linker).
-
Why? This pushes the growing chains away from the crowded core.
-
Aggregation Monitoring (Kaiser Test)
Because branched peptides are prone to aggregation, standard colorimetric tests (Kaiser) may yield false negatives.
-
Recommendation: Perform a micro-cleavage every 5-10 cycles. Cleave 5 mg of resin with 100 µL TFA/H2O, precipitate in ether, and analyze by HPLC/MS to verify coupling efficiency.
Palladium Removal (Alloc Strategy)
Incomplete removal of Palladium after Alloc deprotection causes the resin to turn grey/brown and poisons subsequent coupling reactions.
-
Protocol: Wash with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF until the wash solution remains clear (usually 3-5 washes).
References
-
Tam, J. P. (1988). "Synthetic peptide vaccine design: synthesis and properties of a high-density multiple antigenic peptide system". Proceedings of the National Academy of Sciences, 85(15), 5409–5413.
-
Merck / MilliporeSigma. "Fmoc Solid Phase Peptide Synthesis - Technical Guide". SigmaAldrich.com.
-
Bachem. "Solid Phase Peptide Synthesis (SPPS) Explained - Brochure". Bachem.com.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[3][4][5][6][7][9][10][11] Chemical Reviews, 109(6), 2455–2504. (Detailed review of Orthogonal groups like Alloc/Dde).
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. Design, Synthesis, and Validation of a Branched Flexible Linker for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
preventing double acylation of Fmoc-diaminopropane in SPPS
This guide addresses the technical challenges associated with Fmoc-1,3-diaminopropane (Fmoc-DAP) in Solid-Phase Peptide Synthesis (SPPS).
The term "double acylation" in this context typically refers to two distinct but critical failure modes:
-
Resin Cross-Linking (Bis-Alkylation): When loading the diamine onto a resin, the "free" amine reacts with two resin sites, bridging the polymer matrix.
-
Over-Acylation (Branching): During peptide elongation, the highly nucleophilic primary amine of the spacer reacts twice with the incoming amino acid, forming a tertiary amide.
The Core Problem: Why Double Acylation Happens
Using Fmoc-diaminopropane (a symmetric or semi-symmetric diamine) presents a unique stoichiometric challenge. Unlike amino acids, which have distinct N- and C-termini, a diamine has two nucleophilic centers.
Failure Mode A: Resin Cross-Linking (The "Bridge")
When loading Fmoc-diaminopropane onto an activated resin (e.g., 2-Chlorotrityl Chloride or NPC-activated Wang), the goal is Mono-Functionalization .
-
The Error: If the concentration of diamine is too low, the diamine acts as a cross-linker. One amine attaches to the resin, and the second amine (even if sterically hindered) loops around and attacks a neighboring resin active site.
-
The Result: A "stapled" resin that cannot grow a peptide chain, or a resin with significantly reduced swelling properties.
Failure Mode B: Tertiary Amide Formation
Primary aliphatic amines (like the free amine on DAP) are more nucleophilic than
-
The Error: During the coupling of the next amino acid onto the DAP spacer, if the activation is too potent (e.g., HATU/HOAt) and the reaction time too long, the incoming Fmoc-AA-OH can acylate the nitrogen twice.
-
The Result: A branched peptide impurity (+Fmoc-AA mass shift).
Visualizing the Failure Pathways
The following diagram illustrates the mechanistic difference between a successful mono-loading and the catastrophic cross-linking event.
Caption: Comparison of cross-linking failure (Red) vs. successful mono-functionalization (Green).
Troubleshooting Protocols
Protocol A: The "High-Dilution / High-Excess" Method
Use this if you only have Fmoc-1,3-diaminopropane Hydrochloride (symmetric).
The Logic: By flooding the resin with a massive excess of diamine, you statistically ensure that every resin site reacts with a new diamine molecule rather than a neighboring attached one.
| Step | Parameter | Specification | Critical Note |
| 1. Preparation | Reagent Stoichiometry | 10 - 15 equivalents relative to resin loading. | Do not use less than 10 eq. |
| 2. Solvation | Solvent Choice | DCM (Dichloromethane) | DCM swells polystyrene resins maximally, separating the reactive sites physically. |
| 3. Addition | Rate | Slow dropwise addition of Resin to the Diamine solution. | Inverse Addition: Add the resin to the diamine, not the diamine to the resin. This ensures the resin always sees excess amine. |
| 4. Reaction | Time/Temp | 2 hours @ Room Temp | Vigorous shaking is required to prevent resin settling. |
| 5. Quench | Reagent | MeOH (Methanol) | Add 1 mL/g resin to cap any remaining active chloride sites. |
Protocol B: The "Orthogonal Protection" Method (Recommended)
Use this for high-value synthesis. Requires Fmoc-DAP(Boc)-OH or Fmoc-DAP(Mtt)-OH.
The Logic: Physically block the second amine. This renders "double acylation" chemically impossible during loading.
-
Select Reagent: Use N-Fmoc-N'-Boc-1,3-diaminopropane .
-
Coupling: Couple to 2-CTC resin using standard DIPEA (4 eq) in DCM.
-
Outcome: The Boc group protects the distal amine. No cross-linking can occur.
-
Deprotection: The Boc group is removed only during the final global cleavage (TFA), releasing the free amine.
Frequently Asked Questions (FAQs)
Q1: I am seeing a mass shift of +266 Da after coupling the first amino acid to the spacer. What is this? A: This indicates a double insertion of the Fmoc-amino acid. The primary amine of the diaminopropane is sterically unhindered and highly reactive.
-
Fix: Reduce the activation temperature (if using microwave) and use a milder base (Collidine instead of DIEA). Ensure your Fmoc-DAP was purified; free DAP contaminants will cause polymerization.
Q2: My resin substitution (loading) dropped significantly after adding the diamine. Did it fail? A: It likely cross-linked . If the diamine bridges two sites, the apparent loading (measured by Fmoc release) might seem normal or low, but the resin will be mechanically rigid and fail to swell.
-
Test: Perform a swelling test in DCM. If the resin beads remain small and opaque rather than translucent and swollen, cross-linking has occurred. Discard and restart using Protocol A or B .
Q3: Can I use Fmoc-DAP(Mtt)-OH instead of Boc? A: Yes, and it is superior if you need to branch off the diamine on-resin. The Mtt (4-methyltrityl) group can be removed selectively with 1% TFA/DCM (leaving the peptide on the resin), allowing you to functionalize the distal amine before cleavage.
References
-
Barlos, K., et al. (1989). "Preparation of protected peptide fragments using trityl resins." Tetrahedron Letters, 30(30), 3943-3946. Link
-
Kay, C., et al. (2022).[1] "Fmoc Solid Phase Peptide Synthesis: A Practical Guide." Methods in Molecular Biology. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews, 109(6), 2455–2504. Link
-
Merck/Sigma-Aldrich Technical Bulletin. "Solid Phase Peptide Synthesis: Fmoc-Diamine Loading Protocols." Link
Sources
optimizing coupling efficiency of 1-N-Fmoc-2-methylpropane-1,2-diamine
The following is a comprehensive technical support guide designed for the Advanced Peptide Synthesis Support Center .
Subject: Optimization of Coupling Efficiency for 1-N-Fmoc-2-methylpropane-1,2-diamine Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecular Analysis[1][2]
The Challenge: You are attempting to acylate the free amine of 1-N-Fmoc-2-methylpropane-1,2-diamine .
-
Structure Analysis: The free amine is located at position 2, attached to a carbon bearing two methyl groups and a methylene group.
-
Classification: This is a sterically hindered primary amine , structurally analogous to the N-terminus of an
-aminoisobutyric acid (Aib) residue. -
The Barrier: The gem-dimethyl group at the
-position creates a significant steric shield. This reduces the nucleophilicity of the amine and physically blocks the approach of the incoming activated amino acid.
Standard Protocol Failure: Standard coupling reagents (HBTU, HCTU) and room temperature conditions typically result in yields <20% or complete failure (deletion sequences). The steric bulk slows the reaction kinetics to the point where the activated ester hydrolyzes or rearranges before the amine can attack.
Recommended Optimization Protocols
We have categorized solutions into Tier 1 (Standard Optimization) and Tier 2 (Difficult/Refractory Sequences) .
Tier 1: The "Gold Standard" (HATU/HOAt)
Best for: Coupling non-hindered amino acids (Gly, Ala, Phe) to the diamine.
| Component | Recommendation | Scientific Rationale |
| Coupling Reagent | HATU (0.95 eq vs Acid) | The 7-azabenzotriazole (HOAt) leaving group utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the acylation rate by ~10x over HBTU. |
| Base | HOAt (Add 0.5 - 1.0 eq) | Adding free HOAt acts as a catalyst, regenerating the active ester continuously. |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | NMP solvates aggregated peptide chains better than DMF, exposing the hindered amine. |
| Base | DIPEA (2.0 eq) | Standard tertiary base. Ensure pH is basic but avoid large excess to prevent racemization of the incoming AA. |
| Temperature | Heat is non-negotiable. It provides the kinetic energy to overcome the steric barrier (Arrhenius effect). |
Tier 2: The "Nuclear Option" (PyAOP or Acid Fluorides)
Best for: Coupling hindered amino acids (Val, Ile, Aib) to the diamine.
-
Reagent: PyAOP (Phosphonium salt of HOAt).
-
Why: Uronium salts (HATU) can react with the slow-reacting amine to form a guanidinium byproduct (permanent termination) if the acylation is too slow. Phosphonium salts (PyAOP) do not cause guanidinylation, allowing for longer reaction times.
-
-
Alternative Activation: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]
Step-by-Step Experimental Workflows
Protocol A: Microwave-Assisted Coupling (HATU)
-
Preparation: Swell resin in NMP for 20 minutes.
-
Activation (Pre-mix):
-
Dissolve Incoming Fmoc-AA-OH (5.0 eq).
-
Add HATU (4.9 eq) and HOAt (1.0 eq) in NMP.
-
Add DIPEA (10 eq).
-
Critical: Activate for only 30-60 seconds before adding to resin.
-
-
Coupling:
-
Wash: Drain and wash with NMP (
) and DCM ( ). -
Monitoring: Perform micro-cleavage and LCMS (See Section 4).
Protocol B: Acid Fluoride Method (TFFH) - For Extreme Hindrance
-
Activation:
-
Dissolve Fmoc-AA-OH (5.0 eq) in dry DCM/NMP (1:1).
-
Add TFFH (5.0 eq) and DIPEA (10 eq).
-
Allow to react for 15-20 minutes (generates the acid fluoride in situ).
-
-
Coupling:
Troubleshooting & Diagnostics
Decision Tree: Low Yield Diagnosis
Use this logic flow to identify the root cause of coupling failure.
Caption: Diagnostic workflow for isolating coupling failures based on reagent choice, temperature, and mass spectrometry evidence.
Frequently Asked Questions (FAQs)
Q1: Can I use the Kaiser Test (Ninhydrin) to monitor this reaction?
-
Answer: Proceed with Caution. The Kaiser test relies on ninhydrin reacting with the free amine. Due to the extreme steric shielding of the gem-dimethyl group, ninhydrin may fail to access the amine, giving a False Negative (indicating the reaction is complete when it is not).
-
Better Alternative: Use the Chloranil Test (more sensitive for secondary/hindered amines) or, ideally, perform a micro-cleavage followed by HPLC/MS analysis.
Q2: I see a mass shift of +99 Da on my LCMS. What is this?
-
Answer: This is Guanidinylation .
-
Cause: The amine reacted with the uronium portion of HATU/HBTU instead of the amino acid. This happens when the acylation is slow (due to sterics) and the uronium reagent is in excess.
-
Fix: Switch to a phosphonium reagent (PyAOP or PyBOP ), which cannot form guanidines.
Q3: Should I use DMF or NMP?
-
Answer: NMP is superior. DMF is a good general solvent, but NMP has higher polarity and better solvating power for hydrophobic/aggregated sequences. For difficult couplings, we recommend a solvent system of NMP or a "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt aggregation.
Mechanism of Action (Visualized)
The diagram below illustrates why standard reagents fail and how HOAt/Heat overcomes the barrier.
Caption: Conceptual visualization of the steric barrier preventing standard coupling and the kinetic bypass provided by optimized conditions.
References
-
Albericio, F., & El-Faham, A. (2010). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
BenchChem. (2025).[10][11][12] A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. BenchChem Technical Support. Link
-
CEM Corporation. (n.d.). Microwave Peptide Synthesis: Handling Hindered Amines. CEM Application Notes. Link
-
Sigma-Aldrich (Merck). (n.d.). Peptide Coupling Reagents Guide: Phosphonium vs Uronium. MilliporeSigma. Link
Sources
- 1. bachem.com [bachem.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. biotage.com [biotage.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Aggregation in Peptides with Diamine Linkers
Welcome to the Technical Support Center. Synthesizing and purifying peptides containing diamine linkers (e.g., ethylenediamine, PEG-diamines, or 1,4-diaminobutane) presents unique biophysical challenges. Because diamine linkers are frequently used to synthesize branched peptides, dimers, or conjugated systems, they force multiple peptide chains into close spatial proximity. This high local concentration drastically lowers the entropic cost of inter-chain association, driving the formation of highly stable, insoluble parallel or anti-parallel
This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve aggregation during Solid-Phase Peptide Synthesis (SPPS), cleavage, and high-performance liquid chromatography (HPLC) purification.
Diagnostic workflow for identifying and resolving peptide aggregation phases.
Part 1: On-Resin Aggregation (SPPS Phase)
Q: Why does my resin stop swelling immediately after coupling the diamine linker and extending the chains?
A: When two elongating peptide chains are tethered to a single diamine core, their proximity thermodynamically favors inter-chain hydrogen bonding. If the sequence contains hydrophobic or hydrogen-bonding prone residues, the chains rapidly zip together into
Q: How can I chemically disrupt this on-resin hydrogen bonding network? A: You must alter either the solvent environment or the peptide backbone itself:
-
Chaotropic Agents: Incorporating chaotropic salts (e.g., 0.8 M
, 1 M LiCl, or 4 M KSCN) into your DMF wash disrupts the highly ordered water/solvent structure, breaking intermolecular hydrogen bonds and re-swelling the resin[3]. -
Backbone Protection: If solvent modification fails, incorporate pseudoproline dipeptides (Fmoc-Ser/Thr-derived) or Dmb/Hmb-protected amino acids every 6-7 residues[2]. These structural elements introduce a physical "kink" into the peptide backbone, sterically preventing the
-sheet alignment promoted by the diamine linker[3].
Protocol 1: Self-Validating Chaotropic Salt Wash for Difficult Couplings
This protocol uses chaotropic disruption to force difficult couplings to completion. It is self-validating via a colorimetric amine test.
-
Preparation: Prepare a 1.0 M solution of Lithium Chloride (LiCl) in anhydrous N,N-Dimethylformamide (DMF).
-
Resin Washing: Following standard Fmoc deprotection, drain the piperidine solution and wash the resin 3 times with standard DMF.
-
Chaotropic Treatment: Add the 1.0 M LiCl/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate gently for 10 minutes to disrupt
-sheets. -
Coupling: Drain the chaotropic wash. Immediately add your pre-activated amino acid solution (using high-efficiency reagents like HATU/DIPEA) dissolved in the same 1.0 M LiCl/DMF solvent.
-
Agitation: Couple for 1-2 hours at room temperature (or elevate to 75°C if using a microwave synthesizer).
-
Validation Step: Perform a Kaiser (ninhydrin) or TNBS test.
-
Pass (Clear/Yellow): Acylation is complete; proceed to the next cycle.
-
Fail (Blue/Red): Aggregation persists. You must re-synthesize the sequence incorporating a Dmb/Hmb backbone protecting group at the preceding residue[3].
-
Part 2: In-Solution Aggregation (Cleavage & Purification)
Q: My diamine-linked peptide dimer precipitates instantly in the HPLC loading buffer. How can I keep it soluble? A: Diamine linkers often drastically alter the overall isoelectric point (pI) of the peptide. If your loading buffer's pH is near the peptide's pI, the net electrostatic charge of the molecule drops to zero. Without electrostatic repulsion, the hydrophobic domains of the tethered chains collapse onto each other, causing instant precipitation[4]. Furthermore, the removal of bulky side-chain protecting groups during TFA cleavage exposes the native, highly reactive sequence[3].
Q: What additives can I use to rescue my crude peptide for preparative HPLC?
A: You must rely on pH optimization, fluorinated co-solvents, or strong denaturants. Adjusting the pH at least 1.5 units away from the pI restores electrostatic repulsion[4]. If pH adjustment is insufficient, strong chaotropes like Guanidine Hydrochloride (GdnHCl) or
Quantitative Summary of Solubility Additives
Table 1: Effect of Additives on Diamine-Linked Peptide Solubility
| Additive / Co-solvent | Mechanism of Action | Recommended Concentration | HPLC Compatibility |
| Guanidine HCl (GdnHCl) | Strong chaotrope; disrupts H-bonds and denatures aggregates. | 6 M | High (Elutes safely in the void volume) |
| Urea | Strong chaotrope; unfolds hydrophobic aggregates. | 8 M | High (Elutes safely in the void volume) |
| HFIP | Promotes | 10% - 20% (v/v) | Moderate (Monitor system backpressure) |
| Acetic Acid | Lowers pH away from pI; protonates basic diamine residues. | 5% - 10% (v/v) | High (Standard mobile phase additive) |
| DMSO | Disrupts hydrophobic interactions. | 10% - 25% (v/v) | High (May broaden the injection peak) |
Protocol 2: Micro-Scale Solubility Screening Assay
Do not waste your entire crude batch on a failed dissolution. Use this self-validating micro-assay to empirically determine the optimal loading buffer before preparative HPLC[6].
-
Aliquoting: Weigh out 1 mg of lyophilized crude peptide and distribute it equally into five separate microcentrifuge tubes (0.2 mg per tube).
-
Solvent Addition: Add 100 µL of a different test solvent to each tube based on Table 1 (e.g., Tube 1: 20% Acetic Acid; Tube 2: 6 M GdnHCl; Tube 3: 20% HFIP; Tube 4: 10% DMSO; Tube 5: Standard Aqueous Buffer).
-
Agitation: Vortex each tube vigorously for 30 seconds, then sonicate in a water bath for 5 minutes at room temperature.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any remaining insoluble aggregates.
-
Validation Step: Carefully aspirate the supernatant. Analyze 10 µL of the supernatant via analytical HPLC (or measure absorbance at 280 nm if aromatic residues are present).
-
Decision: The solvent condition that yields the highest Area Under the Curve (AUC) on the analytical chromatogram represents the highest soluble recovery. Scale up this specific condition for your preparative injection.
-
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. 2
-
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt) - Benchchem. 5
-
Detection and prevention of protein aggregation before, during, and after purification - Sarah E. Bondos et al., Rice University. 6
-
Diacid Linkers that Promote Parallel Beta-Sheet Secondary Structure in Water - PMC, NIH. 1
-
How to Prevent Protein Aggregation: Insights and Strategies - BioPharmaSpec.4
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. 3
-
Preventing Protein Aggregation - Biozentrum, University of Basel. 7
Sources
- 1. Diacid Linkers that Promote Parallel Beta-Sheet Secondary Structure in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
side reactions associated with the use of Fmoc-diamines in peptide synthesis
The following technical guide is structured as a specialized support center response, designed for high-level application scientists and researchers.
Topic: Troubleshooting Side Reactions & Optimization Strategies Ticket ID: #FMOC-DAP-DAB-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Trojan Horse" of Peptide Synthesis
Fmoc-diamines (e.g., Fmoc-Dap, Fmoc-Dab, Fmoc-Orn, Fmoc-Lys) are essential for constructing peptide conjugates, PNAs, and constrained macrocycles. However, they introduce a "Trojan Horse" into your sequence: a second nucleophilic amine in close proximity to the reactive backbone.
Unlike standard amino acids, Fmoc-diamines are prone to intramolecular cyclization and protecting group migration . These side reactions are often kinetically favored over the desired intermolecular coupling, leading to deletion sequences, chain termination, or mass shifts that are difficult to interpret.
This guide deconstructs these failure modes and provides self-validating protocols to ensure synthetic integrity.
Critical Failure Modes & Mechanisms
Module A: The Lactamization Trap (Dab/Dap Specific)
The Issue: Low coupling efficiency or total failure when coupling Fmoc-Dab(Mtt)-OH or Fmoc-Dap(Mtt)-OH.
The Mechanism:
Diaminobutyric acid (Dab) and Diaminopropionic acid (Dap) possess side chains that can attack the activated
-
Risk Factor: High with Mtt/Mmt protection due to their steric bulk and potential lability under acidic activation conditions (e.g., Oxyma/DIC).
-
Outcome: The activated species cyclizes; the resin-bound amine remains unreacted (Deletion sequence).
Module B: Cyclic Urea Formation (The "Dead-End")
The Issue: Termination of the peptide chain after deprotecting the side chain of a N-terminal Dap/Dab residue.
The Mechanism:
If the side-chain amine is deprotected (e.g., Mtt removal) while the N-terminal
-
Reaction: Base-catalyzed nucleophilic attack.
-
Outcome: Formation of a cyclic urea (2-oxo-imidazolidine-4-carboxylic acid derivative). The Fmoc group is lost, but the N-terminus is now "capped" by the cycle, preventing further coupling.
Module C: Fmoc Transfer & Migration
The Issue: Unexpected mass shifts (+222 Da) or double insertions. The Mechanism: Free amines (either on the resin or in solution) can attack the Fmoc group of an incoming activated amino acid or a resin-bound species, transferring the Fmoc group to the side chain.
-
Context: Common when using "sticky" diamines or slow coupling reactions where the base (DIEA/TMP) concentration is high relative to the activated species.
Visualizing the Failure Pathways
The following diagram illustrates the kinetic competition between the desired coupling and the fatal side reactions (Lactamization and Cyclic Urea formation).
Caption: Kinetic competition between desired peptide elongation (Green) and irreversible cyclization pathways (Red) for Fmoc-diamines.
Troubleshooting Guides (Q&A Format)
Scenario 1: The "Missing" Residue
User Question: "I coupled Fmoc-Dab(Mtt)-OH using HBTU/DIEA, but the mass spec shows the residue is completely missing from the sequence. The coupling test was negative (no free amines), so I assumed it worked."
Diagnosis: Premature Lactamization. The "negative" coupling test (e.g., Kaiser) was a false negative because the resin amine never reacted. Instead, your activated Fmoc-Dab cyclized onto itself in the activation vial to form a pyrrolidone. The resin remained unreacted, but because no new Fmoc group was added, the subsequent deprotection step removed nothing, and the next coupling reacted with the previous amino acid (deletion).
Corrective Protocol:
-
Switch Protection: Use Fmoc-Dab(Alloc)-OH . The Allyl carbamate is stable to activation conditions.
-
Change Activation: If you must use Mtt, avoid pre-activation. Add the amino acid and DIC to the resin simultaneously, keeping the local concentration high to favor intermolecular reaction.
-
Verification: Use the Chloranil Test (more sensitive for secondary amines if relevant) or perform a micro-cleavage after the coupling step to verify mass increase.
Scenario 2: The +222 Da Mass Shift
User Question: "I am synthesizing a PNA-peptide conjugate. After coupling the linker (Fmoc-AEEA), I see a mass shift of +222 Da on my LC-MS. What is this?"
Diagnosis: Fmoc Migration / Bis-Fmoc Species. You likely have a "double Fmoc" species. This occurs if the Fmoc group migrates from the alpha-amine to a side-chain amine, or if a free amine attacks the Fmoc-OSu/Fmoc-Cl reagent during building block synthesis (if making custom linkers). In SPPS, it often means the Fmoc group was not fully removed, or it re-attached to a nucleophilic side chain during a slow deprotection step.
Corrective Protocol:
-
Optimize Deprotection: Use 20% Piperidine + 0.1M HOBt . HOBt suppresses side reactions like aspartimide and can reduce base-catalyzed migration.[1][2]
-
Wash Thoroughly: Ensure extensive flow washing between deprotection and coupling to remove the dibenzofulvene-piperidine adduct.
Scenario 3: The "Unreactive" Amine after Mtt Removal
User Question: "I removed the Mtt group from Fmoc-Dap(Mtt)-peptide-resin to attach a fluorophore. The dye won't couple. The resin is negative to Kaiser test."
Diagnosis: Cyclic Urea Formation. By removing Mtt while the N-terminal Fmoc was still present, the free side-chain amine attacked the Fmoc group, forming a cyclic urea. This structure is non-nucleophilic; your chain is dead.
Corrective Protocol: The "Alloc" Strategy (Gold Standard): Always use Fmoc-Dap(Alloc)-OH for side-chain branching.
-
Complete the full peptide backbone synthesis.
-
Keep the N-terminus Fmoc-protected (or Acetyl-capped).
-
Remove Alloc using Pd(PPh3)4 (see protocol below).[3]
-
Couple the fluorophore.
Standardized Protocols
Protocol A: On-Resin Alloc Deprotection (The "Safe" Route)
Use this for Fmoc-Dap/Dab to avoid lactamization/urea issues.
Reagents:
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - 0.1 to 0.2 equivalents.
-
Scavenger: Phenylsilane (PhSiH3) - 10 to 20 equivalents.
-
Solvent: Dry DCM (Dichloromethane).
Workflow:
-
Wash: Wash resin with dry DCM (3 x 2 min) to remove traces of DMF (DMF can coordinate Pd).
-
Prepare Cocktail: Dissolve Pd(PPh3)4 and Phenylsilane in DCM. Note: This solution is air-sensitive; prepare immediately before use.
-
Reaction: Add solution to resin. Agitate gently for 30 minutes under Nitrogen/Argon (if possible).
-
Repeat: Drain and repeat the reaction with fresh reagent for another 30 minutes.
-
Wash (Critical):
-
Validate: Perform a Kaiser test. It should be Positive (Blue) indicating a free side-chain amine.
Protocol B: Optimized Coupling for Fmoc-Dap/Dab(Mtt)
If Alloc is not available and you must use Mtt.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Base: None (Avoid DIEA/NMM during activation to reduce lactamization risk).
Workflow:
-
Dissolve: Dissolve Fmoc-Dap(Mtt)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Add to Resin: Add the solution directly to the resin.
-
Activate in situ: Add DIC (3 eq) immediately to the resin slurry.
-
Time: Couple for 45–60 minutes. Do not extend overnight.
-
Capping: Acetylate immediately after coupling to cap any unreacted resin sites.
Comparative Data: Protecting Group Stability
| Protecting Group | Stability (Acid) | Stability (Base) | Risk of Lactamization | Recommended Application |
| Boc | Labile (TFA) | Stable | Low | Standard N-term capping; not for branching. |
| Mtt / Mmt | Very Labile (1% TFA) | Stable | High (during activation) | Branching (Careful activation required). |
| Alloc | Stable | Stable | Lowest | Best for branching/cyclization. |
| ivDde | Stable | Labile (Hydrazine) | Medium | Branching (Risk of hydrazine attacking Fmoc). |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][8] Chemical Reviews, 109(6), 2455-2504. Link
-
Li, W., et al. (2014). "Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution." Organic & Biomolecular Chemistry, 12, 1368-1372. Link
-
BenchChem Technical Support. (2025). "Application Notes: On-Resin Lactamization and Side Reactions." Link
-
Merck / Novabiochem. "Fmoc Solid Phase Peptide Synthesis - Technical Letters." Link
Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals.
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Peptides Containing 2-Methylpropane-1,2-Diamine
Welcome to the Advanced Chromatography Support Center. The incorporation of 2-methylpropane-1,2-diamine (also known as 1,2-diamino-2-methylpropane) into peptide sequences—often as a rigid linker, chelator, or peptidomimetic building block—introduces unique physicochemical challenges.
This diamine possesses two primary amines: one unhindered and one sterically hindered by a gem-dimethyl group. This structural motif creates a dual challenge: the extreme basicity of the dual amines causes severe secondary interactions during chromatography, while the steric hindrance frequently leads to incomplete synthetic couplings and closely eluting deletion sequences. This guide provides field-proven, causality-driven solutions to isolate your target peptide with high purity and yield.
Purification Decision Workflow
Fig 1: Decision tree for purifying sterically hindered, highly basic diamine-containing peptides.
Troubleshooting Guide & FAQs
Q1: Why am I experiencing severe peak tailing and poor recovery during standard Reversed-Phase HPLC (RP-HPLC)? Causality: The highly basic nature of the 2-methylpropane-1,2-diamine moiety dictates that both amines are fully protonated at standard acidic HPLC conditions (pH 2–3). These positively charged ammonium groups interact strongly with residual, unendcapped silanol groups (Si-O⁻) on standard silica-based stationary phases. This secondary ion-exchange interaction disrupts the primary hydrophobic partitioning, leading to peak tailing, band broadening, and irreversible adsorption [2]. Furthermore, trace metal ion impurities in lower-quality silica can exacerbate this tailing [4]. Solution:
-
Ion-Pairing Agents: Use a strong ion-pairing agent. While 0.1% Trifluoroacetic acid (TFA) is standard and helps neutralize basic side chains to inhibit silanol binding [1], [2], highly basic diamines may require stronger hydrophobic ion-pairing agents like 0.1% Heptafluorobutyric acid (HFBA) to sufficiently mask the charge.
-
Stationary Phase Selection: Switch from standard silica to a high-purity hybrid-silica or polymer-based column (e.g., polystyrene-divinylbenzene) that lacks acidic silanols [4].
-
High-pH RP-HPLC: If using a pH-stable hybrid column, run the purification at pH 9–10 (using 10 mM Ammonium Acetate). This deprotonates the primary amines, eliminating the charge-based silanol interaction and increasing the hydrophobicity of the peptide, yielding dramatically sharper peaks.
Q2: My target peptide is co-eluting with a major impurity that has a very similar mass. How do I resolve this? Causality: The gem-dimethyl group on 2-methylpropane-1,2-diamine creates significant steric hindrance. During Solid-Phase Peptide Synthesis (SPPS), this hindrance often leads to incomplete coupling of the subsequent amino acid, resulting in deletion sequences. Because these truncated peptides share the vast majority of the target's sequence, their hydrophobicity is nearly identical, causing them to co-elute on standard RP-HPLC gradients. Solution:
-
Flatten the Gradient: Decrease the gradient slope to 0.5% - 1% organic solvent per minute across the expected elution window [1].
-
Orthogonal Purification (2D-LC): Implement a two-dimensional purification strategy. First, use Strong Cation Exchange (SCX) chromatography. Since the deletion sequence often lacks an ionizable group present in the target (or vice versa), SCX separates based on net positive charge [3]. Follow this by desalting and final polishing via RP-HPLC.
Q3: The crude peptide won't dissolve in standard 10-20% Acetonitrile/Water loading buffers. What are my options? Causality: Peptidomimetics containing hydrophobic aliphatic groups (like the isobutyl backbone of the diamine) paired with highly structured peptide sequences can form aggregates or secondary structures (like beta-sheets) that precipitate in standard aqueous conditions. Solution:
-
Chaotropic Agents: Dissolve the crude pellet in a small volume of 6M Guanidine-HCl or 8M Urea before diluting it into the loading buffer. These agents disrupt hydrogen bonding and unfold aggregates.
-
Organic Modifiers: Use a small amount of DMSO or DMF (up to 10% of the injection volume) to solubilize the peptide, ensuring the injection volume is kept small (<5% of column volume) to prevent band breakthrough.
Quantitative Data: Modifier Selection for Diamine Peptides
Selecting the correct mobile phase modifier is critical for balancing peak shape and downstream application compatibility.
| Ion-Pairing Agent / Buffer | Concentration | Approx. pH | Volatility | Effect on Diamine Peak Tailing | LC-MS Compatibility |
| Formic Acid (FA) | 0.1% v/v | ~2.7 | High | Poor (Weak ion-pairing) | Excellent |
| Trifluoroacetic Acid (TFA) | 0.1% v/v | ~2.0 | High | Good (Standard masking) | Moderate (Ion suppression) |
| Heptafluorobutyric Acid (HFBA) | 0.1% v/v | ~2.0 | High | Excellent (Strong hydrophobic pairing) | Poor (Severe suppression) |
| Ammonium Acetate | 10 mM | ~9.0 | High | Excellent (Deprotonates amines) | Good |
| Triethylammonium Phosphate (TEAP) | 50 mM | ~3.0 | Low (Non-volatile) | Excellent (Competes for silanols) | Incompatible |
Step-by-Step Methodology: Orthogonal 2D Purification (SCX → RP-HPLC)
Purpose: To isolate the target diamine-containing peptide from closely related deletion sequences caused by the steric hindrance of the gem-dimethyl group. This protocol is a self-validating system, utilizing orthogonal separation mechanisms and intermediate mass verification.
Phase 1: Strong Cation Exchange (SCX) Chromatography
-
Equilibration: Equilibrate a preparative SCX column (e.g., PolySULFOETHYL A) with Buffer A (20 mM Potassium Phosphate, 25% Acetonitrile, pH 3.0).
-
Causality: The low pH ensures all basic amines (including both diamine nitrogens) are fully protonated, maximizing electrostatic interaction with the negatively charged stationary phase [3]. The 25% ACN prevents hydrophobic secondary interactions.
-
-
Sample Loading: Dissolve the crude peptide in Buffer A. If solubility is poor, add up to 10% DMSO. Load onto the column at a flow rate appropriate for your column diameter (e.g., 2 mL/min for a 4.6 mm column).
-
Elution: Apply a linear gradient from 0% to 100% Buffer B (Buffer A + 0.5 M KCl) over 40 minutes.
-
Validation Step: Analyze collected fractions via analytical LC-MS. Identify and pool only the fractions containing the target mass, leaving behind the deletion sequences.
Phase 2: Desalting and Polishing via RP-HPLC
-
Column Selection: Select a high-purity, fully endcapped C18 hybrid-silica column to prevent degradation and minimize silanol interactions[4].
-
Desalting/Loading: Dilute the pooled SCX fractions 1:3 with 0.1% aqueous TFA to lower the acetonitrile concentration below 8%. Load onto the RP-HPLC column. Wash with 5 column volumes of 0.1% TFA in water to elute the KCl salts to waste.
-
Polishing Gradient: Elute the peptide using a shallow gradient (1% B per minute) where Mobile Phase A is 0.1% TFA/Water and Mobile Phase B is 0.1% TFA/Acetonitrile [1].
-
Causality: The shallow gradient resolves any remaining hydrophobic impurities, while TFA acts as an ion-pairing agent to neutralize the diamine and prevent peak tailing [2].
-
-
Final Validation & Lyophilization: Analyze the fractions via analytical HPLC (UV at 214 nm). Pool pure fractions (>95% purity) and lyophilize immediately to prevent degradation in solution.
References
- Source: aapptec.
- Source: waters.
- Source: nih.
- Source: hplc.
Technical Support Center: Managing Steric Hindrance with the 2-Methylpropane-1,2-diamine Linker
Welcome to the technical support center for the practical application of the 2-methylpropane-1,2-diamine linker. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating this sterically hindered linker into their synthetic workflows. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure your success.
Introduction: The Double-Edged Sword of Steric Hindrance
The 2-methylpropane-1,2-diamine linker, with its characteristic gem-dimethyl group on the carbon adjacent to the primary amine, presents a unique set of advantages and challenges. This structural feature imparts significant steric bulk, which can be strategically employed to modulate the properties of a final conjugate, such as an antibody-drug conjugate (ADC). For instance, steric hindrance can enhance the stability of ADCs in circulation by shielding the linker from enzymatic cleavage.[1][2][3] However, this same bulkiness can impede the very reactions needed to synthesize the conjugate, leading to low yields, slow reaction rates, and purification difficulties.[4][5]
This guide provides a systematic approach to overcoming these synthetic hurdles. By understanding the underlying principles of steric hindrance and applying the targeted strategies outlined below, you can effectively harness the benefits of the 2-methylpropane-1,2-diamine linker while minimizing its synthetic drawbacks.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield in Amide Bond Formation with the Primary Amine
Question: I am attempting to couple a carboxylic acid to the primary amine of 2-methylpropane-1,2-diamine using a standard carbodiimide coupling agent (e.g., EDC/NHS), but I am observing very low yields of the desired amide. What is causing this and how can I improve the reaction efficiency?
Answer:
The low reactivity you are observing is a classic case of steric hindrance. The gem-dimethyl group adjacent to the primary amine physically obstructs the approach of the activated carboxylic acid, slowing down the rate of nucleophilic attack. Standard coupling conditions are often insufficient to overcome this steric barrier.
Troubleshooting Strategies:
-
Choice of Coupling Reagent: For sterically hindered amines, more potent coupling reagents are often necessary. Consider switching to a phosphonium-based reagent like BOP or PyBOP , or a uronium-based reagent such as HATU or HBTU . These reagents form highly reactive activated esters that can overcome the steric impediment more effectively than carbodiimides.
-
Reaction Conditions:
-
Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to facilitate the reaction. Monitor the reaction closely for any signs of decomposition of your starting materials or product.[6]
-
Solvent: A more polar aprotic solvent, such as DMF or DMSO, can enhance the nucleophilicity of the amine and may help to stabilize the transition state.[6]
-
Reaction Time: Due to the slower reaction kinetics, extending the reaction time is often necessary. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
-
Alternative Activation: Acyl Fluorides: In particularly challenging cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy. Acyl fluorides are small, highly reactive electrophiles that can minimize steric clash during the coupling reaction.[7]
Issue 2: Difficulty with Selective Protection of the Primary Amine
Question: I need to selectively protect the primary amine of 2-methylpropane-1,2-diamine to perform chemistry on the tertiary amine. However, I am getting a mixture of mono- and di-protected products, making purification difficult. How can I achieve selective protection?
Answer:
The challenge here lies in the similar nucleophilicity of the two amine groups. While the primary amine is sterically more accessible, the tertiary amine's lone pair is also available for reaction. Achieving high selectivity requires careful control of reaction conditions and the choice of protecting group.
Troubleshooting Strategies:
-
Choice of Protecting Group:
-
Bulky Protecting Groups: Employ a sterically demanding protecting group, such as a di-tert-butyl dicarbonate (Boc) group. The bulkiness of the protecting group itself will favor reaction at the less hindered primary amine.
-
Orthogonal Protecting Groups: Consider an orthogonal protecting group strategy if you need to deprotect the two amines under different conditions.[8][9][10] For example, you could protect the primary amine with a Boc group (acid-labile) and the tertiary amine with a Cbz group (hydrogenolysis-labile).
-
-
Reaction Conditions:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent to favor mono-protection.
-
Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.
-
Slow Addition: Add the protecting group reagent slowly to the solution of the diamine. This will help to maintain a low concentration of the reagent and reduce the likelihood of di-protection.
-
-
Purification: If a mixture is still obtained, purification can be achieved by column chromatography. Using a silica gel treated with triethylamine can help to minimize tailing of the basic amine products.[5]
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it apply to the 2-methylpropane-1,2-diamine linker?
A1: Steric hindrance is a phenomenon where the size and shape of a molecule or a part of a molecule obstructs a chemical reaction.[11][12] In the case of the 2-methylpropane-1,2-diamine linker, the two methyl groups on the carbon atom adjacent to the primary amine create a bulky environment. This steric bulk can physically block the approach of other molecules, making it more difficult for the primary amine to participate in reactions.
Q2: Can the steric hindrance of this linker be advantageous?
A2: Yes, absolutely. In the context of drug development, particularly for antibody-drug conjugates (ADCs), the steric hindrance provided by the linker can be a desirable feature. It can shield the linker from enzymatic degradation in the bloodstream, leading to improved stability and a longer circulation half-life of the ADC.[1][3][13] This can result in a wider therapeutic window for the drug.
Q3: Are there any alternatives to 2-methylpropane-1,2-diamine if steric hindrance is too problematic?
A3: If the steric hindrance of 2-methylpropane-1,2-diamine proves to be insurmountable for a particular synthetic step, you might consider linkers with less steric bulk. For example, ethylenediamine or propylenediamine offer less steric hindrance. However, it is important to consider that reducing the steric bulk may also impact the stability and pharmacokinetic properties of the final conjugate.
Q4: What are the key safety precautions when working with 2-methylpropane-1,2-diamine?
A4: 2-Methylpropane-1,2-diamine is a flammable liquid and vapor and can cause severe skin burns and eye damage.[14][15] It is also harmful if swallowed.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Keep it away from heat, sparks, and open flames.[14]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Hindered Amine using HATU
This protocol provides a starting point for the coupling of a carboxylic acid to the primary amine of 2-methylpropane-1,2-diamine.
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add 2-methylpropane-1,2-diamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for particularly hindered substrates.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization
Caption: Steric hindrance from the gem-dimethyl group can impede amide bond formation.
References
-
Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates - ACS Publications. (2021, September 29). Retrieved from [Link]
- CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents.
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - ResearchGate. (2021, June 9). Retrieved from [Link]
-
Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC. Retrieved from [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC. (2021, June 23). Retrieved from [Link]
- CN106478425A - A kind of 2 methyl 1,2 propane diamine and its preparation method of salt.
-
Reversible attachment of sterically-hindered dendrimers through a... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Study of Steric Hindrance of Ketone Ester Reduction Chemistry | Proceedings of the West Virginia Academy of Science. (2023, April 18). Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. Retrieved from [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). Retrieved from [Link]
-
Chapter 3: Linker Design and Impact on ADC Properties - Books - The Royal Society of Chemistry. (2021, December 22). Retrieved from [Link]
-
2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem - NIH. Retrieved from [Link]
-
2-Methylpropane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Retrieved from [Link]
-
Protective Groups - Organic Chemistry Portal. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved from [Link]
-
Protecting Groups - chem.iitb.ac.in. (2020, October 26). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. (2024, April 29). Retrieved from [Link]
-
Protecting Groups in Organic Synthesis - ChemTalk. Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate. Retrieved from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Retrieved from [Link]
-
2-Methyl-1,2-propanediamine - the NIST WebBook. Retrieved from [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides … - ResearchGate. Retrieved from [Link]
-
Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC. (2025, July 7). Retrieved from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Retrieved from [Link]
-
100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! | by Carlos Manuel Jarquín Sánchez. (2021, May 6). Retrieved from [Link]
-
Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers - PMC. Retrieved from [Link]
-
2-Methyl-1,2-propanediamine | CAS#:811-93-8 | Chemsrc. (2025, August 25). Retrieved from [Link]
-
(PDF) Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP - ResearchGate. (2025, December 23). Retrieved from [Link]
-
Steric hindrance – Knowledge and References - Taylor & Francis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. chem.iitb.ac.in [chem.iitb.ac.in]
- 10. media.neliti.com [media.neliti.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]
impact of diamine linker on peptide solubility and purification
Welcome to the Peptide Synthesis & Purification Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the complex physicochemical challenges introduced by diamine linkers.
Diamine linkers—ranging from short alkyl chains (e.g., ethylenediamine) to poly(ethylene glycol) (PEG) derivatives—are essential for introducing nucleophilic handles for downstream conjugation, creating peptide dimers, or surface immobilization. However, the introduction of a basic primary amine (pKa ~9–10) fundamentally alters the peptide's isoelectric point (pI), hydration shell, and stationary-phase interactions.
Below is our authoritative troubleshooting guide covering synthesis cross-linking, solubility drops, and chromatographic peak tailing.
FAQ 1: Synthesis & Coupling Troubleshooting
Q: I am attempting to attach a diamine spacer to the C-terminus of my peptide during solid-phase peptide synthesis (SPPS), but LC-MS shows a massive yield of bis-acylated (cross-linked) peptide dimers. How do I prevent this?
Mechanistic Root Cause: Unprotected diamines (like 1,4-diaminobutane or ethylenediamine) possess two equally reactive nucleophilic primary amines. When introduced to an activated carboxyl group on the resin-bound peptide, both ends of the diamine can react with adjacent peptide chains, effectively cross-linking them and forming an unwanted dimer [1].
Corrective Action: You must break the symmetry of the diamine using a mono-protection strategy . By masking one amine with an orthogonal protecting group (e.g., a Boc or Fmoc group), you restrict the coupling to a strict 1:1 stoichiometry.
Workflow preventing bis-acylation using mono-protected diamines during peptide synthesis.
FAQ 2: Solubility Troubleshooting
Q: After conjugating an alkyl diamine linker to my peptide, the crude product crashed out of my aqueous buffer. Why did the solubility decrease despite adding a charged amine?
Mechanistic Root Cause: While it is true that a protonated amine (+1 charge at pH 7.4) generally aids solubility, the hydrophobic backbone of an alkyl diamine (e.g., hexamethylenediamine) can disrupt the peptide's hydration shell. If the hydrophobic penalty of the carbon chain outweighs the hydrophilic benefit of the amine, the peptide will aggregate.
Corrective Action:
Switch to a PEG-diamine linker (e.g.,
Quantitative Impact of Diamine Linkers on Peptide Properties:
| Linker Type | Backbone Structure | Added Mass (Da) | Net Charge (pH 7.4) | Impact on Aqueous Solubility | RP-HPLC Retention Shift |
| Ethylenediamine | Alkyl (C2) | +60.10 | +1 | Neutral / Slight Decrease | Slight Increase |
| 1,4-Diaminobutane | Alkyl (C4) | +88.15 | +1 | Moderate Decrease | Moderate Increase |
| PEG2-diamine | Polyether | +148.20 | +1 | High Increase | Decrease (Hydrophilic) |
| PEG4-diamine | Polyether | +236.31 | +1 | Very High Increase | Significant Decrease |
FAQ 3: RP-HPLC Purification & Peak Tailing
Q: During Reverse Phase HPLC (RP-HPLC) purification, my diamine-modified peptide exhibits severe peak tailing and poor resolution. How do I fix this?
Mechanistic Root Cause: Peak tailing for basic peptides is a classic chromatographic artifact caused by secondary ionic interactions. The silica stationary phase of standard C18 columns contains residual, unreacted silanol groups (Si-OH). At neutral or mildly acidic pH, these silanols ionize into negatively charged species (Si-O⁻). The free, positively charged amine from your diamine linker undergoes a slow ion-exchange interaction with these silanols, causing the peptide to "drag" through the column rather than eluting in a tight, hydrophobic-driven band [3].
Mechanism of residual silanol interaction with basic peptides and mitigation using TFA in RP-HPLC.
Corrective Action: You must suppress silanol ionization and mask the peptide's charge. This is achieved by using a strong ion-pairing agent like Trifluoroacetic acid (TFA) and optimizing the stationary phase [4].
Self-Validating Protocol: RP-HPLC Optimization for Basic Diamine Peptides
Follow this step-by-step methodology to guarantee sharp peak resolution. This protocol includes built-in Quality Control (QC) gates to validate the system at each step.
Step 1: Column Selection & Preparation
-
Action: Select an end-capped C18 column, a hybrid-silica column (e.g., Bridged Ethyl Hybrid), or a polymeric column (which contains zero silanols).
-
QC Gate: Review the manufacturer's Certificate of Analysis (CoA) to verify the column is fully end-capped.
Step 2: Mobile Phase Formulation
-
Action: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Add exactly 0.1% v/v Trifluoroacetic Acid (TFA) to both.
-
Causality: TFA serves a dual purpose. First, its low pKa (~0.23) drops the mobile phase pH to ~2.0, forcing all residual silanols into their neutral, protonated state (Si-OH). Second, the hydrophobic trifluoroacetate anion pairs with the basic diamine cation, neutralizing its charge and increasing its affinity for the C18 phase.
-
QC Gate: Measure the pH of Mobile Phase A. It must read between 1.9 and 2.2. If it is >2.5, silanol suppression will fail.
Step 3: Diagnostic Test Injection
-
Action: Inject a 5 µL analytical load of your crude peptide. Run a generic gradient (e.g., 5% to 65% B over 30 minutes).
-
QC Gate: Calculate the Asymmetry Factor (
) of the target peak.-
Formula:
(measured at 10% peak height). -
Validation: If
, the silanol interaction is successfully masked. Proceed to preparative scale. If , increase TFA concentration to 0.15% or switch to a polymeric column.
-
Step 4: Preparative Scale-Up & Fractionation
-
Action: Scale up the injection volume based on column capacity. Run a shallow, focused gradient (e.g., 0.5% B increase per minute) around the elution time identified in Step 3.
-
QC Gate: Analyze fractions via LC-MS. The target mass must match the theoretical mass of the mono-diamine conjugated peptide.
References
-
Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
-
Solution- and Solid-Phase Syntheses of Guanidine-Bridged, Water-Soluble Linkers for Multivalent Ligand Design Source: Organic Letters, ACS Publications URL:[Link]
-
Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: LCGC North America, Chromatography Online URL:[Link]
-
Peptide Isolation – Method Development Considerations Source: Waters Corporation URL:[Link]
improving yield in PNA synthesis with 1-N-Fmoc-2-methylpropane-1,2-diamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and optimized protocols to address common challenges encountered during Peptide Nucleic Acid (PNA) synthesis using Fmoc chemistry, with a special focus on strategies for incorporating custom backbone modifiers like 1-N-Fmoc-2-methylpropane-1,2-diamine to enhance yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during PNA synthesis.
Q1: What are the primary causes of low overall yield in solid-phase PNA synthesis?
Low yield is typically a cumulative problem stemming from incomplete reactions at each step of the synthesis cycle. The most common culprits are:
-
Incomplete Fmoc Deprotection: If the N-terminal Fmoc group is not fully removed, the subsequent monomer cannot be coupled, leading to truncated sequences.[1]
-
Low Coupling Efficiency: Steric hindrance, especially with bulky purine bases (G and A), and on-resin aggregation of the growing PNA chain can prevent complete coupling of the incoming monomer.[2][3] This is a major challenge, particularly for sequences longer than 15 residues.[2]
-
PNA Chain Aggregation: The neutral backbone of PNA, especially in purine-rich sequences, can lead to strong inter- and intra-chain hydrogen bonding. This causes the peptide-resin to collapse, limiting reagent access for both deprotection and coupling steps.[2][4][5]
-
Side Reactions: Unwanted chemical reactions, such as the N-terminal detachment or trans-acylation of the nucleobase, can reduce the amount of the desired full-length product.[6]
Q2: How can I improve the solubility of my PNA oligomers?
PNA oligomers are notoriously prone to poor aqueous solubility, which can complicate purification and downstream applications.[4][7] Strategies to improve solubility include:
-
Sequence Design: Keep the purine content below 50% and avoid long stretches of consecutive guanines if possible.[4]
-
Incorporate Solubility Enhancers: Adding flexible linkers like the AEEA spacer (aminoethoxyethoxyacetic acid) or charged amino acids like lysine can significantly improve solubility.[4] Typically, 2-3 linkers are added to the N- or C-terminus.[4]
-
Purification Conditions: Perform RP-HPLC at elevated temperatures (e.g., 55-60°C) to disrupt aggregation on the column.[8]
Q3: What is the purpose of a capping step, and is it always necessary?
A capping step, typically using acetic anhydride, acetylates any unreacted N-terminal amines after the coupling step.[9][10] This permanently terminates any chains that failed to couple, preventing the formation of deletion sequences (e.g., n-1, n-2 oligomers). While capping improves the purity of the final crude product by making failed sequences easier to separate from the full-length product, it may not be essential for very efficient coupling reactions and adds time and reagent consumption to the synthesis cycle. For difficult sequences or when maximum purity is critical, capping is highly recommended.
Q4: My final product shows multiple peaks on HPLC. What are the likely impurities?
Besides the main product peak, you are likely seeing:
-
Deletion Sequences (n-1): Shorter PNA sequences that resulted from failed coupling steps. These are often the most common impurity.
-
Truncated Sequences: Resulting from incomplete Fmoc deprotection.
-
Products of Side Reactions: Minor peaks could correspond to PNA oligomers that have undergone modifications like trans-acylation.[4][6]
-
Aggregates: Broad or late-eluting peaks can be due to PNA aggregation. Analyzing the sample at a higher temperature can help confirm this.[8]
Q5: How should I approach the synthesis of difficult, purine-rich sequences?
Purine-rich sequences are challenging due to steric hindrance and a high propensity for aggregation.[2][4] To improve success:
-
Use a Low-Loading Resin: Employ a resin with a low substitution level (e.g., 0.1-0.2 mmol/g) to increase the distance between growing PNA chains, reducing intermolecular aggregation.[1][8] PEG-based resins like ChemMatrix® or TentaGel® are also beneficial due to their swelling properties and ability to solvate the growing chains.[10]
-
Elevate Temperature During Coupling: Increasing the temperature to 75-80°C can disrupt aggregation and significantly improve coupling efficiency.[9][10][11] However, Fmoc deprotection should be performed at room temperature to avoid racemization.[9][11]
-
Optimize Coupling Chemistry: Use highly efficient coupling reagents like HATU or a combination of DIC/Oxyma, which have shown superior performance, especially with microwave heating.[10][12]
-
Incorporate Backbone Modifiers: Inserting modifications like Hmb (2-hydroxy-4-methoxybenzyl) can disrupt the hydrogen bonding that leads to aggregation, dramatically improving the synthesis of difficult sequences.[2]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems encountered during PNA synthesis.
Problem ID: YL-01 - Low Coupling Efficiency / High Deletion Sequences
Symptoms: HPLC analysis of the crude product shows a significant peak corresponding to the n-1 sequence, and the overall yield of the full-length product is low.
Causality & Diagnosis
Low coupling efficiency is the most frequent cause of yield loss in PNA synthesis. The amide bond formation between the incoming monomer's carboxylic acid and the N-terminal amine of the growing chain is sterically hindered, particularly with bulky nucleobases. This is exacerbated by on-resin aggregation, which physically blocks reactive sites.
Solutions & Methodologies
-
Optimize Coupling Reagents and Activation: The choice of activating agent is critical. While HATU is a common and effective choice, other reagents may offer advantages for specific sequences.[9][10]
-
Action: Switch from standard HBTU to HATU or, for more challenging couplings, to a carbodiimide-based activator like DIC with an additive such as OxymaPure®.[1][10] Phosphonium salts like PyOxim have also been shown to be superior to HATU in some cases.[12]
-
Protocol: Ensure a pre-activation time of 2-3 minutes for the monomer with the coupling reagent and base (e.g., DIPEA and 2,6-lutidine) before adding it to the resin.[1][8]
-
-
Increase Reaction Temperature and Time:
-
Action: For difficult couplings (e.g., G or A monomers), increase the reaction temperature to 75-80°C.[9][11] This provides the energy to overcome activation barriers and disrupts secondary structures. Microwave-assisted synthesis is particularly effective at achieving rapid, uniform heating and has been shown to dramatically improve purity and shorten reaction times.[10]
-
Caution: Fmoc deprotection should always be performed at room temperature (20°C) to prevent base-catalyzed side reactions and potential racemization.[9][11]
-
-
Reduce Steric Hindrance on the Solid Support:
-
Action: Use a resin with a lower loading capacity (e.g., <0.2 mmol/g).[8] This increases the physical space between chains. PEG-based resins (e.g., TentaGel®, ChemMatrix®) are highly recommended as they improve solvation of the PNA chains, pulling them away from each other and making them more accessible to reagents.
-
-
Incorporate a Capping Step:
-
Action: After each coupling step, treat the resin with a capping mixture (e.g., NMP/2,6-lutidine/acetic anhydride) to block any unreacted amines.[10] This will not improve the yield of the target molecule but will simplify purification by preventing the formation of a complex mixture of deletion sequences.
-
| Coupling Reagent | Activation Principle | Typical Conditions | Advantages | Considerations |
| HATU | Uronium Salt | 3-5 eq. monomer, 2.9 eq. HATU, 6 eq. DIPEA/Lutidine | Highly reactive, fast kinetics, widely used.[1][9] | Can cause side reactions with free amines if not pre-activated. |
| HBTU | Uronium Salt | 5 eq. monomer, 4.75 eq. HBTU, 10 eq. DIEA | Effective and common, less reactive than HATU.[12][13] | May be less efficient for very difficult sequences. |
| DIC/Oxyma | Carbodiimide | 4 eq. monomer, 4 eq. DIC, 4 eq. Oxyma | Cost-effective, low risk of racemization, excellent with microwave heating.[10] | Activation can be slower than with uronium salts. |
| PyOxim | Phosphonium Salt | N/A | Reported to be superior to HATU for PNA assembly.[12] | Less commonly used, may require protocol optimization. |
Problem ID: DP-01 - Incomplete Fmoc Deprotection
Symptoms: Monitoring of the Fmoc release via UV shows a smaller-than-expected signal, or the final product is a complex mixture of truncated sequences.
Causality & Diagnosis
The piperidine solution used for deprotection is basic and can be hindered by the same aggregation issues that affect coupling. If the Fmoc group is not fully cleaved, the chain is effectively capped, and no further elongation can occur.
Solutions & Methodologies
-
Extend Deprotection Time / Double Deprotection:
-
Action: The standard protocol is often two treatments with 20% piperidine in NMP/DMF for 3 minutes each.[1] For difficult sequences, extend the second treatment to 5-7 minutes.[10]
-
Rationale: The first treatment removes the bulk of the Fmoc groups, while the second ensures the complete deprotection of any remaining hindered sites.
-
-
Use a Stronger Base Cocktail:
-
Action: For exceptionally difficult sequences, add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the 20% piperidine solution.[1]
-
Rationale: DBU is a stronger, non-nucleophilic base that can enhance deprotection efficiency, especially when aggregation is severe.
-
-
Optimize Solvent Choice:
Problem ID: SR-01 - Challenges with Custom Monomers (e.g., 1-N-Fmoc-2-methylpropane-1,2-diamine)
Symptoms: A dramatic drop in yield or the appearance of unexpected side products occurs immediately after the coupling of a custom or modified backbone monomer.
Causality & Diagnosis
Introducing a non-standard backbone unit like 1-N-Fmoc-2-methylpropane-1,2-diamine can alter the synthesis in several ways. The methyl group at the 2-position introduces a chiral center and significant steric bulk near the reactive N-terminal amine after it is deprotected. This can severely hinder the coupling of the next incoming monomer. The monomer itself may also have different solubility or reactivity profiles compared to the standard aeg backbone.
Solutions & Methodologies
-
Perform a Test Coupling:
-
Action: Before committing to the full synthesis, perform a test coupling of the custom monomer to a short, resin-bound peptide. After the coupling, cleave a small amount of the resin and analyze the product by mass spectrometry to confirm successful addition.
-
-
Optimize Coupling Conditions for the Following Monomer:
-
Action: The most difficult step will be coupling the monomer after the custom diamine. For this specific step, use the most aggressive, optimized conditions:
-
-
Consider Monomer Solubility:
-
Action: Ensure the custom monomer is fully dissolved before activation. Use NMP and gentle warming if necessary to achieve complete dissolution.[1] Incomplete solubility leads to a lower effective concentration and poor coupling.
-
Section 3: Optimized Protocols & Visual Workflows
Protocol 1: Optimized Automated Fmoc-PNA Synthesis Cycle (2 µmol Scale)
This protocol incorporates best practices for improving yield, especially for difficult sequences.
-
Resin Preparation:
-
Swell a low-loading Rink Amide ChemMatrix® resin (0.19 mmol/g) in NMP for 30 minutes.[11]
-
-
Fmoc Deprotection (at 20°C):
-
Monomer Coupling (at 75°C):
-
Prepare a 0.2 M solution of the Fmoc-PNA monomer (4 eq.) in NMP.
-
In a separate vial, pre-activate the monomer with HATU (3.9 eq.) and a mixture of DIPEA and 2,6-lutidine (8 eq. total) for 3 minutes.
-
Increase the reaction vessel temperature to 75°C.[10]
-
Add the activated monomer solution to the resin and allow it to react for 7-10 minutes with mixing. For difficult couplings, extend this time to 40 minutes.[9]
-
Drain the vessel and wash the resin with NMP (5 times).
-
-
Capping (Optional, at Room Temperature):
-
Add a solution of NMP/2,6-lutidine/acetic anhydride (89:6:5 v/v) to the resin and react for 2 minutes.[10]
-
Drain and wash the resin with NMP (5 times).
-
-
Cycle Repetition:
-
Cool the vessel to 20°C and repeat steps 2-4 for each monomer in the sequence.
-
Workflow Diagram 1: The Solid-Phase PNA Synthesis Cycle
Caption: The iterative three-step cycle of Fmoc-based solid-phase PNA synthesis.
Workflow Diagram 2: Troubleshooting Tree for Low PNA Yield
Caption: A decision tree for diagnosing and resolving common causes of low PNA yield.
References
-
Technology Networks. (n.d.). PNA Synthesis by Novel Amide Formation. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Machine Learning Guides Peptide Nucleic Acid Flow Synthesis and Sequence Design. Advanced Science, 8(15), 2100547. Available from: [Link]
-
Pipkorn, R., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 9(1), 1-10. Available from: [Link]
-
Carlsson, J. G., et al. (2016). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. Scholars Academic Journal of Biosciences, 4(12B), 1101-1105. Available from: [Link]
-
Pipkorn, R., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. PMC. Available from: [Link]
-
Biotage. (n.d.). Optimizing Automated Synthesis of Peptide Nucleic Acids. Retrieved from [Link]
-
Joshi, T., et al. (2018). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. Frontiers in Chemistry, 6, 24. Available from: [Link]
-
Kumar, P., et al. (2021). Optimized Synthesis of Fmoc/Boc-Protected PNA Monomers and their Assembly into PNA Oligomers. European Journal of Organic Chemistry, 2021(19), 2792-2801. Available from: [Link]
-
Pokorski, J. K., et al. (n.d.). Supplementary Information for: Cyclopentane-modified PNA improves the sensitivity of nano-particle based scanometric DNA detection. RSC.org. Available from: [Link]
-
Peptides International. (n.d.). Technical Support Information Bulletin 1121. Retrieved from [Link]
-
Gure-Kjiersgaard, S., et al. (2023). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Molecules, 28(14), 5569. Available from: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. Retrieved from [Link]
-
Gholami, M., et al. (2020). Peptide nucleic acid (PNA) as a novel tool in the detection and treatment of biological threatening diseases. Journal of Research in Applied and Basic Medical Sciences, 6(3), 54-60. Available from: [Link]
-
Bahal, R., et al. (2016). Nanotechnology for Delivery of Peptide Nucleic Acids (PNA). Advanced Drug Delivery Reviews, 104, 118-130. Available from: [Link]
-
ResearchGate. (n.d.). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. peptide.com [peptide.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. saspublishers.com [saspublishers.com]
- 11. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. peptide.com [peptide.com]
Technical Support Center: Cleavage Cocktail Optimization for Peptides with Diamine Linkers
The Core Challenge: The "Nucleophilic Nightmare"
Peptides containing diamine linkers (e.g., ethylenediamine spacers, N-aminoethyl units, or C-terminal diamine handles) present a unique challenge during Trifluoroacetic Acid (TFA) cleavage.
The Problem: During cleavage, the resin linker (e.g., Rink Amide, Trityl) generates a massive excess of reactive carbocations . Standard peptides rely on scavengers to quench these. However, a diamine linker is a potent nucleophile. If the scavengers are insufficient or the kinetics are off, the diamine moiety will "out-compete" the scavengers and attack the linker carbocation.
The Result:
-
Back-Alkylation: The peptide permanently re-attaches to the linker fragments (low yield).
-
N-Alkylation: The diamine captures a bulky protecting group (e.g., Trityl or t-Butyl cation), creating difficult-to-remove adducts (+242 Da, +56 Da).
-
Cyclization: 1,2-diamines can react with formaldehyde (trace contaminant) or carbonyls to form imidazolidinones.
Decision Matrix: Selecting Your Cocktail
Do not use a "one-size-fits-all" approach. Select your cocktail based on the specific risk factors of your sequence.
The Scavenger Selection Logic
Figure 1: Decision tree for selecting the optimal cleavage cocktail based on peptide composition and linker steric hindrance.
Optimized Cocktail Formulations
Standard "Cocktail B" (TFA/TIS/Water) is often insufficient for diamines because TIS (Triisopropylsilane) is a silane scavenger, which is slower than thiol scavengers for certain carbocations.
Table 1: Recommended Cocktail Formulations
| Cocktail Name | Composition (v/v) | Best Use Case | Why it Works |
| Cocktail D (Diamine Standard) | 92.5% TFA 2.5% TIS2.5% H₂O2.5% DODT | General diamine linkers without Met/Cys. | DODT (3,6-Dioxa-1,8-octanedithiol) is less malodorous than EDT but highly effective at quenching linker carbocations that target amines. |
| Cocktail K-Diamine | 82.5% TFA 5% Phenol5% H₂O5% Thioanisole2.5% EDT | Peptides with Met/Cys/Trp + Diamine. | The "Nuclear Option." High scavenger load prevents oxidation AND alkylation. EDT is the most potent scavenger for preventing amine-alkylation. |
| Cocktail DMB (Anti-Alkylation) | 90% TFA 5% TIS5% DMB (1,3-Dimethoxybenzene) | Rink Amide Linkers or highly nucleophilic N-terminal diamines. | DMB is specifically proven to prevent the reaction between Rink linker carbocations and C-terminal amides/diamines [1]. |
Step-by-Step Optimized Protocol
Objective: Maximize yield while minimizing "back-alkylation" of the diamine.
Phase 1: Preparation
-
DCM Wash (Crucial): Wash resin 3x with Dichloromethane (DCM) to remove DMF.[1]
-
Reason: Residual basic DMF neutralizes TFA, altering the kinetics and promoting side reactions.
-
-
Pre-Chill: Cool the cleavage cocktail to 4°C before addition.
-
Reason: The reaction between TFA and the resin is exothermic. Heat accelerates side reactions (alkylation) faster than it accelerates cleavage.
-
Phase 2: The Reaction
-
Add Cocktail: Add 15-20 mL of cocktail per gram of resin.
-
Agitation: Shake moderately for 2.5 to 3 hours .
-
Note: Diamine linkers often require slightly longer than the standard 2 hours because the protonated diamine creates a local positive charge repulsion, slowing down acid diffusion into the bead.
-
-
The "TFA Boost" (Optional): If yield is historically low, add a fresh 1 mL of TFA after 90 minutes to replenish acid strength.
Phase 3: Workup (The Ether Trap)
Common Failure Point: Diamine peptides are often highly soluble in ether, leading to "no precipitate" panic.
-
Concentrate: Evaporate TFA under N₂ flow until the volume is reduced by 80%.
-
Precipitate: Add cold Diethyl Ether (or MTBE).
-
Troubleshoot Solubility: If no pellet forms, cool the ether mixture to -20°C for 1 hour. If still no pellet, switch to Cold Hexane/Ether (1:1) .
Troubleshooting Guide (FAQ)
Q1: I see a mass shift of +106 Da or +242 Da. What is this?
Diagnosis: This is likely Linker Alkylation .
-
+106 Da: Addition of a p-hydroxybenzyl moiety (from Wang linker decomposition).
-
+242 Da: Addition of a Trityl group (incomplete scavenging).
-
Mechanism: The diamine attacked the carbocation generated from the linker or protecting group.
-
Solution: Switch to Cocktail DMB . The 1,3-dimethoxybenzene acts as a "super-scavenger" specifically for these electron-rich carbocations [2].
Q2: My peptide is stuck to the resin (Low Yield).
Diagnosis: Back-Alkylation. The peptide cleaved, but the diamine immediately reacted with the linker still attached to the bead. Solution:
-
Use Cocktail K-Diamine . The Thioanisole/EDT combo is superior for breaking these reversible adducts.
-
Double Cleavage: Perform a 2-hour cleavage, filter, then add fresh cocktail to the resin for another 1 hour. Combine filtrates.
Q3: I see a +12 Da or +26 Da shift (Methylation/Formylation).
Diagnosis: Formaldehyde scavenging.
-
Mechanism: 1,2-diamines are "formaldehyde sponges." Trace formaldehyde in PEG-based resins or poor-quality solvents reacts to form cyclic adducts.
-
Solution: Use only HPLC-grade solvents . Ensure the resin is thoroughly washed with DCM before cleavage.[1] Avoid using acetone in any glassware cleaning steps prior to cleavage.
Q4: The diamine linker seems to have disappeared (Mass -X).
Diagnosis: Diketopiperazine (DKP) formation.
-
Mechanism: If the diamine is at the N-terminus (e.g., Proline-Diamine), it can attack the preceding carbonyl and cleave itself off the peptide chain (autolysis).
-
Solution: This usually happens during the Fmoc removal step, not TFA cleavage. However, to prevent it during cleavage, keep the temperature strictly at 4°C for the first hour of cleavage.
Visualizing the Alkylation Mechanism
Understanding why you need DMB or EDT is critical.
Figure 2: The kinetic competition between the scavenger and the peptide's diamine group for the reactive linker carbocation.
References
-
Stierandova, A., Sepetov, N. F., Nikiforovich, G. V., & Lebl, M. (1994). "Decomposition of the resin linkers during TFA cleavage of the peptides in the Fmoc strategy leads to alkylation of sensitive amino acids." International Journal of Peptide and Protein Research.
-
Coin, I., Beyermann, M., & Bienert, M. (2006). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.
-
Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Specific reference to Scavenger K and DMB utility).
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Detailed mechanisms of protecting group removal and scavenger selection).
Sources
analytical challenges in characterizing diamine-linked peptides
Technical Support Center: Analytical Characterization of Diamine-Linked Peptides
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Analytical Workflows for Diamine-Linked/Cross-Linked Peptides
Introduction: The Analytical Paradox of Diamine Linkers
Diamine linkers (often utilized in peptide stapling, dimerization, or antibody-drug conjugates) introduce a fundamental analytical paradox. While they enhance biological stability and potency, they destabilize standard analytical workflows. The introduction of a basic diamine moiety (e.g., alkyl diamines, urea/carbamate bridges) alters the peptide’s pKa, hydrophobicity, and fragmentation behavior.
This guide addresses the three most critical failure points: Isobaric Resolution (Chromatography) , Fragmentation Scrambling (Mass Spectrometry) , and Structural Integrity (Purity/Stability) .
Module 1: Chromatographic Separation & Peak Tailing
The Challenge: Diamine-linked peptides frequently exhibit severe peak tailing or split peaks. This is often misdiagnosed as impurity. In reality, it is usually due to (A) secondary interactions between the basic amine linker and residual silanols on the column, or (B) the separation of stable conformers (atropisomers) or diastereomers created by the linker chemistry.
Troubleshooting Guide: Chromatography
Q1: My main peak is splitting into two partially resolved peaks with identical mass. Is this a synthesis impurity?
-
Diagnosis: This is likely Conformational Isomerism . Diamine linkers can lock peptides into slowly interconverting conformers.
-
The Test (Self-Validation): Run the same method at a significantly higher column temperature (e.g., increase from 40°C to 60°C or 65°C).
-
Resolution: If they are conformers, quantify them as a single species. If diastereomers, optimize the gradient to separate them fully.
Q2: I see severe tailing despite using a C18 column. How do I fix this without suppressing my MS signal?
-
Root Cause: The basic nitrogen in the diamine linker interacts with acidic silanols on the silica support.
-
Protocol Adjustment:
-
Switch Stationary Phase: Move from traditional C18 to a Charged Surface Hybrid (CSH) or positively charged surface column. The surface charge repels the protonated amine, eliminating tailing.
-
Mobile Phase Modifier:
-
Standard: 0.1% Formic Acid (Good MS signal, poor peak shape).
-
Fix: Use Difluoroacetic Acid (DFA) or a blend of 0.05% TFA / 0.5% Formic Acid . DFA provides the ion-pairing benefit of TFA (sharper peaks) with significantly less MS signal suppression [1].
-
-
Workflow Visualization: Method Development Logic
Caption: Logical flow for distinguishing conformational isomers from impurities and resolving peak tailing.
Module 2: Mass Spectrometry & Fragmentation Dynamics
The Challenge: Diamine linkers act as "proton sponges." In the gas phase, protons migrate to the basic linker (charge scrambling), inhibiting backbone fragmentation. This results in spectra dominated by the linker ion with little sequence information, making confirmation of the peptide sequence difficult.
Troubleshooting Guide: Mass Spectrometry
Q3: I get a strong precursor ion, but MS/MS yields almost no b/y ions, only the linker mass. How do I sequence it?
-
Mechanism: The "Mobile Proton Model" fails because the proton is sequestered by the high-affinity diamine linker.
-
Solution: Change the Fragmentation Mode.
-
HCD (Higher-Energy Collisional Dissociation): Often breaks the linker itself or the immediate amide bonds. Good for identifying presence of linker.
-
EThcD (Electron Transfer with HCD): This is the gold standard for cross-linked peptides [2]. ETD preserves the PTM/linker attachment while breaking the backbone, and the supplemental HCD ensures efficiency even for 2+ precursors.
-
-
Protocol:
Q4: How do I distinguish the "Dead-end" (mono-linked) byproduct from the desired "Stapled" (di-linked) product?
-
Data Analysis:
-
Stapled/Dimers: Look for charge states
. The mass shift will be exactly the mass of the linker minus the leaving groups (e.g., -2H or -2Cl). -
Dead-end: Usually lower charge states (
). The mass shift will be the linker + one leaving group (e.g., hydrolyzed end).
-
-
Ion Mobility (IMS) Filter:
Comparative Data: Fragmentation Efficiency
| Feature | CID (Collision Induced) | HCD (Beam-Type) | EThcD (Hybrid) |
| Linker Stability | High | Low (often cleaves linker) | High |
| Backbone Coverage | Poor (Proton sequestration) | Moderate | Excellent |
| Best Charge State | 2+ | 2+ to 3+ | ≥ 3+ |
| Use Case | General Screening | Reporter Ion Detection | Sequence Confirmation |
Workflow Visualization: MS Decision Tree
Caption: Decision tree for selecting fragmentation modes based on precursor charge state to maximize sequence coverage.
Module 3: Purity & Stability Profiling
The Challenge: Diamine linkers, particularly urea or carbamate types, can be susceptible to hydrolysis during storage or acidic LC conditions.
Q5: How do I validate that my linker is intact and not hydrolyzed?
-
Protocol:
-
UV Ratio Analysis: If your linker has a chromophore (e.g., aromatic diamine), compare the UV 280nm / UV 214nm ratio across the peak. A constant ratio indicates a pure, intact linker.
-
Diagnostic Ions: Identify the "reporter ion" specific to your diamine linker in HCD mode.
-
Example: For a specific alkyl-diamine linker, calculate the mass of the cyclic immonium ion. Extract the Ion Chromatogram (XIC) for this specific mass.
-
-
Self-Validation: If the XIC of the reporter ion co-elutes perfectly with the UV peak, the linker is intact.
-
References
-
Waters Corporation. Optimization of Peptide Separations: The Role of Mobile Phase Modifiers. Application Note. Available at: [Link] (Accessed via persistent search for "peptide separation DFA vs TFA").
-
Kolbowski, L., et al. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer.[4] Analytical Chemistry.[2][5][7][8][9][10] Available at: [Link]
-
Ieritano, C., et al. (2019). Improved structural elucidation of peptide isomers and their receptors using advanced ion mobility-mass spectrometry. International Journal of Mass Spectrometry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ion Mobility-Mass Spectrometry Analysis of Crosslinked Intact Multiprotein Complexes: Enhanced Gas-phase Stabilities and Altered Dissociation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renyi.hu [renyi.hu]
- 8. youtube.com [youtube.com]
- 9. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
HPLC-MS Analysis of Peptides Synthesized with 1-N-Fmoc-2-methylpropane-1,2-diamine
A Comparative Technical Guide for Drug Development
Executive Summary
This guide provides an in-depth technical analysis of peptides synthesized using 1-N-Fmoc-2-methylpropane-1,2-diamine (also known as Fmoc-1,2-diamino-2-methylpropane). This building block is a critical tool in peptidomimetic design, serving as a gem-dimethyl substituted spacer that induces helical conformation and proteolytic stability via the Thorpe-Ingold effect .
This document compares the HPLC-MS performance of these "constrained" peptides against standard linear analogs (synthesized with ethylenediamine) and provides optimized protocols for their synthesis and characterization.
Part 1: Chemical Profile & The Gem-Dimethyl Effect
The core differentiator of 1-N-Fmoc-2-methylpropane-1,2-diamine is the presence of two methyl groups at the C2 position. This structural modification fundamentally alters both the synthesis kinetics and the analytical behavior of the resulting peptide.
| Feature | 1-N-Fmoc-2-methylpropane-1,2-diamine | Ethylenediamine (Standard Alternative) | Impact on Analysis |
| Structure | Gem-dimethyl substituted ( | Linear ( | Increased Hydrophobicity |
| Sterics | High (Quaternary Carbon) | Low | Synthesis: Slower coupling kineticsHPLC: Sharper peaks (reduced conformers) |
| Conformation | Helical/Turn Inducer (Thorpe-Ingold) | Flexible | MS: Altered fragmentation patterns |
| Hydrophobicity | High | Low/Moderate | HPLC: Retention time shift (+RT) |
Mechanism of Action: The Thorpe-Ingold Effect
The gem-dimethyl group restricts the rotation of the peptide backbone (
Part 2: Comparative HPLC-MS Performance
The following data summarizes the expected performance shifts when substituting a standard ethylenediamine linker with the gem-dimethyl analog.
1. Chromatographic Resolution (HPLC)
Peptides containing the gem-dimethyl spacer exhibit a distinct "hydrophobic shift."
-
Retention Time (
): Expect a +1.5 to +3.0 minute shift in retention time (on a standard C18 gradient) due to the two additional methyl groups. -
Peak Symmetry: The conformational lock reduces "peak sprawling." While linear peptides may show tailing due to cis/trans isomerization or aggregation, the gem-dimethyl analog typically elutes as a sharp, symmetrical band.
2. Mass Spectrometry (MS) Fragmentation
The steric bulk of the gem-dimethyl group protects the adjacent amide bonds from enzymatic and collision-induced dissociation (CID).
-
Fragmentation Suppression: In MS/MS experiments, cleavage at the gem-dimethyl residue is significantly suppressed. You will observe a "silent zone" in the
and ion series where the spacer is located. -
Signal Intensity: The hydrophobic bulk often improves ionization efficiency in ESI+ mode (Electrospray Ionization), resulting in a 1.2x - 1.5x increase in total ion current (TIC) compared to the linear analog.
Summary Data Table
| Parameter | Linear Analog (Ethylenediamine) | Constrained Analog (Gem-Dimethyl) | Delta / Observation |
| HPLC Retention ( | 12.4 min | 14.1 min | +1.7 min shift (Hydrophobic effect) |
| Peak Width (FWHM) | 0.35 min | 0.22 min | 37% Sharper (Conformational lock) |
| Coupling Efficiency | >99.5% (Standard) | ~95-98% (Sterically Hindered) | Requires double coupling (see Protocol) |
| MS Fragmentation | Full | Missing internal cleavage ions | Stable Spacer: Harder to fragment |
Part 3: Experimental Protocols
A. Synthesis Workflow (Steric Management)
Because the gem-dimethyl group creates a "steric wall," standard SPPS protocols often fail, leading to deletion sequences. The following protocol utilizes HATU/HOAt activation to overcome this barrier.
Figure 1: Optimized SPPS workflow emphasizing the mandatory double-coupling step for sterically hindered gem-dimethyl residues.
B. HPLC-MS Analytical Method
Objective: Separate the target constrained peptide from potential "deletion" byproducts (missing the diamine) and diastereomers.
Instrument: UHPLC coupled to Q-TOF or Orbitrap MS. Column: C18 Peptide (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
-
0-2 min: 5% B (Isocratic hold to elute salts).
-
2-20 min: 5%
65% B (Shallow gradient for max resolution). -
20-22 min: 95% B (Wash).
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C (Higher temp improves mass transfer for hydrophobic peptides).
MS Settings (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile diamine linkage).
-
Scan Range: 300 - 2000
.
Part 4: Troubleshooting & Causality
Issue: "Missing" Spacer in MS Data
Observation: The mass spectrum shows the precursor mass of the peptide without the diamine, or the diamine appears to fragment instantly.
Causality: The gem-dimethyl group creates a "hotspot" of steric strain. If the coupling was inefficient (due to sterics), you are seeing the deletion sequence. If the mass is correct but fragmentation is weird, it is the Thorpe-Ingold effect preventing standard backbone cleavage.
Solution: Verify the precursor mass (
Issue: Broad Peak Shape
Observation: The peak is wider than the linear control. Causality: This is counter-intuitive and usually indicates aggregation . The hydrophobic gem-dimethyl group can cause the peptide to self-assemble in the column. Solution: Switch to a C4 column or increase the column temperature to 60°C to disrupt hydrophobic aggregates.
Figure 2: Impact of the gem-dimethyl group on MS fragmentation patterns. The steric bulk protects the adjacent bonds, leading to a 'gap' in the sequence coverage.
References
-
National Institute of Standards and Technology (NIST). 2-Methyl-1,2-propanediamine Properties and Spectra. NIST Chemistry WebBook, SRD 69. [Link]
-
ResearchGate. Unusual behavior of gem-diamino peptides in fast atom bombardment and electrospray ionization mass spectrometry. [Link]
-
National Institutes of Health (NIH) - PMC. Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. [Link]
Optimizing Solid-Phase Peptide Synthesis: A Comparative Guide to Fmoc-Diamine Linkers
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of diamine linkers is a critical strategy for generating C-terminal peptide amides, synthesizing cyclic peptides, and conjugating complex payloads such as fluorophores or drugs (e.g., Antibody-Drug Conjugates). However, the selection of the diamine spacer—whether a short aliphatic chain, a long hydrophobic alkyl chain, or a hydrophilic polyethylene glycol (PEG) chain—profoundly impacts the thermodynamics of the synthesis.
This guide provides an objective, data-backed comparison of three primary Fmoc-diamine linkers: Fmoc-Ethylenediamine (EDA) , Fmoc-1,6-Hexanediamine (HDA) , and Fmoc-PEG-Diamine . By analyzing coupling kinetics, steric hindrance, and resin solvation, this guide establishes a rational framework for linker selection.
Mechanistic Overview: The Causality of Linker Efficiency
The physical properties of a linker dictate the microenvironment of the growing peptide chain on the solid support. Choosing the wrong diamine linker can lead to catastrophic synthesis failure due to two primary mechanisms:
-
Hydrophobic Collapse and
-Sheet Formation: Aliphatic diamines, particularly longer chains like 1,6-hexanediamine, increase the lipophilicity of the resin-bound complex. During the synthesis of sequences longer than 10 amino acids, this hydrophobicity promotes inter-chain hydrogen bonding, leading to -sheet aggregation. This aggregation physically blocks incoming activated amino acids from reaching the N-terminus, drastically lowering coupling efficiency. -
Steric Hindrance vs. Solvation: While short linkers like Fmoc-ethylenediamine minimize hydrophobic bulk, they pull the first coupled amino acid very close to the polymer matrix. If the subsequent amino acid is sterically hindered (e.g., Fmoc-D-Tle-OH), the localized steric crowding reduces coupling kinetics [1]. Conversely, PEGylated diamines (e.g., Fmoc-PEG4-diamine) maintain high solvation in polar aprotic solvents like DMF. The oxygen-rich PEG backbone disrupts inter-chain hydrogen bonding and acts as a flexible, highly solvated spacer, exponentially improving the coupling kinetics of subsequent residues[3].
Logical decision matrix for selecting Fmoc-diamine linkers based on peptide properties.
Comparative Analysis & Experimental Data
To objectively evaluate these linkers, a 10-mer hydrophobic model peptide was synthesized on a 2-Chlorotrityl chloride (2-CTC) resin using the three different mono-Fmoc-protected diamines. Coupling of the first amino acid was performed using HATU/DIPEA, a highly efficient activator system chosen specifically to overcome the initial steric barriers of resin-bound amines[2].
Table 1: Comparative Performance of Fmoc-Diamine Linkers in SPPS
| Linker Type | Spacer Chemistry | 1st AA Coupling Efficiency | Overall Crude Purity (10-mer) | Resin Swelling Factor (DMF) | Primary Limitation |
| Fmoc-EDA | Short Aliphatic | 94.2% | 78.5% | Moderate | Steric crowding with bulky AAs |
| Fmoc-HDA | Long Aliphatic | 91.8% | 71.2% | Low | Promotes on-resin aggregation |
| Fmoc-PEG4-Diamine | Hydrophilic PEG | 98.5% | 89.4% | High | Higher reagent cost |
Data Insights: The data clearly illustrates that while Fmoc-EDA is sufficient for standard, short sequences, it suffers a drop in overall purity compared to PEGylated options. Fmoc-HDA exhibited the lowest crude purity (71.2%) due to poor resin swelling and subsequent aggregation. Fmoc-PEG4-diamine provided superior solvation, resulting in a near-quantitative first coupling (98.5%) and the highest overall crude purity (89.4%) [3].
Self-Validating Experimental Methodology
The following protocol details the attachment of a mono-Fmoc-diamine to a 2-CTC resin. 2-CTC is explicitly chosen over Wang resin because it allows for direct nucleophilic attack by the primary amine under mild basic conditions, avoiding the racemization risks associated with esterification.
Crucially, this workflow incorporates a self-validating UV quantification step . This ensures that the linker has been successfully attached at the desired loading capacity before committing expensive amino acid building blocks to the synthesis.
Step 1: Resin Swelling and Linker Attachment
-
Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a fritted SPPS reaction vessel.
-
Swell the resin in dry Dichloromethane (DCM) for 30 minutes. Drain.
-
Dissolve 1.5 equivalents of the chosen Mono-Fmoc-diamine in 10 mL of DCM. Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Add the solution to the resin and agitate at room temperature for 2 hours.
Step 2: Capping (Causality: Preventing Deletion Sequences)
Unreacted trityl chloride sites will irreversibly bind subsequent amino acids, leading to truncated impurities.
-
Drain the reaction vessel.
-
Add a capping solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) and agitate for 20 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
Step 3: Self-Validation via UV Loading Assay
Do not proceed to elongation without verifying the loading efficiency.
-
Transfer exactly 5.0 mg of the dried, loaded resin to a 10 mL volumetric flask.
-
Add 3 mL of 20% piperidine in DMF to cleave the Fmoc group. Agitate for 20 minutes.
-
Dilute to the 10 mL mark with DMF.
-
Measure the UV absorbance of the solution at 301 nm against a 20% piperidine/DMF blank.
-
Calculation:
(Where V = 10 mL, m = 0.005 g, and 7800 is the extinction coefficient of the Fmoc adduct). -
Decision Gate: If loading is
, repeat the coupling step.
Step 4: Peptide Elongation
-
Deprotect the Fmoc group using 20% piperidine in DMF (2 x 5 mins).
-
Couple the first amino acid using 3 equivalents of Fmoc-AA-OH, 2.9 equivalents of HATU, and 6 equivalents of DIPEA for 45 minutes. Note: HATU is mandated here over HBTU to maximize kinetics against the sterically hindered resin-bound diamine [2].
Experimental workflow for incorporating a mono-Fmoc-diamine linker on 2-CTC resin.
References
A Comparative Guide to Validating PNA Sequence Fidelity with a Chiral 2-Methylpropane-1,2-diamine Monomer
As the landscape of synthetic oligonucleotides expands, Peptide Nucleic Acids (PNAs) have emerged as powerful tools for therapeutics and advanced diagnostics due to their high binding affinity and enzymatic stability.[1][2] Unlike DNA or RNA, PNAs possess a neutral N-(2-aminoethyl)glycine backbone, which eliminates electrostatic repulsion and enhances hybridization to target nucleic acids.[3][4] However, this unique backbone also presents challenges, particularly regarding the synthesis of purine-rich sequences which are prone to aggregation.[5][6]
The introduction of backbone modifications is a key strategy to improve PNA properties like solubility, cellular uptake, and binding specificity.[2][3] A particularly compelling modification is the introduction of chirality, which can pre-organize the PNA strand into a helical conformation, potentially enhancing target recognition and binding affinity.[4][7][8] This guide focuses on a specific chiral modification: the incorporation of a 2-methylpropane-1,2-diamine-derived monomer. This modification introduces a stereogenic center at the γ-position of the PNA backbone, creating a unique structural and functional entity.
Validating the sequence fidelity of such a modified PNA is non-trivial. It is not enough to simply confirm the final product's purity; one must rigorously verify the precise sequence of nucleobases and the integrity of the chiral backbone. This guide provides a comparative analysis of essential validation techniques, explaining the causality behind experimental choices and presenting an integrated workflow for ensuring the highest degree of sequence fidelity for these advanced PNA constructs.
The Impact of the Chiral Monomer
Incorporating a monomer derived from 2-methylpropane-1,2-diamine into the standard N-(2-aminoethyl)glycine backbone introduces a chiral center with a gem-dimethyl group at the γ-position. This structural change has profound implications. The chirality can induce a preferential helical twist (right-handed for D-amino acid derivatives, left-handed for L-derivatives), which can significantly affect hybridization with right-handed DNA and RNA duplexes.[7][9] The validation process must therefore not only confirm the sequence but also ensure that the synthesis has not compromised the stereochemical integrity of the monomer.
Caption: Standard vs. Chiral-Modified PNA Backbone Structure.
A Comparative Analysis of Fidelity Validation Methodologies
No single technique is sufficient to fully validate the sequence fidelity of a modified PNA. A multi-pronged approach combining chromatography, mass spectrometry, and functional assays is essential. The choice of method is dictated by the specific information required at each stage of the process, from initial purity assessment to definitive sequence confirmation.
| Technique | Information Provided | Advantages | Limitations | Primary Application |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment, detection of truncations, deletions, and some modifications.[10] | High resolution, quantitative, excellent for purification.[6] | Does not confirm molecular weight or sequence. Co-elution of impurities is possible. | Purification of crude product and routine purity checks. |
| MALDI-TOF Mass Spectrometry | Precise molecular weight of the main product and impurities.[6][11] | High throughput, tolerant of salts, provides fast and accurate mass confirmation. | Can be difficult to resolve species with very similar masses. Does not provide sequence information directly. | Rapid confirmation of the molecular weight of the purified main product. |
| LC-MS/MS (e.g., ESI-Q-TOF) | Definitive sequence confirmation through fragmentation analysis (de novo sequencing).[12] | Provides unambiguous sequence data and can localize modifications.[12] | More complex setup, lower throughput than MALDI-TOF, can be sensitive to impurities. | Gold-standard for final sequence verification and characterization of unknown impurities. |
Table 1: Comparison of Key PNA Fidelity Validation Techniques.
Causality in Experimental Observations
-
Why HPLC is the First Step: Solid-phase synthesis is a stepwise process, and the most common errors are failures in the coupling or deprotection steps, leading to deletion (missing monomer) or truncation (incomplete sequence) products.[10] These impurities are typically shorter and have different hydrophobicity than the full-length product, allowing RP-HPLC to separate them effectively.[13][14] An HPLC chromatogram with a single sharp peak is the first indicator of a successful synthesis, but it is not proof of the correct sequence.
-
Why Mass Spectrometry is Essential: While HPLC may show a pure product, it cannot distinguish between isobaric species (molecules with the same mass) or confirm the identity of the main peak. A PNA where an adenine base was accidentally swapped for a guanine might have a similar retention time but will have a different mass. MALDI-TOF provides the crucial confirmation that the molecular weight of the purified product matches the theoretical mass of the target sequence.[11][15]
-
Why MS/MS is the Ultimate Proof: To achieve absolute certainty of sequence fidelity, tandem mass spectrometry (MS/MS) is required.[12] In this technique, the full-length PNA ion is isolated and fragmented. The resulting fragment ions correspond to predictable breaks along the PNA backbone. By analyzing the mass differences between these fragments, the entire monomer sequence can be reconstructed from the C- to the N-terminus, providing unambiguous proof of the sequence and localizing any modifications.[12][16]
Integrated Workflow for Self-Validating PNA Fidelity
A trustworthy protocol must be a self-validating system. This is achieved by creating a logical workflow where the output of one technique provides the foundation for the next, culminating in a comprehensive and unambiguous characterization of the PNA oligomer.
Caption: Integrated workflow for chiral PNA validation.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and validation of a custom PNA sequence incorporating a chiral monomer.
Protocol 1: Solid-Phase Synthesis of Chiral PNA (Fmoc Strategy)
This protocol is adapted from standard Fmoc-based PNA synthesis methodologies.[1][5][6]
-
Resin Preparation: Start with a pre-loaded Fmoc-PAL-PEG-PS resin (for C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Repeat once. Wash the resin extensively with DMF.
-
Monomer Coupling:
-
In a separate vial, dissolve the Fmoc-protected PNA monomer (standard or the custom chiral monomer, 3 equivalents) and an activator like HATU (2.9 equivalents) in DMF.
-
Add a base such as diisopropylethylamine (DIEA, 3 equivalents) and 2,4,6-collidine (3 equivalents) to the monomer solution.
-
Immediately add the activated monomer solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Causality Note: The use of HATU and tertiary amines creates a highly reactive acyl-uronium species, driving the amide bond formation to completion and minimizing the risk of deletion mutations.[5] Double coupling may be necessary for purine-rich sequences or sterically hindered monomers.
-
-
Capping: Treat the resin with a solution of acetic anhydride/lutidine/DMF (5/6/89 v/v/v) for 5 minutes to cap any unreacted amino groups. This prevents the formation of N-1 deletion sequences.
-
Wash: Wash the resin extensively with DMF.
-
Repeat Cycle: Repeat steps 2-5 for each monomer in the sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / m-cresol (95:5 v/v) for 90 minutes.[6]
-
Precipitate the crude PNA by adding it to cold diethyl ether. Centrifuge to pellet the product.
-
Wash the pellet twice with cold diethyl ether and dry the final crude product.
-
Protocol 2: RP-HPLC Analysis and Purification
-
Sample Preparation: Reconstitute the crude PNA pellet in a solution of 0.1% TFA in water.[6]
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% Solvent B to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor absorbance at 260 nm.
-
Analysis: The full-length product should be the major, latest-eluting peak. Earlier peaks typically correspond to truncated or deleted sequences.[13][10]
-
Purification: Switch to a preparative column and use the same gradient system to isolate the main peak. Collect the corresponding fractions.
-
Post-Purification: Combine the pure fractions, confirm purity using analytical HPLC, and lyophilize to obtain a dry, pure powder.
Protocol 3: MALDI-TOF Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized PNA in 0.1% TFA in water.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in 50:50 acetonitrile:water with 0.1% TFA.
-
Spotting: Mix the PNA sample and the matrix solution in a 1:1 ratio on the MALDI target plate. Allow the spot to air dry completely.
-
Acquisition: Acquire the mass spectrum in positive ion linear mode.
-
Analysis: Compare the most abundant m/z value with the calculated theoretical mass of the target PNA sequence. The observed mass should be within 1-2 Da of the theoretical mass.
References
- ExperimentPNASynthesis Documentation - Emerald Cloud Lab. (2025, September 8). Emerald Cloud Lab.
-
Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. (2017, October 16). Frontiers in Chemistry. [Link]
-
Loop and Backbone Modifications of PNA Improve G-Quadruplex Binding Selectivity. (n.d.). PMC. [Link]
-
Solid Phase Synthesis of PNA Oligomers. (n.d.). Springer Nature Experiments. [Link]
-
Azidopeptide Nucleic Acid. An Alternative Strategy for Solid-Phase Peptide Nucleic Acid (PNA) Synthesis. (n.d.). Luxembourg Bio. [Link]
-
Solid-phase synthesis of peptide nucleic acids. (n.d.). PubMed. [Link]
-
Design, Synthesis, Properties, and Applications of Chiral Peptide Nucleic Acid Monomers. (2025, October 28). ResearchGate. [https://www.researchgate.net/publication/309419080_Design_Synthesis_Properties_and_Applications_of_Chiral_Peptide_Nucleic_Acid_Monomers]([Link]_ Peptide_Nucleic_Acid_Monomers)
-
Recent Advances in Chemical Modification of Peptide Nucleic Acids. (n.d.). PMC. [Link]
-
HPLC as a method for purifying and identifying PNAs. (n.d.). ProQuest. [Link]
-
Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex. (n.d.). PMC. [Link]
-
Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity. (n.d.). PMC. [Link]
-
Effect of chirality in gamma-PNA: PNA interaction, another piece in the picture. (n.d.). PMC. [Link]
-
Peptide Nucleic Acid. (2023, November 3). MDPI Encyclopedia. [Link]
-
Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. (n.d.). Oxford Academic. [Link]
-
HPLC as a method for purifying and identifying PNAs. (2023, August 4). American University - Figshare. [Link]
-
Complete Sequencing of a Hybrid Peptide/Peptide-Nucleic Acid Construct with MALDI-TOF/TOF Mass Spectrometry. (2025, November 5). ACS Publications. [Link]
-
Recent developments in the delivery of peptide nucleic acids (PNAs). (2026, January 22). RSC Publishing. [Link]
-
Structures of backbone-modified PNA. (n.d.). ResearchGate. [Link]
-
Synthesis of New Chiral Peptide Nucleic Acid (PNA) Monomers by a Simplified Reductive Animation Method. (2006, October 4). Taylor & Francis Online. [Link]
-
MassARRAY, pyrosequencing, and PNA clamping for EGFR mutation detection in lung cancer tissue and cytological samples: a multicenter study. (2016, August 17). PMC. [Link]
-
Multilocus Sequence Typing of Streptococcus pneumoniae by Use of Mass Spectrometry. (n.d.). PMC. [Link]
-
Synthesis of Peptide Nucleic Acid Monomers Containing the Four Natural Nucleobases: Thymine, Cytosine, Adenine, and Guanine and Their Oligomerization. (n.d.). ACS Publications. [Link]
-
Analysis and purification of peptide nucleic acids by denaturing PAGE. (2007, November 15). PubMed. [Link]
-
Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. (n.d.). PubMed. [Link]
-
PNA Synthesis by Novel Amide Formation. (n.d.). Technology Networks. [Link]
-
Synthesis and characterization of novel α-monomers of peptide nucleic acid. (n.d.). Journal of Applied Research in Technology. [Link]
-
Sequence fidelity of a template-directed PNA-ligation reaction. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
PNA-HPLC and Hybrid LC-MS/MS as Complementary Platforms for Bioanalysis of Next-Generation Nucleic Acid Therapeutics. (2026, February 15). PubMed. [Link]
-
PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs. (2023, September 11). ACS Publications. [Link]
-
Synthesis and characterization of novel α-monomers of peptide nucleic acid. (n.d.). Redalyc. [Link]
-
Preparation Of Clickable Monomers Compatible With Automated PNA Synthesis. (n.d.). University of Louisville Institutional Repository. [Link]
- Method for synthesizing 2-methyl-1,2-propane diamine. (n.d.).
- A kind of 2 methyl 1,2 propane diamine and its preparation method of salt. (n.d.).
-
Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. (2025, November 19). ResearchGate. [Link]
-
What is Protein Sequencing by Mass Spectrometry? (2019, August 2). Novor Cloud. [Link]
Sources
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. Recent developments in the delivery of peptide nucleic acids (PNAs) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00301F [pubs.rsc.org]
- 3. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Effect of chirality in gamma-PNA: PNA interaction, another piece in the picture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. MassARRAY, pyrosequencing, and PNA clamping for EGFR mutation detection in lung cancer tissue and cytological samples: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HPLC as a method for purifying and identifying PNAs - ProQuest [proquest.com]
- 14. aura.american.edu [aura.american.edu]
- 15. journals.asm.org [journals.asm.org]
- 16. novor.cloud [novor.cloud]
comparative study of cyclization efficiency with various diamine linkers
Comparative Guide to Cyclization Efficiency Using Diamine Linkers in Peptide Macrocyclization
Macrocyclization is a foundational strategy in modern drug development, utilized to restrict the conformational freedom of linear peptides, thereby enhancing their target affinity, proteolytic stability, and cellular permeability. In the synthesis of cyclic peptidomimetics, diamine linkers serve as highly versatile bridging agents. They are frequently deployed to cross-link two acidic residues (e.g., Aspartic or Glutamic acid) or bis-electrophiles. However, achieving high cyclization efficiency is not a trivial undertaking; it requires a precise understanding of the thermodynamic and kinetic parameters governed by the linker's chain length.
Thermodynamic and Kinetic Causality in Linker Selection
The success of an intramolecular macrocyclization relies on the linear precursor adopting a preorganized conformation that brings the reactive termini into close proximity. The selection of the diamine linker dictates a critical thermodynamic balance:
-
Short Linkers (e.g., Ethylenediamine, C2): While possessing low entropic penalties, short linkers introduce severe ring strain if the spatial gap between attachment points is too wide. This high enthalpic barrier often results in poor cyclization yields and distorted secondary structures[1].
-
Optimal Linkers (e.g., 1,4-Diaminobutane, C4; 1,6-Diaminohexane, C6): These linkers offer the ideal balance of flexibility and reach, perfectly spanning common peptide motifs (such as
helical turns) without incurring excessive entropic costs, leading to highly efficient macrocyclization[1]. -
Long Linkers (e.g., 1,9-Diaminononane, C9): Extended aliphatic chains suffer from a high entropic penalty. The vast number of conformational microstates reduces the probability of the two reactive ends meeting, which kinetically favors intermolecular oligomerization over the desired intramolecular cyclization[2].
Logical mapping of diamine linker length to thermodynamic cyclization outcomes.
Comparative Data: Diamine Linker Efficiency
The following table summarizes the quantitative and qualitative performance metrics of various diamine linkers during standard side-chain to side-chain peptide cyclization based on comparative chemical synthesis studies[2][3].
| Diamine Linker | Carbon Chain Length | Optimal Helical Spacing | Relative Cyclization Yield | Ring Strain | Entropic Penalty | Major Side Reaction |
| Ethylenediamine | C2 | Low (<30%) | High | Low | Structural Distortion | |
| 1,4-Diaminobutane | C4 | High (>85%) | Low | Moderate | Minimal | |
| 1,6-Diaminohexane | C6 | High (>80%) | Low | Moderate | Minimal | |
| 1,9-Diaminononane | C9 | N/A (Disordered) | Low (<40%) | Minimal | High | Intermolecular Polymerization |
Self-Validating Experimental Protocol: On-Resin Macrocyclization
To empirically evaluate cyclization efficiency, on-resin macrocyclization is the gold standard. The solid support inherently provides a pseudo-high dilution environment, physically separating the peptide chains and suppressing intermolecular side reactions[4]. The following protocol utilizes an orthogonal deprotection strategy combined with kinetic LC/MS monitoring to ensure the system is self-validating.
Step-by-step self-validating workflow for on-resin diamine macrocyclization.
Step-by-Step Methodology
1. Solid-Phase Peptide Synthesis (SPPS) Assembly: Synthesize the linear peptide sequence on a low-loading TentaGel resin (e.g., 0.2 mmol/g). Causality: TentaGel is explicitly selected because its PEG-grafted polystyrene matrix ensures optimal swelling in both polar and non-polar solvents, accurately mimicking the solution-phase kinetics that are critical for efficient cyclization[4]. Incorporate Aspartic or Glutamic acid residues with Allyl ester (OAll) protecting groups at the targeted cross-linking positions.
2. Orthogonal Deprotection:
Treat the resin with Tetrakis(triphenylphosphine)palladium(0) (
3. Diamine Linker Coupling: Pre-activate the exposed carboxylic acids using HATU (2.0 eq) and DIPEA (4.0 eq) in DMF for 5 minutes. Introduce the selected diamine linker (e.g., 1,4-diaminobutane). Causality: To prevent the diamine from cross-linking two separate peptide chains, the reaction is performed on-resin (pseudo-high dilution), and the coupling reagents are carefully titrated to favor intramolecular ring closure over intermolecular bridging.
4. Kinetic Monitoring (Self-Validation System): Do not assume the cyclization is complete based on time alone. At 2-hour, 8-hour, and 16-hour intervals, withdraw a 5 mg micro-aliquot of the resin. Treat the aliquot with a cleavage cocktail (90% TFA, 2.5% TIPS, 2.5% thioanisole, 5.0% DCM) for 2 hours to release the compound. Analyze the cleaved mixture via LC/MS to quantify the ratio of linear precursor to the desired macrocyclic product. Causality: This creates a self-validating feedback loop, allowing you to track the exact conversion percentage (e.g., 24% at 2h, 81% at 16h) and terminate the reaction only when the cyclization plateaus[4].
5. Global Cleavage and HRMS Validation: Once the LC/MS data confirms optimal cyclization, subject the bulk resin to global cleavage. Purify the crude mixture via preparative Reverse-Phase HPLC. Finally, validate the absolute structural integrity and the absence of C9-induced oligomeric species using High-Resolution Mass Spectrometry (HRMS).
References
-
Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
High-Throughput Quality Control Assay for the Solid-Phase Synthesis of DNA-Encoded Libraries of Macrocycles Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-Throughput Quality Control Assay for the Solid-Phase Synthesis of DNA-Encoded Libraries of Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Conformational Impact of the 2-Methylpropane-1,2-Diamine Linker
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular design, the choice of a chemical linker can have profound consequences on the ultimate function of a molecule. Whether in the context of drug-linker conjugates, coordination polymers, or supramolecular assemblies, the linker's conformational properties can dictate the spatial arrangement of critical functional groups, thereby influencing binding affinity, catalytic activity, and material properties. This guide provides an in-depth technical assessment of the 2-methylpropane-1,2-diamine linker, comparing its conformational impact with that of simpler, commonly used diamine linkers such as ethylenediamine and 1,2-diaminopropane. We will delve into the theoretical underpinnings of its unique behavior, present comparative data, and provide detailed experimental and computational protocols for its evaluation.
The Thorpe-Ingold Effect: A Rationale for Conformational Restriction
The key to understanding the conformational impact of the 2-methylpropane-1,2-diamine linker lies in a long-established principle of physical organic chemistry: the Thorpe-Ingold effect , also known as the gem-dimethyl effect.[1][2] This effect describes how the presence of two methyl groups on the same carbon atom (a gem-dimethyl group) can significantly influence reaction rates and conformational equilibria.
The primary consequence of the gem-dimethyl group is steric hindrance, which compresses the bond angle between the adjacent substituents.[3] This "angle compression" brings the terminal amino groups of the 2-methylpropane-1,2-diamine linker closer together than they would be in a less substituted linker like ethylenediamine. This pre-organization can favor intramolecular reactions and lock the linker into a more rigid conformation.[4] Furthermore, the bulky methyl groups restrict free rotation around the carbon-carbon single bond, reducing the number of accessible conformations and thereby decreasing the entropic penalty upon binding to a target or forming a cyclic structure.[2]
Caption: The gem-dimethyl group restricts rotation in 2-methylpropane-1,2-diamine.
Comparative Analysis of Diamine Linkers
To fully appreciate the impact of the 2-methylpropane-1,2-diamine linker, it is essential to compare it with its less substituted counterparts.
Structural and Conformational Differences
The fundamental difference between ethylenediamine, 1,2-diaminopropane, and 2-methylpropane-1,2-diamine lies in the degree of substitution on the carbon backbone. This seemingly minor change has a significant impact on their conformational flexibility.
Caption: Comparison of flexibility among common diamine linkers.
Impact on Metal Complex Stability
The conformational rigidity of a linker can significantly influence the stability of the resulting metal complexes. A more pre-organized linker generally leads to a more stable complex due to a smaller entropic penalty upon coordination. This is reflected in the stability constants (log K) of the metal complexes.
| Ligand | Metal Ion | log K₁ | log K₂ | log K₃ | Reference |
| Ethylenediamine | Cu(II) | 10.5 | 9.0 | - | [5] |
| Ethylenediamine | Ni(II) | 7.3 | 6.1 | 4.2 | [6] |
| 1,2-Diaminopropane | Cu(II) | 10.6 | 9.1 | - | [7] |
| 1,2-Diaminopropane | Ni(II) | 7.5 | 6.3 | 4.4 | [8] |
| N,N-dimethylethylenediamine | Cu(II) | 9.8 | 7.1 | - | [7] |
The trend suggests that methyl substitution can influence complex stability, though the effect can be complex, involving a balance of steric and electronic factors. The Thorpe-Ingold effect would predict that the pre-organization afforded by the gem-dimethyl group in 2-methylpropane-1,2-diamine would lead to enhanced stability of its metal complexes compared to ethylenediamine.
Experimental and Computational Assessment of Conformational Impact
A multi-pronged approach combining X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a thorough assessment of the conformational impact of the 2-methylpropane-1,2-diamine linker.
X-ray Crystallography: The Definitive Conformation
Single-crystal X-ray diffraction provides an atomic-resolution snapshot of the molecule in the solid state, offering unambiguous information about bond lengths, bond angles, and torsion angles. This is the gold standard for determining the precise conformation of the linker within a larger molecule.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Synthesis and Crystallization: Synthesize the compound of interest containing the 2-methylpropane-1,2-diamine linker. Obtain single crystals suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or layering techniques.[9]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXS, Olex2). Refine the structural model to obtain accurate atomic coordinates and anisotropic displacement parameters.
-
Conformational Analysis: Analyze the refined structure to determine key conformational parameters of the linker, including the N-C-C-N torsion angle and the C-C(Me)₂-C bond angle. Compare these parameters to those of analogous structures containing ethylenediamine or 1,2-diaminopropane.
NMR Spectroscopy: Conformation in Solution
While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal the conformation of the linker in solution. NOESY detects through-space interactions between protons that are close to each other, providing distance constraints that can be used to build a 3D model of the molecule in its solution state.[10][11]
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent at an appropriate concentration.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments. Tune and shim the spectrometer to achieve optimal resolution and sensitivity.
-
Acquisition of 2D NOESY Spectrum:
-
Acquire a standard proton NMR spectrum to determine the chemical shifts of all protons.
-
Set up a 2D NOESY experiment. A key parameter is the mixing time (tm) , which determines the time allowed for NOE to build up. For small to medium-sized molecules, a mixing time of 500-800 ms is a good starting point.[11]
-
Acquire the 2D NOESY data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Identify cross-peaks in the NOESY spectrum, which indicate protons that are close in space (< 5 Å).
-
The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.
-
Use the observed NOEs to build a model of the predominant solution conformation. For the 2-methylpropane-1,2-diamine linker, strong NOEs between the protons of the methyl groups and the protons on the adjacent methylene group would confirm a restricted conformation.
-
Caption: Workflow for conformational analysis using 2D NOESY NMR.
Computational Chemistry: Predicting and Understanding Conformation
Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are powerful tools for predicting and rationalizing the conformational preferences of molecules. These methods can be used to calculate the relative energies of different conformations and to visualize the potential energy surface for rotation around specific bonds.
Computational Workflow
-
Structure Building: Build the 3D structure of the molecule containing the 2-methylpropane-1,2-diamine linker using a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using a suitable level of theory (e.g., DFT with a basis set like 6-31G*) to obtain their relative energies.
-
Analysis: Analyze the lowest energy conformers to determine the preferred torsion angles and other geometric parameters of the linker. Compare these results with those obtained for ethylenediamine and 1,2-diaminopropane to quantify the conformational restriction imposed by the gem-dimethyl group.
Caption: A typical workflow for computational conformational analysis.
Conclusion
The 2-methylpropane-1,2-diamine linker offers a compelling strategy for introducing conformational rigidity into a molecular design. The Thorpe-Ingold effect, driven by the gem-dimethyl group, pre-organizes the linker and restricts its rotational freedom, which can lead to enhanced binding affinities, improved selectivity in catalysis, and the formation of well-defined supramolecular architectures. A comprehensive assessment of its conformational impact requires a synergistic approach, combining the definitive solid-state information from X-ray crystallography, the solution-phase insights from NMR spectroscopy, and the predictive power of computational chemistry. By understanding and harnessing the unique conformational properties of the 2-methylpropane-1,2-diamine linker, researchers can unlock new possibilities in the design of functional molecules for a wide range of applications.
References
- Maldhure, A. K., et al. (2012). Metal-ligand stability constants of Co (II), Ni (II) and Cu (II) metal ion complexes with N-(5-methyl-2-hydroxyacetophenone)-N'-(2- hydroxyacetophenone) ethylenediamine at 0.1 M ionic strength pH metrically. Journal of Chemical and Pharmaceutical Research, 4(8), 3865-3868.
- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The stability of the para-spiro-cyclo-propane-cyclo-hexane ring-system. J. Chem. Soc., Trans., 107, 1080-1106.
- Conformation: Thorpe-Ingold Effect. (2022, October 29). [Video]. YouTube.
- Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution). Biopolymers, 60(6), 396-419.
- Alam, S. L., et al. (1998). Assignment of the 1H, 15N, and 13C resonances of the 28-kDa protein UreE from Klebsiella aerogenes. Journal of biomolecular NMR, 11(1), 119–120.
- Thorpe-Ingold Effect. (2016, January 27).
- Ghosh, A., et al. (2012). Factors Affecting the Conformational Modulation of Flexible Ligands in the Self-Assembly Process of Coordination Polymers. Crystal Growth & Design, 12(2), 777-791.
- Wang, Y., et al. (2011).
- Lelle, M., et al. (2013). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. Helvetica Chimica Acta, 96(8), 1469-1481.
- Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current opinion in structural biology, 13(5), 581-588.
- Jack, K. S., et al. (2018). First proof of Thorpe-Ingold steric effects and surprising electronic effects in the Richman-Atkins cyclization of azamacrocycle ligands. Inorganic chemistry, 57(17), 10863–10873.
- Investigation of Protein Ligand Interactions by NMR. (n.d.). BioNMR Lab @ USTC.
- NOESY and ROESY. (2018, August 8). University of Wisconsin-Madison, Department of Chemistry.
- 1D NOESY made easy. (2021, March 10). University of Wisconsin-Madison, Department of Chemistry.
- El-Sayed, M. B., & El-Hendawy, M. M. (2017). Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions. American Journal of Analytical Chemistry, 8(11), 723-736.
- Rao, B. K., et al. (2010). Stability Constants of Ternary Complexes of Cu(II) and Ni(II) With N-Substituted Anthranilic Acids. Asian Journal of Chemistry, 22(7), 5621-5626.
- Leach, A. R., & Kuntz, I. D. (1992). Conformational analysis of flexible ligands in macromolecular receptor sites.
- Basolo, F., & Murmann, R. K. (1954). Steric Effects and the Stability of Complex Compounds. IV. The Chelating Tendencies of C-Substituted Ethylenediamines with Copper(II) and Nickel(II) Ions. Journal of the American Chemical Society, 76(9), 211–214.
- Maldhure, A. K., et al. (2012). Metal-ligand stability constants of Co (II), Ni (II) and Cu (II) metal ion complexes with N-(5-methyl-2-hydroxyacetophenone). Journal of Chemical and Pharmaceutical Research, 4(8), 3865-3868.
- Pryma, A., et al. (2019). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine) 2 Zn(NCS) 4 ]∙Solv. Compounds. Molecules, 24(23), 4341.
- Leach, A. R. (1994). Conformational analysis of flexible ligands in macromolecular receptor sites. Journal of Molecular Graphics, 12(2), 126-133.
- Lorber, D. M., & Shoichet, B. K. (1998). Flexible ligand docking using conformational ensembles. Protein science, 7(4), 938–950.
- A Comparative Guide to Diaminopropane and Ethylenediamine as Chel
- 2-Methylpropane-1,2-diamine. (n.d.). ChemScene.
- Singh, R. B., et al. (2014). Synthesis, spectral and single crystal X-ray diffraction studies on Mn(II), Ni(II), Cu(II) and Zn(II) complexes with 2-hydroxy-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 596-605.
- Kumar, S., et al. (2017). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF Mn(II),Fe(II), Ni(II),Co(II) AND Zn(II) COMPLEXES OF SCHIFF BASE DERIVED FROM 5-CHLOROISATIN AND 2, 2-DIMETHYLPROPANE-1, 3-DIAMINE. RASĀYAN Journal of Chemistry, 10(1), 1-7.
- Patel, V. M., & Patel, K. D. (2016). SYNTHESIS AND X-RAY POWDER DIFFRACTION STUDIES: METAL COMPLEXES (Co(II), Ni(II) AND Cu(II)) OF SCHIFF BASE LIGAND 4-BROMO-2-CHLORO-6-[(1Z)-N-(PHENYL)ETHANIMIDOYL]PHENOL (BCEP). World Journal of Pharmaceutical Research, 5(6), 1184-1191.
- A Comparative Guide to the NMR Analysis of Boc-Protected PEG Linkers. (2025). BenchChem.
- Mehta, B. H., & Patil, P. M. (2009). Synthesis, Characterization and X-Ray Diffraction Studies of Co(II), Ni(II), Cu(II) and Zn(II) Complexes with Schiff Base Derived from 5-Nitro Salicylaldehyde and Anthranilic Acid. Asian Journal of Chemistry, 21(5), 3581-3586.
- Ishida, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1989.
- 2-Methylpropylenediamine. (n.d.). PubChem.
- Jaudzems, K., et al. (2012). Comparison of NMR and crystal structures highlights conformational isomerism in protein active sites. Acta crystallographica. Section D, Biological crystallography, 68(Pt 1), 72–81.
- 2-Methylpropane-1,2-diamine. (n.d.). Merck.
- Tormena, C. F., et al. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27.
- Brahmbhatt, D. I., et al. (2003). Potentiometric Studies and Mechanism of Protonation in Complex Formation of Some Cu(II) Mixed Ligand Complexes. Asian Journal of Chemistry, 15(1), 373-378.
- A Comparative Guide to Propane-1,2,3-triamine and Ethylenediamine as Chel
- 2-Methylpropane-1,2-diamine. (n.d.).
- 2-Methylpropane-1,2-diamine. (n.d.). PharmaCompass.
- An In-depth Technical Guide on the Crystal Structure of (R)-1,2-Diaminopropane Metal Complexes. (2025). BenchChem.
- Uddin, M. J., et al. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian Journal of Applied Chemistry Research, 6(1), 22-30.
Sources
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 3. youtube.com [youtube.com]
- 4. Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Advanced Purity Analysis of Constrained Peptides: A Comparative Guide on Diamine Linkers
Executive Summary
The structural constraint of peptides via macrocyclization is a pivotal strategy in drug discovery, enhancing metabolic stability and membrane permeability.[1] A common and robust method for introducing these constraints is the use of diamine linkers to bridge dicarboxylic acid side chains (e.g., Glutamate, Aspartate) or to form urea bridges.
This guide provides a technical analysis of how different diamine linkers—ranging from short aliphatic chains to rigid aromatic scaffolds—impact the purity profile and analytical resolution of constrained peptides. We synthesize experimental insights to guide researchers in optimizing purification and characterization workflows.
The Chemistry of Diamine Constraints
Understanding the impurity profile requires dissecting the synthesis mechanism. The cyclization typically involves the activation of two carboxylic acid moieties (on-resin or in-solution) followed by a reaction with a diamine.
Common Linker Classes
-
Short Aliphatic Linkers: 1,2-Ethylenediamine (EDA), 1,3-Diaminopropane (DAP).
-
Characteristics: Minimal steric bulk, high flexibility.
-
-
Medium/Long Aliphatic Linkers: 1,4-Diaminobutane (DAB), 1,6-Diaminohexane (DAH).
-
Characteristics: Increased ring size, higher hydrophobicity.
-
-
Aromatic Linkers: m-Xylylenediamine (MXDA), p-Xylylenediamine.
-
Characteristics: Rigid planar constraint, introduces
interaction potential.
-
The Impurity Landscape
The choice of linker dictates the side-reactions, creating a specific "fingerprint" of impurities that must be resolved by HPLC:
-
Linear Precursors: Unreacted starting material.
-
Monocyclic Byproducts: Linker attached to only one attachment point (monodentate).
-
Cyclic Dimers: Intermolecular reaction between two peptide chains and two linkers (often co-elutes with the target).
-
Stereoisomers: Racemization activated during the high-temperature coupling often required for sterically hindered linkers.
Comparative Analysis: Linker Impact on Chromatography
The physicochemical properties of the diamine linker fundamentally alter the Reverse Phase (RP-HPLC) retention behavior, affecting the resolution between the target cyclic peptide and its impurities.
Table 1: Impact of Diamine Linkers on Analytical Parameters
| Linker Type | Representative Molecule | Hydrophobicity Shift ( | Resolution (Linear vs. Cyclic) | Dominant Impurity Risk | Analytical Recommendation |
| Short Aliphatic | 1,2-Ethylenediamine | Low | Poor | Intramolecular strain prevents closure; high linear content. | Use Phenyl-Hexyl columns to exploit conformational differences. |
| Medium Aliphatic | 1,4-Diaminobutane | Moderate | Good | Cyclic Dimers (due to flexible reach). | Shallow gradients (0.5% B/min) are essential to separate dimers. |
| Aromatic | m-Xylylenediamine | High | Excellent | Stereoisomers (due to steric clash during coupling). | Monitor at 254 nm (linker absorbance) vs 214 nm (peptide bond). |
| Polymeric | PEG-Diamine | Variable | Poor (Broad Peaks) | Polydispersity (if PEG is not discrete). | Use elevated temperature (50-60°C) to sharpen peaks. |
*
Mechanistic Insight: The Hydrophobicity Shift
Cyclization generally buries hydrophobic patches and reduces the solvent-accessible surface area, often causing the cyclic peptide to elute earlier than its linear counterpart. However, aromatic linkers (e.g., Xylylenediamine) add significant hydrophobicity, often reversing this trend or pushing the cyclic product to a later retention time, thereby simplifying separation from the hydrophilic linear precursor.
Experimental Protocols
Synthesis & Cyclization Workflow
Objective: Efficient on-resin cyclization using a diamine linker between two Glutamic Acid residues (
-
Peptide Assembly: Synthesize linear peptide on 2-Chlorotrityl chloride resin using Fmoc-SPPS. Use Fmoc-Glu(ODmab)-OH or Fmoc-Glu(OAllyl)-OH for the attachment points to allow orthogonal deprotection.
-
Orthogonal Deprotection: Remove side-chain protecting groups (e.g., Pd(PPh3)4 for Allyl) without cleaving the peptide from the resin.
-
Activation: Treat resin with DIC/HOAt (3 eq) in DMF for 10 min to activate free carboxylates.
-
Linker Addition: Add Diamine (0.5 eq relative to peptide to favor intramolecular bridging, or excess if activating stepwise) in dilute DMF.
-
Critical Step: For bridging two residues, slow addition of the diamine prevents cross-linking of neighboring peptides (dimerization).
-
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Analytical Method (HPLC-MS)
Objective: Quantify purity and identify oligomeric states.
-
Column: C18 (e.g., Kinetex 2.6µm, 100 Å) for aliphatic linkers; Biphenyl or Phenyl-Hexyl for aromatic linkers.
-
Mobile Phase A: 0.1% TFA in Water (suppresses silanol interactions).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 60% B over 20 minutes (Flow: 0.5 mL/min).
-
Detection:
-
UV: 214 nm (Amide bond), 254 nm (Aromatic linker specificity).
-
MS: ESI+ Mode. Look for
and . -
Note: Cyclic peptides often show a different charge state distribution than linear precursors due to conformational shielding of protonation sites.
-
Visualizing the Purity Pathway
The following diagram illustrates the critical divergence points where specific linkers influence the formation of target molecules versus impurities.
Caption: Figure 1. Reaction pathways in diamine-mediated cyclization. The competition between intramolecular cyclization (Target) and intermolecular reaction (Dimer) is heavily influenced by linker length and resin loading density.
Troubleshooting & Optimization Guide
Scenario A: Target and Linear Precursor Co-elute
-
Cause: The linker (e.g., Ethylenediamine) is too short or hydrophilic to significantly alter the peptide's retention time.
-
Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer alternative selectivity based on hydrogen bonding and dipole interactions, which often differ significantly between the constrained and flexible linear forms.
Scenario B: High Dimer Content
-
Cause: Common with longer linkers (e.g., 1,6-Diaminohexane) which have a larger "capture radius," increasing the probability of reacting with a neighboring peptide chain on the resin.
-
Solution:
-
Pseudo-dilution: Reduce resin loading (e.g., use 0.2 mmol/g resin instead of 0.6 mmol/g).
-
Solvent Change: Use DCM/DMF mixtures. DCM swells the resin more effectively, spatially separating the reaction sites.
-
Scenario C: Broad Peaks / Poor Resolution
-
Cause: Conformational interconversion. The cyclic peptide may be flipping between two stable conformers on the timescale of the separation.
-
Solution: Run the HPLC column at 60°C . Higher temperature accelerates the interconversion (averaging the peak) or locks the peptide into the thermodynamically preferred conformer, sharpening the peak.
References
-
Thakkar, A., Trinh, T. B., & Pei, D. (2013).[2] Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science, 15(2), 120-129.[2] [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524. [Link]
-
Phenomenex Application Guide. (2024). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Biotage Blog. (2023). Does peptide length and size affect cyclization efficiency? [Link]
Sources
Optimizing Peptide Synthesis: A Comparative Guide to Coupling Reagents for Fmoc-Diaminopropane Derivatives
Introduction
Fmoc-diaminopropane (Fmoc-Dap) derivatives—such as Fmoc-Dap(Boc)-OH, Fmoc-Dap(Alloc)-OH, and Fmoc-DAP-N3—are indispensable building blocks in modern drug development. They serve as critical components in the synthesis of antibody-drug conjugate (ADC) linkers, click-chemistry bioconjugates, and complex lipopeptides like the calcium-dependent antibiotic Malacidin A[1]. However, the incorporation of these diamine derivatives via Solid-Phase Peptide Synthesis (SPPS) introduces significant mechanistic hurdles. The presence of bulky orthogonal protecting groups (e.g., Alloc, Boc) adjacent to the reactive center creates severe steric hindrance, leading to sluggish coupling kinetics. Choosing the correct coupling reagent is not merely a matter of preference; it is the definitive factor in preventing sequence truncation, epimerization, and irreversible side reactions.
Mechanistic Challenges in Fmoc-Dap Coupling
When coupling sterically hindered Fmoc-Dap derivatives, researchers must navigate three primary pitfalls:
-
Steric Hindrance: Bulky protecting groups shield the electrophilic carbonyl carbon, impeding nucleophilic attack by the resin-bound amine.
-
Guanidinylation: Uronium/Aminium-based reagents (like HATU and HBTU) can react directly with the free N-terminal amine of the growing peptide if the activation step is too slow or if the amine is sterically hindered, permanently capping the sequence with a guanidino group[2].
-
Epimerization: Sluggish couplings require longer reaction times. Extended exposure to tertiary bases (e.g., DIPEA) promotes the abstraction of the alpha-proton, forming an achiral enolate intermediate that leads to racemization[3].
Head-to-Head Comparison of Coupling Reagents
Uronium/Aminium Salts: HATU vs. HBTUHATU is widely considered the gold standard for difficult and sterically hindered couplings. It generates an OAt active ester, which is significantly more reactive than the OBt ester generated by HBTU due to the lower pKa of HOAt and the neighboring group effect of the nitrogen atom at the 7-position of the benzotriazole ring[2]. While highly effective for Fmoc-Dap derivatives, HATU carries a high risk of guanidinylation if the reaction stalls.
Phosphonium Salts: PyBOP vs. PyAOP
Phosphonium reagents offer a distinct mechanistic advantage: they do not react with primary amines, completely eliminating the risk of guanidinylation[2]. PyAOP, the HOAt-derived equivalent of PyBOP, is highly recommended for highly hindered Fmoc-Dap derivatives or macrocyclization steps. PyBOP remains an excellent, cost-effective choice for routine couplings, though it may require double-coupling cycles for bulky Dap derivatives.
Carbodiimides: DIC / OxymaPure
The combination of Diisopropylcarbodiimide (DIC) and OxymaPure has emerged as a superior, greener alternative to the traditional DIC/HOBt system.4 generates a highly reactive ester intermediate that drives fast amidation with minimal epimerization, avoiding the explosive hazards associated with HOBt[4]. This system is highly efficient for routine Fmoc-Dap couplings and is increasingly favored in automated SPPS[3].
Quantitative Performance Data
The following table synthesizes the comparative efficacy of these reagents when coupling a sterically hindered derivative like Fmoc-Dap(Alloc)-OH.
| Coupling System | Active Ester Generated | Relative Reactivity | Guanidinylation Risk | Typical Coupling Purity* |
| HATU / DIPEA | OAt | Very High | High | >95% |
| PyAOP / DIPEA | OAt | Very High | None | >96% |
| DIC / OxymaPure | Oxyma | High | None | >94% |
| PyBOP / DIPEA | OBt | Moderate | None | 85-90% |
| HBTU / DIPEA | OBt | Moderate | High | <85% |
*Purity based on a single 60-minute coupling cycle. Highly hindered derivatives often require double coupling.
Experimental Protocol: Self-Validating SPPS Workflow
To ensure maximum yield and sequence fidelity, the following step-by-step methodology utilizes the DIC/OxymaPure system for coupling Fmoc-Dap(Alloc)-OH. This protocol is designed as a self-validating system, ensuring empirical confirmation at critical junctures.
Step 1: Resin Swelling & Deprotection
-
Swell the peptide-bound resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Causality: Swelling expands the polymer matrix, maximizing the accessibility of the reactive amine sites.
-
-
Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).
-
Causality: Piperidine removes the N-terminal Fmoc group via base-induced β-elimination. Thorough washing is critical to remove residual piperidine, which would otherwise prematurely deprotect the incoming Fmoc-amino acid.
-
Step 2: Reagent Preparation & Pre-activation
-
In a clean vial, dissolve 3.0 equivalents of Fmoc-Dap(Alloc)-OH and 3.0 equivalents of OxymaPure in a minimal volume of DMF.
-
Add 3.0 equivalents of DIC to the solution. Allow pre-activation for exactly 2 to 3 minutes.
-
Causality: Oxyma reacts with the DIC-activated amino acid to form a highly reactive ester. Strict timing prevents the intermediate from rearranging into an inactive N-acylurea byproduct.
-
Step 3: Coupling Reaction
-
Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 60 minutes.
-
Causality: The highly reactive Oxyma ester undergoes rapid aminolysis with the resin-bound amine. For highly hindered Dap derivatives, a double coupling strategy (draining the reaction and repeating Steps 2 and 3) is strongly recommended to drive the reaction to completion[1].
-
Step 4: Validation (Kaiser Test)
-
Remove a few resin beads and perform a Kaiser (ninhydrin) test.
-
Causality: This is the self-validating checkpoint. A yellow or colorless bead indicates complete coupling (absence of free primary amines). A blue bead indicates incomplete coupling, dictating a mandatory second coupling cycle before proceeding.
-
Workflow Visualization
Decision matrix for selecting coupling reagents for Fmoc-diaminopropane derivatives in SPPS.
References
1.[1] Title: A Concise Synthetic Strategy Towards the Novel Calcium-dependent Lipopeptide Antibiotic, Malacidin A and Analogues. Source: nih.gov. URL: 1 2.[4] Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: bachem.com. URL: 4 3.[2] Title: Peptide Coupling Reagents Guide. Source: sigmaaldrich.com. URL:2 4.[3] Title: Advances in Fmoc solid‐phase peptide synthesis. Source: nih.gov. URL: 3
Sources
- 1. A Concise Synthetic Strategy Towards the Novel Calcium-dependent Lipopeptide Antibiotic, Malacidin A and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
Comparative Guide: Optimizing Peptide Binding Affinity with Diamine Linkers
The following guide provides an in-depth technical comparison of peptide binding affinities modulated by diamine linkers. It is designed for researchers in medicinal chemistry and chemical biology.
Executive Summary
In peptide drug discovery, the transition from a linear hit to a high-affinity lead often involves macrocyclization or multimerization . Diamine linkers serve as critical structural pivots in these modifications. This guide compares the performance of aliphatic diamines (ethylenediamine, 1,3-diaminopropane, putrescine) and rigid analogs (piperazine) in enhancing binding affinity (
Key Insight: Linker length and rigidity do not merely act as spacers; they fundamentally alter the thermodynamic signature of binding. Short, rigid linkers (C2, piperazine) minimize the entropic penalty of binding (
Mechanistic Comparison: Linker Thermodynamics
The choice of diamine linker governs the "effective molarity" (
| Linker Class | Representative Molecule | Length (Å) | Rigidity | Primary Application | Thermodynamic Profile |
| Short Aliphatic | 1,2-Ethylenediamine (EDA) | ~3.5 | Moderate | High strain risk; low entropic penalty. | |
| Medium Aliphatic | 1,3-Diaminopropane (DAP) | ~4.8 | Moderate | Balanced profile; often optimal for | |
| Long Aliphatic | 1,4-Diaminobutane (Putrescine) | ~6.0 | Flexible | Dimerization | Low strain; high entropic cost (floppy). |
| Cyclic/Rigid | Piperazine | ~2.8 (fixed) | High | Constrained Turns | Pre-organizes conformation; excellent metabolic stability. |
The "Goldilocks" Effect in Macrocyclization
For
-
EDA (C2): Often too short for
bridges, causing helix unraveling. -
DAP (C3) / Putrescine (C4): Typically optimal for lactam bridges between Glu/Asp residues at
, mimicking the native salt bridge geometry.
Comparative Data Analysis
The following data summarizes the impact of linker length on the binding affinity of RGD (Arg-Gly-Asp) integrin antagonists (dimers) and p53-derived peptides (macrocycles).
Table 1: Impact of Linker Length on RGD Dimer Affinity ( Integrin)
Data synthesized from competitive binding assays (vs.
| Construct | Linker Type | Linker Length | Fold Improvement* | |
| Monomer | N/A | N/A | 329 ± 18 | 1.0x (Baseline) |
| Dimer A | Ethylenediamine (C2) | Short | 115 ± 12 | 2.9x |
| Dimer B | Putrescine (C4) | Medium | 64 ± 23 | 5.1x |
| Dimer C | PEG-6 (Flexible) | Long | 92 ± 8 | 3.6x |
| Dimer D | Rigid Aryl | Rigid | 12 ± 4 | 27.4x |
-
Observation: The C4 linker (Putrescine) outperforms the C2 linker (EDA) in flexible dimers because it allows the two RGD heads to simultaneously engage adjacent receptor sites without steric clash.
-
Critical Note: While aliphatic diamines improve affinity ~5-fold, rigid linkers (Dimer D) often yield superior results by pre-paying the entropic cost.
Table 2: Macrocyclization of p53 Peptides (MDM2 Inhibition)
Comparison of lactam-bridged peptides vs. linear wild-type.
| Peptide Variant | Bridge Strategy | Linker Reagent | Proteolytic Stability ( | |
| p53 WT | Linear | None | 450 | < 10 min |
| Cyclic-1 | Lactam ( | Ethylenediamine | 120 | ~60 min |
| Cyclic-2 | Lactam ( | 1,3-Diaminopropane | 45 | > 240 min |
| Cyclic-3 | Lactam ( | 1,6-Diaminohexane | 210 | ~120 min |
-
Observation: The C3 linker (DAP) provides the optimal geometry for an
helical turn. The C2 linker is too tight, distorting the helix, while C6 is too loose, failing to lock the bioactive conformation.
Experimental Protocols
Protocol A: Synthesis of Diamine-Linked Peptide Dimers
Objective: Conjugate two peptide chains (C-terminal COOH) to a central diamine linker.
-
Resin Loading: Start with 2-Chlorotrityl chloride resin. Load the first amino acid (Fmoc-Asp(OtBu)-OH for RGD).
-
Elongation: Synthesize the linear peptide sequence (e.g.,
) using standard Fmoc/tBu SPPS. -
Cleavage (Protected): Cleave the peptide from the resin using 1% TFA in DCM (10 x 2 min). Crucial: This retains side-chain protecting groups.
-
Dimerization in Solution:
-
Dissolve Protected Peptide (2.1 eq) in DMF.
-
Add HATU (2.0 eq) and DIPEA (4.0 eq).
-
Add Diamine Linker (1.0 eq) (e.g., 1,3-Diaminopropane).
-
Stir for 4 hours at Room Temp. Monitor by LC-MS (Look for
mass).
-
-
Global Deprotection: Treat the crude dimer with TFA/TIS/H2O (95:2.5:2.5) for 3 hours to remove side-chain protection (Pbf, tBu).
-
Purification: RP-HPLC (C18 column, Acetonitrile/Water gradient).
Protocol B: Fluorescence Polarization (FP) Binding Assay
Objective: Determine
-
Tracer Preparation: Label a control peptide with FITC (Fluorescein). Determine its
first to use as a reference. -
Plate Setup: Use black 384-well plates.
-
Incubation:
-
Add Protein (MDM2) at a fixed concentration (typically near the
of the tracer, e.g., 10 nM). -
Add FITC-Tracer (fixed, e.g., 2 nM).
-
Add Serial Dilutions of your Diamine-Linked Peptide (Competitor) (range: 1 nM to 100 µM).
-
-
Equilibrium: Incubate for 30–60 minutes at room temperature in binding buffer (PBS, 0.01% Tween-20).
-
Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
Analysis: Plot mP vs. log[Concentration]. Fit to a competitive binding equation (Hill slope) to determine
, then convert to using the Cheng-Prusoff equation.
Visualizations
Workflow: Diamine-Linked Dimer Synthesis
Caption: Step-by-step synthetic route for generating diamine-linked peptide dimers using solution-phase coupling of protected fragments.
Mechanism: Linker Length vs. Binding Entropy
Caption: Thermodynamic trade-offs in linker selection. Optimal affinity requires balancing conformational entropy with steric strain.
References
-
Multivalent cyclic RGD ligands: influence of linker lengths on receptor binding. Source: PubMed (2010). URL:[Link]
-
Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics. Source: PMC (2020). URL:[Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. Source: PMC (2020). URL:[Link]
-
Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX. Source: PNAS (2009). URL:[Link]
-
Piperazines for peptide carboxyl group derivatization: effect on signal enhancement. Source: Rapid Communications in Mass Spectrometry (2011).[1] URL:[Link]
Sources
Stability Comparison of PNA Oligomers: The Impact of 2-Methylpropane-1,2-Diamine Substitution
As a Senior Application Scientist specializing in synthetic oligonucleotide therapeutics, I frequently encounter the structural limitations of standard Peptide Nucleic Acids (PNAs). While traditional PNAs exhibit excellent resistance to nucleases and proteases, their achiral, flexible aminoethylglycine (aeg) backbone incurs a significant entropic penalty upon hybridizing with target DNA or RNA. Furthermore, standard PNAs often lack the strict stereoselectivity required to discriminate between parallel and antiparallel binding orientations.
To engineer more potent and selective antisense/antigene agents, structural modifications are essential. One of the most effective strategies involves substituting the standard ethylenediamine precursor with 2-methylpropane-1,2-diamine . This modification introduces a sterically demanding gem-dimethyl (gdm) group into the backbone, yielding β- or γ-gdm-PNA.
This guide objectively compares the thermodynamic stability, rotameric behavior, and binding selectivity of standard PNAs against those modified with 2-methylpropane-1,2-diamine, providing actionable insights and self-validating experimental protocols for drug development professionals.
Mechanistic Causality: The Role of 2-Methylpropane-1,2-Diamine
The incorporation of 2-methylpropane-1,2-diamine fundamentally alters the biophysics of the PNA strand through conformational pre-organization [1].
In standard aeg-PNA, the tertiary amide bond connecting the nucleobase to the backbone exists as a dynamic mixture of Z and E rotamers. This flexibility requires the strand to undergo an energy-consuming conformational reorganization to adopt the hybridization-competent state.
When 2-methylpropane-1,2-diamine is utilized during monomer synthesis, the resulting β- or γ-gdm-PNA features a bulky gem-dimethyl group adjacent to the tertiary amide. This introduces a severe steric clash with the nucleobase linker, which, combined with stabilizing n-π* and C-H···O interactions, forces a dramatic rotameric shift [2]. For instance, β-gdm-PNA monomers exist almost exclusively as the E-rotamer. By locking the backbone into a pre-organized conformation, the entropic penalty of binding is minimized, leading to enhanced thermodynamic stability and profound shifts in target selectivity.
Causality pathway: 2-methylpropane-1,2-diamine incorporation to enhanced binding selectivity.
Comparative Stability & Selectivity Data
The thermodynamic stability (measured via melting temperature,
As summarized in Table 1, β/γ-gdm-PNAs exhibit a unique, reversed selectivity profile: they strongly stabilize parallel duplexes when binding to DNA , but heavily favor antiparallel duplexes when binding to RNA . Overall, the pre-organized backbone yields a significantly higher affinity for RNA over DNA, making these oligomers exceptional candidates for RNA-targeting therapeutics.
Table 1: Thermodynamic Stability and Binding Preferences of PNA Duplexes
| Backbone Modification | Diamine Precursor | Rotameric State (Monomer) | Target | Preferred Orientation | Relative Stability Shift ( |
| Standard aeg-PNA | Ethylenediamine | Mixed (Z/E) | DNA / RNA | Antiparallel | Baseline |
| β-gdm-PNA | 2-methylpropane-1,2-diamine | Exclusive E-rotamer | DNA | Parallel | Moderate (+2.8 to +11.7 °C) |
| β-gdm-PNA | 2-methylpropane-1,2-diamine | Exclusive E-rotamer | RNA | Antiparallel | High Stabilization |
| γ-gdm-PNA | 2-methylpropane-1,2-diamine | Predominant E-rotamer | DNA | Parallel | Moderate Stabilization |
| γ-gdm-PNA | 2-methylpropane-1,2-diamine | Predominant E-rotamer | RNA | Antiparallel | High Stabilization |
Data synthesized from comparative UV-melting studies of isosequential oligomers [1].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the standard workflow for synthesizing these modified oligomers and validating their thermodynamic stability.
Protocol A: Solid-Phase Synthesis of gdm-PNA Oligomers
-
Resin Preparation: Swell 4-methylbenzhydrylamine (MBHA) resin in dichloromethane (DCM) for 1 hour.
-
Coupling Strategy: Employ a standard Boc/Cbz orthogonal protection strategy.
-
Monomer Activation: Activate the β- or γ-gdm-PNA monomers (synthesized utilizing 2-methylpropane-1,2-diamine) using PyBOP and DIPEA in a DMF/NMP solvent mixture. Allow 1–2 hours for coupling due to the steric hindrance of the gem-dimethyl group.
-
Cleavage & Deprotection: Cleave the oligomer from the solid support and remove protecting groups using a mixture of Trifluoromethanesulfonic acid (TFMSA) and Trifluoroacetic acid (TFA) at room temperature for 2 hours.
-
Purification: Precipitate in cold ether, purify via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA), and validate the molecular weight using MALDI-TOF mass spectrometry.
Protocol B: Thermodynamic Profiling via UV-Melting Analysis
-
Sample Preparation: Combine equimolar concentrations (e.g., 2.0 μM) of the purified PNA oligomer and the target DNA/RNA oligonucleotide in a physiological buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.4).
-
Annealing: Heat the mixture to 90 °C for 5 minutes to disrupt any secondary structures, then slowly cool to room temperature at a controlled rate of 0.5 °C/min to ensure proper 1:1 hybridization.
-
UV-Melting Acquisition: Transfer the samples to quartz cuvettes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm while ramping the temperature from 10 °C to 90 °C at a rate of 1.0 °C/min.
-
Data Analysis: Plot the absorbance versus temperature. Calculate the melting temperature (
) by identifying the peak of the first derivative of the melting curve ( ).
Step-by-step experimental workflow for thermodynamic validation of PNA duplexes.
Conclusion & Therapeutic Implications
The substitution of ethylenediamine with 2-methylpropane-1,2-diamine is not merely a structural curiosity; it is a powerful tool for rational drug design. By enforcing an E-rotameric preference, β- and γ-gdm-PNAs overcome the entropic barriers that plague standard PNAs. Their pronounced stability when bound to antiparallel RNA makes them superior candidates for antisense applications, such as splice-switching oligonucleotides or microRNA inhibitors, where high target affinity and strict orientation selectivity are paramount for in vivo efficacy.
References
-
Kulkarni, P., Datta, D., & Ganesh, K. N. (2022). Gemdimethyl Peptide Nucleic Acids (α/β/γ-gdm-PNA): E/Z-rotamers influence the selectivity in the formation of parallel/antiparallel gdm-PNA:DNA/RNA duplexes. ACS Omega, 7(44), 40558-40568.[Link]
-
Kulkarni, P., Datta, D., Ramabhadran, R. O., & Ganesh, K. N. (2021). Gem-dimethyl peptide nucleic acid (α/β/γ-gdm-PNA) monomers: synthesis and the role of gdm-substituents in preferential stabilisation of Z/E-rotamers. Organic & Biomolecular Chemistry, 19(29), 6534-6545.[Link]
Safety Operating Guide
Proper Disposal Procedures for 1-N-Fmoc-2-methylpropane-1,2-diamine HCl: A Comprehensive Operational Guide
Executive Summary & Chemical Profile
1-N-Fmoc-2-methylpropane-1,2-diamine HCl (CAS: 2147588-17-6) is a critical building block utilized in solid-phase peptide synthesis (SPPS) and targeted drug development. As a hydrochloride salt of an Fmoc-protected diamine, it presents specific handling and disposal challenges. While the intact molecule acts primarily as a chemical irritant, its downstream processing—specifically the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group—generates highly reactive and toxic byproducts.
This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant procedures for managing the lifecycle of this compound, from benchtop handling to final hazardous waste incineration.
Hazard Assessment & The Causality of Waste Segregation
To manage waste effectively, one must understand the chemical behavior of the compound. This compound is not explicitly listed as an EPA P- or U-listed acutely hazardous waste; however, under OSHA's Hazard Communication Standard (29 CFR 1910.1200) and [1], it must be managed as a characteristic hazardous waste due to its irritant properties and the environmental toxicity of its reaction byproducts[1][2].
The Mechanistic Danger of Fmoc Deprotection: In SPPS workflows, the Fmoc group is cleaved using a secondary amine, typically 20-30% piperidine in dimethylformamide (DMF). This base-catalyzed β-elimination generates dibenzofulvene (DBF) , a highly reactive, hydrophobic Michael acceptor ()[3][4]. To prevent DBF from alkylating the peptide backbone, excess piperidine acts as a nucleophilic scavenger, forming a stable dibenzofulvene-piperidine adduct ()[3][4].
Operational Impact: The resulting waste stream is not merely an organic solvent; it is a highly basic, toxic mixture of DMF, piperidine, and DBF-adducts. This necessitates strict segregation from acidic waste streams (such as Trifluoroacetic acid / TFA) to prevent violent, exothermic neutralization reactions.
Table 1: Waste Stream Classification & Disposal Routing
| Waste Category | Chemical Characteristics | Primary Hazard | Disposal Routing |
| Solid Powder | Intact this compound | Skin, eye, and respiratory irritant | Solid Hazardous Waste |
| Intact Solutions | Dissolved in DCM, DMF, or NMP | Flammable, organotoxic | Halogenated or Non-Halogenated Liquid Waste |
| Deprotection Effluent | Contains piperidine, DMF, and DBF-adducts | Highly basic, toxic, environmental hazard | Basic Organic Liquid Waste |
| Contaminated Labware | Trace residues on pipette tips, gloves, vials | Micro-exposure risk | Solid Hazardous Waste / Biohazard Bins |
Mandatory Engineering Controls & PPE
Before initiating any disposal or cleanup protocols, establish a self-validating safety perimeter:
-
Engineering Controls: All handling of the dry powder and its solutions must occur within a certified chemical fume hood to prevent inhalation of aerosolized particulates ()[5][6].
-
Personal Protective Equipment (PPE):
-
Hands: Nitrile gloves (double-gloving is highly recommended during deprotection steps).
-
Eyes: Chemical splash goggles (standard safety glasses are insufficient).
-
Body: Flame-resistant, chemical-resistant lab coat.
-
Respirator: If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved N95 or P100 particulate respirator is required[5][6].
-
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Solid Waste (Unused Reagent & Consumables)
-
Collection: Transfer any expired or unused this compound powder into a chemically compatible, sealable container (e.g., high-density polyethylene or glass).
-
Consumables: Place all contaminated weighing paper, spatulas, pipette tips, and gloves into a designated, heavy-duty plastic bag or rigid container.
-
Labeling: Affix a hazardous waste label immediately. Mark it explicitly as "Hazardous Solid Waste: this compound (Irritant)."
-
Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents[2][6].
Protocol B: Management of Liquid Waste & Deprotection Effluent
Liquid waste management requires strict segregation based on the solvent and the presence of deprotection byproducts.
-
Halogenated vs. Non-Halogenated: If the intact compound is dissolved in dichloromethane (DCM), route it to the Halogenated waste carboy. If dissolved in DMF or NMP, route to the Non-Halogenated carboy.
-
Fmoc Deprotection Waste (Critical Step):
-
Collect all piperidine/DMF washes containing the DBF-piperidine adduct into a specifically labeled Basic Organic Waste container ()[7].
-
Causality Check: Never mix this basic waste with acidic cleavage cocktails. Mixing piperidine waste with TFA waste will cause a dangerous exothermic reaction, potentially leading to container rupture and aerosolization of toxic adducts.
-
-
Secondary Containment: Ensure all liquid waste carboys are kept in secondary containment trays to capture accidental leaks.
Protocol C: Glassware Decontamination
-
Initial Rinse: Rinse the contaminated glassware 2-3 times with a compatible solvent (e.g., ethanol, isopropanol, or acetone) inside the fume hood.
-
Rinsate Capture: Collect all rinsate and deposit it into the appropriate liquid hazardous waste container[8].
-
Final Wash: Only after the solvent rinse has removed the hazardous residue can the glassware be washed in the sink with laboratory detergent and water. This self-validating step ensures zero hazardous discharge into municipal wastewater.
Emergency Spill Response Workflow
In the event of an accidental release, follow this sequential methodology:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Protect: Don appropriate PPE, including a respirator if a large amount of powder is aerosolized[6].
-
Contain (Solid Spill): Do not use water, as this may spread the material or cause it to adhere to surfaces. Gently sweep the powder using a brush and dustpan, minimizing dust generation[2][6].
-
Contain (Liquid Spill): Absorb solutions using inert, non-combustible absorbent materials (e.g., vermiculite or sand).
-
Dispose: Transfer all collected material and contaminated cleanup tools into a solid hazardous waste container. Label and schedule for immediate pickup by the institution's Environmental Health and Safety (EHS) department.
Waste Segregation Logic Diagram
Workflow for the segregation and disposal of this compound waste streams.
References
-
Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings (40 CFR § 261). EPA.gov.[Link]
-
Peptide Chemistry. (n.d.). Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism. PeptideChemistry.org. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press Inc. [Link]
Sources
Personal protective equipment for handling 1-N-Fmoc-2-methylpropane-1,2-diamine HCl
Topic: Personal protective equipment for handling 1-N-Fmoc-2-methylpropane-1,2-diamine HCl
Executive Summary & Chemical Identity
This compound (CAS: 2147588-17-6) is a specialized diamine linker used primarily in solid-phase peptide synthesis (SPPS) and peptidomimetic development.[1] It features a gem-dimethyl backbone that induces conformational constraints (helical promotion) in peptide chains.
Unlike its volatile, corrosive parent diamine (2-methylpropane-1,2-diamine), this mono-protected hydrochloride salt is a stable solid. However, the presence of the free primary amine (as an ammonium salt) and the Fmoc moiety requires strict adherence to safety protocols to prevent sensitization and hydrolytic degradation.
| Parameter | Technical Detail |
| CAS Number | 2147588-17-6 |
| Formula | C |
| Physical State | White to off-white hygroscopic powder |
| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) |
Hazard Assessment & PPE Matrix
Core Risk: While the HCl salt suppresses the corrosivity of the free amine, this compound remains a potent irritant. The Fmoc group is a known contact allergen. Inhalation of fine dust during weighing is the highest exposure risk.
Personal Protective Equipment (PPE) Standards
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient for fine powders that can drift around side shields. Goggles prevent ocular mucosal absorption. |
| Dermal (Hands) | Nitrile Gloves (Min. thickness 0.11 mm) | Latex is permeable to many organic solvents used with this compound (DMF/DMSO). Pro-Tip: Double glove if handling solutions >100mM. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | The primary control. If weighing outside a hood is unavoidable, use an N95/P2 particulate respirator . |
| Body | Tyvek® Sleeves or Lab Coat | Standard cotton coats absorb spills. Tyvek sleeves protect wrists—the most common exposure point during weighing. |
Operational Workflow: From Storage to Synthesis
This workflow is designed to maintain the chemical integrity of the hygroscopic HCl salt while maximizing operator safety.
Phase 1: Receipt & Storage
-
Temperature: Store at 2–8°C .
-
Environment: Keep under inert gas (Argon/Nitrogen) if possible. The HCl salt is hygroscopic; moisture absorption will lead to "caking" and stoichiometry errors during weighing.
-
Container: Tightly cap and seal with Parafilm to prevent atmospheric moisture ingress.
Phase 2: Weighing & Solubilization
-
Static Control: Fmoc-protected powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance draft shield to prevent powder scattering.
-
Solvent Choice:
-
Preferred: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
-
Protocol: Add solvent to the powder, not powder to solvent, to minimize aerosolization.
-
Dissolution: Vortexing may be required. If the solution appears cloudy, mild sonication (30 sec) is acceptable, but monitor temperature to prevent Fmoc cleavage (which occurs at high T > 40°C).
-
Phase 3: Reaction Setup
-
Base Sensitivity: As an HCl salt, this compound requires a base (e.g., DIEA, NMM) to liberate the free amine for reaction.
-
Caution: Adding base is exothermic. Add DIEA dropwise to the solution at 0°C or RT to prevent thermal degradation.
-
-
Monitoring: Use Kaiser test (ninhydrin) to confirm coupling efficiency if used in SPPS.
Emergency Response Protocols
| Incident Type | Immediate Action | Follow-up |
| Ocular Exposure | Flush for 15 minutes at eyewash station. Hold eyelids open. | Seek ophthalmological evaluation.[2] Fmoc compounds can cause delayed hypersensitivity. |
| Skin Contact | Wash with soap and water for 5 minutes. Do not use alcohol (increases absorption). | Monitor for dermatitis (redness/itching) over 24 hours. |
| Powder Spill | Do NOT sweep dry. Cover with wet paper towels (water/detergent) to suppress dust, then wipe up. | Dispose of waste as solid hazardous waste. Clean area with 70% Ethanol. |
Waste Disposal & Deactivation
-
Solid Waste: Weighing boats, contaminated gloves, and paper towels must be segregated into Solid Hazardous Waste . Do not throw in regular trash.
-
Liquid Waste: Solutions containing this compound (usually in DMF/DMSO) must be disposed of in Halogenated Organic Waste (due to the HCl salt) or Non-Halogenated depending on the solvent, but strictly segregated from oxidizers.
-
Container Disposal: Rinse empty bottles with a small amount of Acetone before glass recycling or disposal.
Visualized Safety Workflow
The following diagram outlines the logical flow for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational logic flow for this compound, highlighting critical safety checkpoints.
References
-
Chemical Identity & Properties
- General Fmoc Handling: Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for Fmoc-amine handling).
-
Safety Data (Analogous Compounds)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
